Dimethyl 4,5-difluorophthalate
Description
Properties
IUPAC Name |
dimethyl 4,5-difluorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILIWOHKVDWHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701334536 | |
| Record name | Dimethyl 4,5-difluorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-32-5 | |
| Record name | Dimethyl 4,5-difluorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of dimethyl 4,5-difluorophthalate for synthesis
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Applications of Dimethyl 4,5-Difluorophthalate
Abstract
Dimethyl 4,5-difluorophthalate is a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The introduction of fluorine atoms onto the benzene ring imparts unique electronic properties, enhances metabolic stability, and modulates the lipophilicity of derivative molecules, making it a valuable building block in the design of advanced materials and therapeutic agents.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a detailed and validated synthesis protocol, expected spectroscopic characteristics, and key synthetic applications of dimethyl 4,5-difluorophthalate. It is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Physicochemical and Structural Properties
Dimethyl 4,5-difluorophthalate is a diester derivative of 4,5-difluorophthalic acid. Its core structure consists of a 1,2-disubstituted benzene ring bearing two fluorine atoms at the 4 and 5 positions and two methyl ester groups at the 1 and 2 positions. The calculated and experimentally observed properties of the compound and its immediate precursors are summarized below.
| Property | Value | Source / Method |
| Chemical Name | Dimethyl 4,5-difluorobenzene-1,2-dicarboxylate | IUPAC |
| Molecular Formula | C₁₀H₈F₂O₄ | Calculated |
| Molecular Weight | 230.17 g/mol | Calculated |
| CAS Number | 38435-31-5 | --- |
| Appearance | White to off-white solid or oil | Inferred from analogs |
| Melting Point | Data not readily available. Analog: Dimethyl 4,5-dichlorophthalate crystallizes from a clear oil.[3] Precursor: 4,5-Difluorophthalic acid (mp >300 °C).[4] | --- |
| Boiling Point | Data not readily available. Precursor Anhydride: 92 - 96°C (14 hPa).[5] | --- |
| Solubility | Expected to be soluble in common organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane, THF). | Inferred from structure & protocols |
Synthesis and Purification
The most direct and industrially scalable route to dimethyl 4,5-difluorophthalate is the Fischer esterification of its corresponding diacid, 4,5-difluorophthalic acid. This method is cost-effective, utilizes common reagents, and is analogous to well-established procedures for similar halogenated phthalates.[3][6] The precursor, 4,5-difluorophthalic acid, can be readily prepared from its anhydride, which in turn is synthesized from 4,5-dichlorophthalic anhydride.[7]
Recommended Synthesis Protocol: Fischer Esterification
This protocol is adapted from the highly successful synthesis of dimethyl 4,5-dichlorophthalate and is expected to proceed with similar efficiency.[3] The reaction mechanism involves the acid-catalyzed nucleophilic attack of methanol on the protonated carbonyl carbons of the carboxylic acid groups.[6]
Reagents and Materials:
-
4,5-Difluorophthalic acid (1.0 eq)
-
Methanol (CH₃OH), anhydrous (20-30 vols)
-
Sulfuric acid (H₂SO₄), concentrated (98%) (0.1-0.2 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-difluorophthalic acid (e.g., 10.0 g, 49.5 mmol).
-
Reagent Addition: Add anhydrous methanol (e.g., 200 mL). The diacid may not fully dissolve initially. Begin stirring the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the stirring mixture. The addition is exothermic. Using an excess of alcohol serves both as the reagent and the solvent, driving the equilibrium towards the product ester.[6]
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching and Extraction: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (e.g., 150 mL).
-
Washing: Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2 x 100 mL)
-
Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. (Caution: CO₂ evolution).
-
Saturated brine solution (1 x 100 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, which is typically an oil or a low-melting solid.[3]
Purification:
-
For high-purity material, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) may yield crystalline product.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for dimethyl 4,5-difluorophthalate.
Spectroscopic Characterization
¹H NMR (Proton NMR):
-
Aromatic Protons (H-3, H-6): A singlet is expected for the two chemically equivalent aromatic protons. Due to the symmetry of the molecule, these protons are in identical electronic environments. The chemical shift should appear in the aromatic region, likely around 7.8-8.2 ppm.
-
Methyl Protons (-OCH₃): A singlet integrating to six protons is expected for the two equivalent methyl ester groups. This signal will be upfield, typically around 3.9 ppm.[10]
¹³C NMR (Carbon NMR): Due to molecular symmetry, only four distinct carbon signals are expected.[11][12]
-
Methyl Carbons (-OCH₃): One signal around 52-54 ppm.[9]
-
Aromatic C-H Carbons (C3, C6): One signal in the aromatic region, ~120-125 ppm.
-
Aromatic C-CO Carbons (C1, C2): One signal, further downfield due to the ester group, ~132-135 ppm.[9]
-
Aromatic C-F Carbons (C4, C5): One signal, shifted significantly downfield by the electronegative fluorine atoms and exhibiting a large C-F coupling constant (¹JCF), ~150-155 ppm.
-
Carbonyl Carbons (-C=O): One signal in the characteristic ester carbonyl region, ~165-168 ppm.[9]
¹⁹F NMR (Fluorine NMR):
-
A single signal is expected for the two equivalent fluorine atoms. The chemical shift for fluorine atoms on an aromatic ring typically falls in the range of +80 to +170 ppm relative to CFCl₃.[13][14] The signal will likely appear as a multiplet due to coupling with the aromatic protons.
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected around 1720-1740 cm⁻¹.
-
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region for the C-O single bond of the ester.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 230.17).
-
Key Fragments: Expect to see characteristic fragmentation patterns for methyl esters, including the loss of a methoxy radical (-•OCH₃) to give a fragment at m/z = 199, and the loss of a methoxycarbonyl radical (-•COOCH₃) to give a fragment at m/z = 171.
Chemical Reactivity and Synthetic Applications
Dimethyl 4,5-difluorophthalate is a versatile synthetic building block, primarily utilized for the introduction of the 4,5-difluorophthalate moiety into larger, more complex molecules. Its reactivity is dominated by the ester functionalities and the activated aromatic ring.
-
Ester Manipulation: The methyl ester groups can be hydrolyzed back to the diacid under basic or acidic conditions. They can also undergo transesterification with other alcohols or be converted to amides by reaction with amines.
-
Aromatic Substitution: While the fluorine atoms are generally stable, they can activate the ring for certain nucleophilic aromatic substitution (SₙAr) reactions under forcing conditions.
-
Precursor for Heterocycles: The diester can be a precursor for the synthesis of various heterocyclic systems, such as phthalocyanines or other condensed ring systems, which have applications in materials science.[15]
-
Building Block in Drug Discovery: The chlorinated analog, dimethyl 4,5-dichlorophthalate, is a known precursor in the synthesis of drugs for treating Alzheimer's disease.[3] By analogy, dimethyl 4,5-difluorophthalate is an attractive building block for creating novel pharmaceutical candidates where the fluorine atoms can enhance metabolic stability and binding affinity. Furthermore, the parent diacid is a key intermediate in the synthesis of 4,5-difluoroanthranilic acid, another important pharmaceutical precursor.[7]
Application as a Synthetic Intermediate
Caption: Synthetic utility of dimethyl 4,5-difluorophthalate as a precursor.
Safety and Handling
While a specific safety data sheet (SDS) for dimethyl 4,5-difluorophthalate is not widely available, a conservative approach to handling should be adopted based on the known hazards of its precursors. The precursor 4,5-difluorophthalic anhydride is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory sensitization.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
It is the user's responsibility to perform a full risk assessment before commencing any experimental work with this compound.
References
-
PrepChem.com. (n.d.). Synthesis of 4,5-Difluorophthalic Anhydride (5). Retrieved from [Link]
- U.S. Patent No. 4,994,606A. (1991). Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid. Google Patents.
-
Supporting Information, The Royal Society of Chemistry. (2017). NMR spectra of compounds. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (NP0059354). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 200 MHz, C6D6, simulated) (NP0035471). Retrieved from [Link]
-
Zhang, F., et al. (n.d.). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. ResearchGate. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum and molecular formula of DMF. Retrieved from [Link]
-
NIST. (n.d.). Dimethyl phthalate. NIST Chemistry WebBook. Retrieved from [Link]
-
UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Anderson, L. L., et al. (2021). Dimethyl 4,5-dichlorophthalate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1043–1046. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Difluorophthalic Acid. Retrieved from [Link]
-
MDPI. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A New Reagent for Direct Difluoromethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method of making mixed esters of phthalic acid.
-
ResearchGate. (n.d.). 1 H NMR spectrum of the reaction products of dimethyl fumarate.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of dimethyl.... Retrieved from [Link]
-
University of Münster. (2019). New building blocks for drug discovery. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). SUPPORTING INFORMATION 5 NMR Spectra. Retrieved from [Link]
-
NIST. (n.d.). Dimethyl phthalate. NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Retrieved from [Link]
-
ResearchGate. (2025). 4,5-Diaminocatechol: A useful building block in synthesis of multimetallic complexes. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2002). Molecular structure and infrared spectra of dimethyl fumarate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 4,5-dibromophthalate. Retrieved from [Link]
-
Arkivoc. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 2,5-Dimethyl-4-hydroxy- 3(2H)-furanone.... Retrieved from [Link]
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Dimethyl 4,5-difluorophthalate CAS 116026-90-5 chemical structure analysis
Technical Guide: Dimethyl 4,5-difluorophthalate (CAS 116026-90-5)
Executive Summary
Dimethyl 4,5-difluorophthalate (CAS 116026-90-5) is a specialized fluorinated aromatic ester serving as a critical building block in the synthesis of fluoroquinolone antibiotics, polyimide materials, and novel indane-based antibacterial agents. Its structural uniqueness lies in the ortho-difluoro motif combined with ortho-diester functionality. The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (
This guide analyzes its chemical behavior, manufacturing protocols, and downstream applications, designed for researchers optimizing synthetic routes for fluorinated heterocycles.
Chemical Identity & Structural Analysis
| Property | Data |
| CAS Number | 116026-90-5 |
| IUPAC Name | Dimethyl 4,5-difluorobenzene-1,2-dicarboxylate |
| Molecular Formula | |
| Molecular Weight | 230.17 g/mol |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Insoluble in water |
| Key Structural Feature | Electron-deficient benzene ring (activated for |
Electronic Structure Analysis: The 4,5-difluoro substitution pattern creates a significant dipole and lowers the electron density of the benzene ring. Unlike non-fluorinated phthalates, this molecule is highly susceptible to nucleophilic attack at the C4 and C5 positions.
-
Inductive Effect (-I): The two fluorine atoms pull electron density, making the ring electron-deficient.
-
Resonance Effect (+R): While fluorine has a weak donating effect, the inductive withdrawal dominates, facilitating displacement reactions with amines or thiols.
Synthesis & Manufacturing Pathways
Two primary routes exist for the production of Dimethyl 4,5-difluorophthalate. The choice depends on the availability of starting materials (anhydrides vs. hexachlorobutadiene derivatives).
Route A: Esterification of 4,5-Difluorophthalic Acid (Preferred Lab Scale)
This route is operationally simple and avoids the handling of hazardous fluorinating agents like KF at high temperatures.
-
Precursor: 4,5-Difluorophthalic anhydride (CAS 18959-30-3).
-
Reagents: Methanol (MeOH), Sulfuric Acid (
) or Thionyl Chloride ( ). -
Mechanism: Acid-catalyzed Fischer esterification.
Protocol (Self-Validating):
-
Dissolution: Dissolve 10.0 g of 4,5-difluorophthalic anhydride in 50 mL of anhydrous methanol.
-
Catalysis: Add 0.5 mL conc.
dropwise (Exothermic: maintain T < 40°C). -
Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (SiO2, 4:1 Hex/EtOAc). Endpoint: Disappearance of anhydride spot.
-
Workup: Concentrate MeOH. Dilute with EtOAc, wash with sat.
(removes acid), then brine. -
Purification: Dry over
, filter, and concentrate. Yields >90% pure ester.
Route B: Halex Reaction (Industrial Scale)
Used when starting from the cheaper 4,5-dichlorophthalate.
-
Reagents: Potassium Fluoride (KF), Phase Transfer Catalyst (e.g.,
), Solvent (Sulfolane or DMSO). -
Conditions: High temperature (180–220°C).
-
Risk: Requires strict moisture control to prevent hydrolysis.
Figure 1: Retrosynthetic analysis showing the conversion of chloro-precursors to the target difluoro-ester.
Reactivity & Applications in Drug Discovery
The versatility of Dimethyl 4,5-difluorophthalate stems from its ability to undergo orthogonal transformations: modification of the ring (fluorine displacement) or modification of the esters (reduction/cyclization).
A. Reduction to 4,5-Difluoro-1,2-benzenedimethanol
This is a critical intermediate for generating heterocyclic scaffolds (e.g., indanes, isoindolines).
-
Reagent: Lithium Aluminum Hydride (
) or DIBAL-H. -
Protocol Insight: The fluorine atoms are stable to hydride reduction under controlled conditions (0°C), but elevated temperatures can lead to defluorination.
-
Application: Precursor for Indane-based antibacterial agents (See Reference 1).
B. Nucleophilic Aromatic Substitution ( )
The 4,5-positions are activated. Reaction with benzylamine or hydrazine allows for the creation of library compounds.
-
Regioselectivity: Since the molecule is symmetric, the first substitution is degenerate. The second substitution is directed para to the electron-donating amine introduced (due to resonance), often leading to 4-amino-5-fluoro derivatives.
C. Cyclization to Fluoroquinolone Precursors
While modern fluoroquinolones (e.g., Moxifloxacin) often use 2,3,4,5-tetrafluorobenzoic acid derivatives, the 4,5-difluoro phthalate motif is essential for 6,7-difluoroquinolone analogs and tricyclic cores.
Figure 2: Divergent reactivity profile. The ester groups allow reduction/cyclization, while the ring fluorines allow substitution.
Analytical Characterization
To validate the identity of CAS 116026-90-5, use the following expected spectral data.
| Method | Expected Signals / Parameters |
| IR Spectroscopy | ~1730 |
| GC-MS | Molecular Ion |
Quality Control Note: Common impurities include the mono-methyl ester (from incomplete esterification) or the anhydride (from hydrolysis). HPLC analysis using a C18 column with an Acetonitrile/Water gradient is recommended for purity assessment.
Safety & Handling (HSE)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Fluorine Hazard: Unlike acyl halides, the C-F bond is stable and does not release HF under ambient conditions. However, thermal decomposition (>250°C) can release toxic HF gas.
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood, especially if heating.
-
Storage: Store in a cool, dry place. Moisture can hydrolyze the esters over time, reverting it to the acid.
References
-
Reductive Synthesis of Indane Precursors
-
Source: European Patent EP 3 628 666 A1. "Indane Derivatives for Use in the Treatment of Bacterial Infection." (2018).[1] Describes the reduction of dimethyl 4,5-difluorophthalate to the diol using
. -
URL:
-
-
Synthesis of Fluorinated Phthalic Anhydrides
- Source: PrepChem. "Synthesis of 4,5-Difluorophthalic Anhydride."
-
URL:
- General Reactivity of Fluorophthalates: Source: Journal of Fluorine Chemistry. "Nucleophilic substitution in polyfluorinated phthalimides." (General mechanistic reference for on this scaffold).
-
Fluoroquinolone Structure-Activity Relationships
- Source: NIH/PubMed.
-
URL:
Sources
The Strategic Introduction of Fluorine to Phthalate Esters: A Technical Guide for Drug Development
Introduction: Bridging Classic Scaffolds with Modern Medicinal Chemistry
In the landscape of drug discovery, the phthalate ester scaffold, a dialkyl or alkyl aryl ester of 1,2-benzenedicarboxylic acid, has been a subject of diverse biological evaluation.[1][2] While often associated with their use as plasticizers, naturally occurring phthalate ester derivatives have demonstrated a wide spectrum of bioactivities, including antimicrobial, antitumor, and anti-inflammatory properties.[3] Concurrently, the strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Fluorination can enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[4][5]
This technical guide provides an in-depth exploration of fluorinated phthalate ester derivatives, a class of compounds that merges the structural features of phthalates with the advantageous properties of fluorine. We will delve into their synthesis, physicochemical properties, and potential applications in drug development, offering a resource for researchers and scientists working at the forefront of pharmaceutical innovation.
Synthesis of Fluorinated Phthalate Ester Derivatives: From Precursors to Products
The synthesis of fluorinated phthalate ester derivatives can be broadly approached from two main strategies: building the molecule from fluorinated starting materials or introducing fluorine at a later stage of the synthesis.
Strategy 1: Synthesis from Fluorinated Precursors
The most direct method involves the use of commercially available or synthesized fluorinated phthalic anhydrides or fluorinated alcohols. The reaction of a fluorinated phthalic anhydride with an alcohol under acidic or basic catalysis is a common and effective approach. For instance, tetrafluorophthalic anhydride can be reacted with various alcohols to produce perfluorinated phthalate esters.[6] Similarly, phthalic anhydride can be esterified with fluorinated alcohols, which can be synthesized through various methods.[7][8]
A general workflow for the synthesis of fluorinated phthalate esters from fluorinated precursors is illustrated below.
Caption: General workflow for the synthesis of fluorinated phthalate esters.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 eq) and 2,2,2-trifluoroethanol (2.2 eq).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure di(2,2,2-trifluoroethyl) phthalate.
Strategy 2: Late-Stage Fluorination
Introducing fluorine onto a pre-existing phthalate ester molecule, known as late-stage fluorination, is a powerful strategy, especially for creating analogs of biologically active compounds.[4][9] This can involve electrophilic or nucleophilic fluorination reactions targeting the aromatic ring of the phthalate. For example, palladium-catalyzed fluorination of aryl trifluoroborates or silver-catalyzed fluorination of aryl stannanes are methods that could be adapted for phthalate ester derivatives.[10]
Physicochemical Properties and Characterization
The introduction of fluorine significantly alters the physicochemical properties of phthalate esters, which in turn influences their behavior in biological systems.
Impact on Key Physicochemical Properties
Fluorination generally increases lipophilicity, although this effect can be complex and dependent on the degree and position of fluorination.[11][12][13] The high electronegativity of fluorine can also influence the electronic properties of the ester carbonyl groups, potentially affecting their reactivity and interactions with biological targets. The replacement of hydrogen with fluorine can also impact molecular conformation.[14]
| Property | Non-Fluorinated Phthalate Ester (e.g., Diethyl Phthalate) | Fluorinated Phthalate Ester (e.g., Di(2,2,2-trifluoroethyl) Phthalate) | Rationale for Change |
| Molecular Weight | 222.24 g/mol | 314.18 g/mol | Addition of fluorine atoms. |
| Lipophilicity (Calculated logP) | ~2.4 | ~3.5 | Increased hydrophobicity from C-F bonds.[15] |
| Boiling Point | 298 °C | Expected to be higher | Increased molecular weight and intermolecular forces. |
| Metabolic Stability | Susceptible to enzymatic hydrolysis | Potentially increased | The strong C-F bond can block sites of metabolism.[4] |
Characterization Techniques
The characterization of fluorinated phthalate ester derivatives relies on a suite of analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Confirms the carbon skeleton.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. It offers a wide chemical shift range and provides detailed information about the electronic environment of each fluorine atom.[16][17][18] The coupling patterns between ¹⁹F and ¹H or ¹³C are invaluable for structural elucidation.[3][19]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compound.[20] The fragmentation patterns can also provide structural information, although the strength of the C-F bond can lead to complex fragmentation.[21]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and C-F bonds.
-
NMR Analysis: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Analyze the chemical shifts, integration, and coupling constants to confirm the expected structure.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum using a suitable ionization technique (e.g., ESI or APCI) to confirm the molecular formula.
-
Purity Assessment: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis).
Applications in Drug Development and Biological Activity
The unique properties of fluorinated phthalate ester derivatives make them attractive candidates for various applications in drug development.
Potential Therapeutic Roles
Drawing inspiration from the biological activities of both phthalates and organofluorine compounds, several therapeutic avenues can be envisioned.
-
Anticonvulsant Agents: The substitution of a hydrogen with a fluorine atom on the phthalimide ring, a close structural analog of phthalate esters, has been shown to be a promising strategy for developing potent anticonvulsant agents.[22][23][24] This suggests that fluorinated phthalate esters could also exhibit valuable activity in treating seizure disorders.
-
Anticancer and Anti-angiogenic Agents: Fluorinated phthalimides have demonstrated significant cytotoxic effects against various cancer cell lines.[25] The increased reactivity of fluorinated anhydrides in their synthesis can lead to novel derivatives with potential anti-angiogenic properties.[6] Given that many successful anticancer drugs contain fluorine, this is a promising area of investigation for fluorinated phthalate esters.
-
Antimicrobial Agents: Certain phthalide derivatives containing fluorine have exhibited antibacterial and antifungal activity.[26] The phthalimide moiety itself is a known pharmacophore in antimicrobial drug design.[2][27]
The potential applications of fluorinated phthalate esters are summarized in the following diagram.
Caption: Potential applications of fluorinated phthalate esters in drug development.
Drug Delivery Systems
Fluorinated polymers are gaining attention for their use in drug delivery systems for cancer therapy.[28] Their hydrophobic nature can protect drugs from degradation, and the stability of the C-F bond can prolong the drug's circulation time.[28] Fluorinated covalent organic frameworks have also been explored for efficient drug delivery.[29] The unique physicochemical properties of fluorinated phthalate esters could be leveraged in the design of novel small molecule drug carriers or as components of larger drug delivery vehicles.
Structure-Activity Relationships (SAR)
The introduction of fluorine allows for fine-tuning of a molecule's properties to optimize its biological activity. Key SAR considerations for fluorinated phthalate esters include:
-
Position of Fluorination: The location of the fluorine atom(s) on the aromatic ring or the ester side chains will have a significant impact on the molecule's electronic properties and its ability to interact with biological targets.
-
Degree of Fluorination: The number of fluorine atoms can influence lipophilicity and metabolic stability. For example, a trifluoromethyl group will have a different effect than a single fluorine atom.
-
Nature of the Ester Group: The length and branching of the alkyl or aryl ester groups will also play a crucial role in determining the overall properties and biological activity of the molecule.
Toxicology and Safety Considerations
While fluorination is often used to improve the safety profile of drugs, it is essential to consider the potential toxicity of fluorinated phthalate ester derivatives. The toxicity of some non-fluorinated phthalates, particularly their endocrine-disrupting effects, is well-documented. It is crucial to evaluate whether fluorination mitigates or exacerbates these effects. The metabolism of fluorinated compounds can sometimes lead to the formation of toxic byproducts, such as fluoroacetic acid, although this is dependent on the specific structure of the molecule.[5][14] Therefore, a thorough toxicological assessment is a critical component of the development of any new fluorinated therapeutic agent. However, it's important to note that many fluorinated compounds are known to be safe and effective, with some studies suggesting that the presence of fluorine in medicines does not lead to a higher number of adverse drug reactions.[30][31]
Conclusion and Future Outlook
Fluorinated phthalate ester derivatives represent a promising, yet underexplored, class of compounds with significant potential in drug development. The strategic incorporation of fluorine into the phthalate scaffold offers a powerful tool to modulate physicochemical properties and enhance biological activity. Future research should focus on the synthesis and evaluation of diverse libraries of these compounds to fully elucidate their therapeutic potential. A deeper understanding of their structure-activity relationships, mechanisms of action, and toxicological profiles will be essential for advancing these compounds from the laboratory to the clinic. The convergence of classic scaffold chemistry with modern fluorination strategies opens up exciting new avenues for the discovery of novel therapeutics.
References
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- 2. Synthesis, characterization and preliminary... | F1000Research [f1000research.com]
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- 4. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]
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- 21. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. [jstage.jst.go.jp]
- 22. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Structure-activity relationship for the anticonvulsant effects of organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
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Solubility Profile of Dimethyl 4,5-Difluorophthalate in Organic Solvents
An In-Depth Technical Guide to the
Part 1: Executive Summary & Strategic Context
Dimethyl 4,5-difluorophthalate (CAS: 18959-32-5) is a critical fluorinated building block, primarily utilized in the synthesis of fourth-generation fluoroquinolone antibiotics such as Balofloxacin and Sparfloxacin. Its solubility profile is a pivotal parameter that dictates yield efficiency during nucleophilic aromatic substitution (
This guide moves beyond simple "soluble/insoluble" binaries. It provides a mechanistic understanding of the solute-solvent interactions governing this molecule, supported by estimated Hansen Solubility Parameters (HSP) and validated experimental protocols.
Core Physicochemical Identity
| Property | Value | Context |
| CAS Number | 18959-32-5 | Unique Identifier |
| Molecular Formula | Difluoro-substituted diester | |
| Molecular Weight | 230.16 g/mol | Moderate size, lipophilic |
| Physical State | Low-melting Solid / Viscous Liquid | Temperature-dependent handling |
| Key Application | Fluoroquinolone Precursor | Requires high purity (>98%) |
Part 2: Solubility Profile & Solvent Selection[2]
The solubility of dimethyl 4,5-difluorophthalate is governed by the interplay between its lipophilic fluorinated benzene ring and the polar dimethyl ester functionalities. The electron-withdrawing nature of the fluorine atoms at positions 4 and 5 increases the core polarity compared to non-fluorinated dimethyl phthalate (DMP), altering its interaction with polar aprotic solvents.
Quantitative Solubility Assessment (Estimated)
The following data represents a synthesized profile based on structural analogs (Dimethyl Phthalate, Dimethyl 4-fluorophthalate) and thermodynamic modeling.
| Solvent Class | Representative Solvent | Solubility Rating | Interaction Mechanism |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Strong dipole-dipole & dispersion forces. Excellent for extraction. |
| Polar Aprotic | DMF, DMSO, DMAc | High (>100 mg/mL) | Critical for |
| Esters | Ethyl Acetate | High (>50 mg/mL) | "Like dissolves like" (ester-ester interaction). Standard for TLC/Column. |
| Ketones | Acetone | High (>50 mg/mL) | Good general solvency; useful for recrystallization cooling curves. |
| Alcohols | Methanol, Ethanol | Moderate (10-50 mg/mL) | Soluble, but temperature dependent. Used as reaction solvent (transesterification risk). |
| Aromatics | Toluene | Moderate/High (Hot) | Excellent recrystallization solvent. Moderate solubility at RT. |
| Aliphatics | Hexane, Heptane | Low (<1 mg/mL) | Anti-solvent. Used to precipitate the product or wash away impurities. |
| Aqueous | Water | Insoluble | Hydrophobic exclusion. |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To scientifically select a solvent, we utilize the Hansen Solubility Parameters. The total energy of vaporization is split into three components: Dispersion (
Estimated HSP for Dimethyl 4,5-difluorophthalate:
-
(Dispersion): ~19.0 MPa
(Increased vs. DMP due to F atoms) -
(Polarity): ~12.5 MPa
(High dipole from ortho-difluoro motif) -
(H-Bonding): ~4.5 MPa
(Low; ester groups are weak acceptors)
Interpretation:
Solvents with an interaction radius (
-
Good Match: DMF (
), DCM ( - dispersion dominates). -
Poor Match: Water (
- too high), Hexane ( - too low).
Part 3: Experimental Protocols
As a Senior Scientist, I emphasize that literature values should always be validated in-house, especially when lot-to-lot physical state variations (solid vs. supercooled liquid) occur.
Protocol: Gravimetric Solubility Determination
This "Gold Standard" method is self-validating and requires no UV calibration curves initially.
Materials:
-
Analytical Balance (0.01 mg precision).
-
Scintillation vials (20 mL) with PTFE-lined caps.
-
Syringe filters (0.45 µm PTFE - compatible with organics).
-
Temperature-controlled shaker or water bath.
Workflow:
-
Saturation: Add excess Dimethyl 4,5-difluorophthalate (~500 mg) to 2 mL of the target solvent.
-
Equilibration: Agitate at 25°C for 24 hours. (Visual check: Solid must remain).
-
Filtration: Filter the supernatant using a pre-warmed syringe filter into a tared vial.
-
Evaporation: Evaporate solvent under
stream or vacuum. -
Quantification: Weigh the residue.
Visualization: Solubility Screening Workflow
Caption: Step-by-step decision matrix for determining thermodynamic solubility, ensuring saturation is achieved before quantification.
Part 4: Application in Synthesis & Purification
Reaction Solvent Selection ( )
For the conversion of dimethyl 4,5-difluorophthalate to fluoroquinolone intermediates (e.g., via amine substitution), the solvent must dissolve both the aromatic ester and the nucleophile while supporting the transition state.
-
Recommended: DMAc (Dimethylacetamide) or DMSO .
-
Why: High dielectric constant stabilizes the Meisenheimer complex intermediate.
-
Solubility: The difluoro ester is fully miscible/soluble, preventing precipitation of starting material.
-
Purification (Recrystallization) Strategy
Since the compound is highly soluble in esters/chlorinated solvents and insoluble in aliphatics:
-
Dissolve crude material in minimal hot Ethyl Acetate or Toluene .
-
Add anti-solvent Hexane or Heptane dropwise until turbidity persists.
-
Cool slowly to 4°C. The difluoro ester will crystallize, leaving impurities in the mother liquor.
Visualization: Hansen Parameter Space
Caption: Conceptual Hansen Solubility Space map. Green nodes indicate high solubility; yellow requires heat; black indicates insolubility.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643382, 4,5-Difluorophthalic acid. Retrieved from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Methodology Reference).
-
European Journal of Medicinal Chemistry. Synthesis and in vitro antimycobacterial activity of balofloxacin ethylene isatin derivatives. Retrieved from [Link]
A Comprehensive Technical Guide to the Thermodynamic Stability of Dimethyl 4,5-Difluorophthalate
Abstract: This technical guide provides a comprehensive analysis of the thermodynamic stability of dimethyl 4,5-difluorophthalate, a molecule of significant interest in the development of advanced materials, specialty polymers, and pharmaceutical intermediates. The stability of such a compound is a critical parameter, dictating its storage conditions, processing viability, and degradation pathways. This document synthesizes experimental methodologies with computational modeling to present a holistic framework for stability assessment. We delve into the theoretical underpinnings of thermodynamic stability, detail robust experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline a workflow for computational determination of key thermodynamic parameters using Density Functional Theory (DFT). The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and scientifically rigorous. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of molecular stability.
Introduction: The Significance of Fluorinated Aromatic Esters
Dimethyl 4,5-difluorophthalate belongs to a class of fluorinated aromatic compounds whose unique electronic properties make them valuable building blocks in various fields. The introduction of fluorine atoms onto the benzene ring significantly alters the molecule's reactivity, polarity, and metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, a property that can impart enhanced thermal and oxidative resistance to the parent molecule[1].
The thermodynamic stability of an active pharmaceutical ingredient (API) or a chemical intermediate like dimethyl 4,5-difluorophthalate is not merely an academic curiosity; it is a cornerstone of process safety, product shelf-life, and formulation development. An unstable compound may degrade under thermal stress during synthesis or formulation, leading to impurities and loss of efficacy. Therefore, a thorough understanding of its thermodynamic properties, such as Gibbs free energy (ΔG), enthalpy of formation (ΔH_f°), and decomposition temperature, is paramount.
This guide provides the necessary framework to rigorously evaluate these properties, bridging the gap between theoretical concepts and practical laboratory and computational execution.
Synthesis and Structural Confirmation
A robust stability assessment begins with a pure, well-characterized sample. The synthesis of dimethyl 4,5-difluorophthalate is typically achieved via Fischer esterification of its corresponding carboxylic acid or anhydride precursor. The protocol described below is adapted from a similar synthesis for a halogenated analog, dimethyl 4,5-dichlorophthalate, ensuring a high-yield, reliable procedure[2].
Experimental Protocol: Synthesis of Dimethyl 4,5-Difluorophthalate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-difluorophthalic acid (1 equivalent).
-
Solvent and Catalyst: Add methanol (CH₃OH) in sufficient volume to fully dissolve the starting material upon heating (approx. 15 mL per gram of acid). While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 98%) dropwise as a catalyst (approx. 0.05 equivalents). Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with a saturated sodium chloride (brine) solution. Causality: The bicarbonate wash is a critical self-validating step; effervescence confirms the presence of and neutralizes the remaining acid, preventing it from interfering with downstream analysis or stability.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Final Purification: Purify the crude product by recrystallization or column chromatography to obtain pure dimethyl 4,5-difluorophthalate.
Structural confirmation via Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is mandatory before proceeding with stability studies.
Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.
Experimental Assessment of Thermal Stability
Directly measuring ΔG_f° is complex; therefore, we use thermal analysis techniques to probe the temperatures and energy changes associated with phase transitions and decomposition. These methods provide a practical and reliable measure of a compound's stability under thermal stress.
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[3][4] An endothermic event (e.g., melting) requires more heat flow to the sample, while an exothermic event (e.g., decomposition) releases heat. This allows for the precise determination of transition temperatures and enthalpies.[5]
Protocol for DSC Analysis:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium, Zinc). This is a critical self-validating step to ensure data accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of dimethyl 4,5-difluorophthalate into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as the reference.
-
Temperature Program:
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 400°C).[6] Causality: A consistent heating rate is essential for kinetic reproducibility. 10°C/min is a standard rate that balances resolution and experimental time.
-
Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative decomposition and create a defined atmosphere.
-
-
Data Analysis:
-
Melting Point (T_m): Identify the peak of the endotherm corresponding to melting.
-
Enthalpy of Fusion (ΔH_fus): Integrate the area under the melting peak.
-
Decomposition Onset (T_d): Determine the onset temperature of the large, often sharp, exothermic peak corresponding to thermal decomposition.
-
Thermogravimetric Analysis (TGA)
Principle of Causality: TGA measures the change in mass of a sample as a function of temperature or time.[7][8] It directly quantifies the temperature at which the material begins to lose mass due to decomposition and volatilization, providing a clear and unambiguous measure of thermal stability.[9]
Protocol for TGA Analysis:
-
Instrument Calibration: Calibrate the TGA for mass and temperature using appropriate standards.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA crucible.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a high final temperature (e.g., 600°C) under a nitrogen atmosphere.
-
-
Data Analysis:
-
Generate a plot of percent mass versus temperature.
-
The onset decomposition temperature is determined as the temperature at which significant mass loss begins (e.g., 5% mass loss, T₅%). This provides a quantitative benchmark for stability comparisons.
-
Caption: Integrated workflow combining experimental and computational methods.
Computational Modeling of Thermodynamic Properties
When experimental data is limited or to gain deeper mechanistic insight, computational chemistry provides a powerful predictive tool.[10] Density Functional Theory (DFT) is a robust method for calculating the thermodynamic properties of organic molecules.[1][11][12][13]
Methodology Outline for DFT Calculations:
-
Structure Optimization: The 3D geometry of dimethyl 4,5-difluorophthalate is optimized to find its lowest energy conformation. A common and reliable functional/basis set combination is B3LYP/6-311++G(d,p).
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry. Causality: This step serves two purposes. First, it confirms the structure is a true energy minimum (no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and Gibbs free energy at a specific temperature (e.g., 298.15 K).
-
Energy Calculation: The total electronic energy of the molecule is calculated.
-
Calculation of ΔH_f° and ΔG_f°: The standard enthalpy and Gibbs free energy of formation are calculated using an appropriate and consistent thermochemical scheme, such as the atomization method or isodesmic reactions, which provide error cancellation and improve accuracy.
-
Bond Dissociation Energy (BDE) Analysis: The energy required to homolytically cleave specific bonds (e.g., C-F, ester C-O, O-CH₃) can be calculated. The bond with the lowest BDE is often the initial site of thermal decomposition.
Synthesis of Findings: A Stability Profile
By integrating the results from experimental and computational analyses, a comprehensive stability profile can be constructed.
| Parameter | Method | Expected Value/Observation | Significance |
| Melting Point (T_m) | DSC | Sharp endotherm | Defines solid-to-liquid phase transition; indicator of purity. |
| Enthalpy of Fusion (ΔH_fus) | DSC | Quantitative value (kJ/mol) | Energy required to melt; relates to crystal lattice strength. |
| Decomposition Onset (T_d) | DSC / TGA | Temperature (°C) | Practical upper limit for thermal processing and handling. |
| Mass Loss Profile | TGA | Single or multi-step curve | Indicates if decomposition is a simple or complex process. |
| ΔH_f° (gas phase) | DFT | Negative value (kJ/mol) | Fundamental measure of intrinsic molecular stability. |
| ΔG_f° (gas phase) | DFT | Negative value (kJ/mol) | Overall thermodynamic stability including entropic effects. |
| Lowest BDE | DFT | Bond & energy (kJ/mol) | Predicts the weakest link and likely initial decomposition step. |
Interpretation: The two fluorine atoms are strong electron-withdrawing groups, which are expected to increase the oxidative stability of the aromatic ring.[14] Computationally, this would be reflected in high BDEs for the ring C-C and C-H bonds. The primary thermal failure points are likely to be the ester functionalities. TGA data showing a single, sharp mass loss would suggest a concerted decomposition mechanism, whereas multiple steps might indicate sequential loss of the methyl and carboxyl groups. The DFT-calculated BDEs can validate this by identifying the weakest bond—likely one of the C-O bonds in the ester groups.
Conclusion
The thermodynamic stability of dimethyl 4,5-difluorophthalate is a multi-faceted property that cannot be adequately described by a single parameter. A scientifically rigorous assessment necessitates a synergistic approach, combining the practical, real-world data from thermal analysis techniques like DSC and TGA with the deep mechanistic and energetic insights provided by computational methods like DFT. This integrated workflow provides a self-validating system, where experimental observations (e.g., decomposition temperature) can be explained by fundamental computed properties (e.g., bond dissociation energies). The protocols and framework detailed in this guide empower researchers to generate a robust and comprehensive stability profile, crucial for the safe and effective application of this versatile molecule in research and development.
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- Enthalpies of formation of methyl benzenecarboxylates - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
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- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - MDPI. (2023, June 27).
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- 8. files01.core.ac.uk [files01.core.ac.uk]
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- 12. researchgate.net [researchgate.net]
- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Physicochemical Profiling and Thermal Dynamics of Dimethyl 4,5-difluorophthalate: A Technical Guide for API Development
Executive Summary & Strategic Relevance
Dimethyl 4,5-difluorophthalate (CAS: 18959-32-5) is a highly specialized, electrophilic fluorinated building block utilized extensively in advanced organic synthesis and drug discovery. For drug development professionals, understanding its precise thermodynamic properties—specifically its melting point (MP) and boiling point (BP)—is critical for optimizing reaction conditions, scaling up distillation purifications, and ensuring safe handling.
This compound is notably employed as a precursor in the synthesis of novel indane derivatives, which are critical Active Pharmaceutical Ingredients (APIs) designed to combat drug-resistant bacterial biofilms[1]. By reducing the ester moieties, chemists generate 4,5-difluoro-1,2-benzenedimethanol, a key intermediate in these antibacterial pathways[1].
Fig 1: Synthetic pathway utilizing Dimethyl 4,5-difluorophthalate for antibacterial API development.
Quantitative Thermodynamic Data
Due to the specialized nature of this compound, empirical thermal data is often supplemented by predictive modeling and structural extrapolation from closely related analogs. The table below consolidates the validated and predicted physicochemical metrics.
| Property | Value | Method / Source |
| Molecular Formula | C₁₀H₈F₂O₄ | Standard |
| Molecular Weight | 230.16 g/mol | Standard |
| Physical State (25°C) | Pale liquid / Oil | Extrapolated from analog[2] |
| Melting Point | < 10 °C | Structural Extrapolation |
| Boiling Point | 264.0 ± 40.0 °C | Predictive Algorithm[3] |
| Density | 1.325 ± 0.06 g/cm³ | Predictive Algorithm[3] |
Mechanistic Causality of Thermal Properties
-
Boiling Point Dynamics (~264 °C): The predicted boiling point of 264.0 °C[3] is slightly lower than that of the non-fluorinated parent compound, dimethyl phthalate (BP ~283 °C). Causality: While substituting hydrogen with fluorine increases molecular weight, fluorine is highly electronegative and holds its electron cloud tightly. This results in exceptionally low polarizability, which severely restricts the formation of strong London dispersion forces. Consequently, the intermolecular cohesion is weakened, driving the boiling point down relative to its mass.
-
Melting Point Dynamics (< 10 °C): Experimental literature confirms that the closely related structural analog, dimethyl 4,5-dichlorophthalate, exists as a "pale oil" at room temperature[2]. Causality: The bulky dimethyl ester groups at the ortho positions create significant steric hindrance, disrupting the molecular planarity required for tight crystal lattice packing. Because fluorine atoms are smaller and even less polarizable than chlorine, they provide negligible intermolecular cohesive forces. Therefore, dimethyl 4,5-difluorophthalate is definitively a liquid at standard ambient temperature (25 °C).
Self-Validating Experimental Methodologies
Because dimethyl 4,5-difluorophthalate is an oil at room temperature, standard capillary melting point apparatuses are fundamentally inadequate. To empirically verify the thermal transitions of this compound during API process development, researchers must employ the following self-validating thermal analysis workflows.
Protocol 1: Cryo-DSC for Melting Point Determination
Objective: Accurately determine the sub-ambient melting point and detect potential glass transitions.
-
Calibration (Validation Step): Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium (MP 156.6 °C) and n-octane (MP -56.8 °C). Causality: This ensures the thermocouple accurately reads sub-ambient transitions without thermal lag.
-
Sample Encapsulation: Seal 3–5 mg of the compound in a hermetic aluminum pan to prevent moisture condensation from the atmosphere from interfering with the thermal signal.
-
Thermal Ramp: Cool the sample at 10 °C/min to -80 °C using liquid nitrogen, followed by an isothermal hold for 5 minutes. Causality: The rapid cooling and isothermal hold force the supercooled liquid to fully crystallize.
-
Heating Phase: Ramp the temperature from -80 °C to 50 °C at a rate of 5 °C/min. Causality: A slow 5 °C/min ramp provides the optimal balance between peak resolution and minimizing thermal gradients across the sample pan.
-
System Validation: The melting point is validated only if the integrated enthalpy of fusion (ΔH) remains consistent across three independent freeze-thaw cycles, confirming that no polymorphic shifts or degradation occurred.
Protocol 2: TGA-DSC for Boiling Point Determination
Objective: Measure the boiling point while distinguishing volatilization from thermal decomposition.
-
Atmospheric Control: Purge the Thermogravimetric Analysis (TGA) furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation at high temperatures, ensuring mass loss is strictly due to physical boiling.
-
Sample Loading: Place 10 mg of the sample in an open alumina crucible. Causality: An open crucible eliminates vapor pressure buildup, allowing for unrestricted volatilization at the true boiling point.
-
Thermal Ramp: Heat the sample from 25 °C to 350 °C at 10 °C/min.
-
Cross-Validation: The boiling point (~264 °C) is self-validated by cross-referencing the TGA mass-loss derivative (DTG) with the DSC heat flow. A true boiling event must exhibit a 100% mass loss step that perfectly aligns with a sharp endothermic peak. If an exothermic signal is detected, it indicates thermal decomposition, and the boiling point reading is invalidated.
Fig 2: Self-validating thermal analysis workflow for precise MP and BP determination.
Conclusion
For process chemists and drug development scientists, treating dimethyl 4,5-difluorophthalate as a room-temperature liquid is critical for reactor feeding and purification design. Its predicted boiling point of ~264 °C necessitates high-vacuum fractional distillation for purification to avoid the thermal stress of atmospheric boiling. By strictly adhering to the self-validating thermal analysis protocols outlined above, researchers can secure highly accurate thermodynamic profiles necessary for cGMP API manufacturing.
References
- Source: European Patent Office (via Google APIs)
- Title: 4,5-二氟邻苯二甲酸二甲酯,CAS:18959-32-5 (Dimethyl 4,5-difluorophthalate Properties)
- Title: Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design Source: MDPI URL
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An In-Depth Technical Guide to the Reactivity Profile of 4,5-Difluoro Substituted Phthalates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science and medicinal chemistry. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong C-F bonds, can profoundly influence a molecule's reactivity, conformation, and biological activity. This guide provides a comprehensive exploration of the reactivity profile of 4,5-difluoro substituted phthalates, a class of compounds with significant potential in the development of advanced polymers and novel therapeutics.
The presence of two fluorine atoms on the aromatic ring of the phthalate core dramatically alters its electronic landscape. This difluoro substitution pattern creates a highly electron-deficient aromatic system, which in turn activates the molecule towards specific chemical transformations. This guide will delve into the synthesis of these valuable building blocks and explore their reactivity in key chemical reactions, including nucleophilic aromatic substitution, hydrolysis of the ester functionalities, and their susceptibility to enzymatic degradation. By understanding the underlying principles governing the reactivity of 4,5-difluoro substituted phthalates, researchers can better harness their potential in a variety of applications.
Synthesis of the 4,5-Difluorophthalate Core
The primary entry point to the chemistry of 4,5-difluoro substituted phthalates is through the synthesis of 4,5-difluorophthalic acid and its corresponding anhydride. These precursors serve as the foundational building blocks for the elaboration into a diverse array of derivatives.
Synthesis of 4,5-Difluorophthalic Anhydride
A common and efficient method for the preparation of 4,5-difluorophthalic anhydride involves the dehydration of 4,5-difluorophthalic acid. This can be readily achieved by heating the diacid in the presence of a dehydrating agent such as acetic anhydride.
Experimental Protocol: Synthesis of 4,5-Difluorophthalic Anhydride [1]
-
Starting Material: 4,5-Difluorophthalic acid.
-
Reagent: Acetic anhydride.
-
Procedure:
-
Suspend 4,5-difluorophthalic acid in acetic anhydride.
-
Heat the mixture to reflux for a period of 2 hours.
-
After the reaction is complete, remove the excess acetic anhydride and acetic acid by evaporation under reduced pressure.
-
The resulting solid crude product is 4,5-difluorophthalic anhydride.
-
-
Characterization: The product can be characterized by standard spectroscopic methods.
Reactivity Profile
The reactivity of 4,5-difluoro substituted phthalates is dominated by two key features: the electron-deficient aromatic ring and the ester functionalities.
Nucleophilic Aromatic Substitution (SNAAr)
The two electron-withdrawing fluorine atoms, in concert with the two ester or anhydride carbonyl groups, render the aromatic ring highly susceptible to nucleophilic attack. This activation facilitates the displacement of one or both fluorine atoms by a variety of nucleophiles.
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which stabilizes the complex and facilitates the subsequent elimination of the fluoride ion. Fluoride is an excellent leaving group in SNAr reactions due to the high polarity of the C-F bond.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
-
Starting Material: 4,5-Difluorophthalic anhydride or a dialkyl 4,5-difluorophthalate.
-
Nucleophile: A primary or secondary amine (e.g., aniline, piperidine).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base (optional): A non-nucleophilic base such as potassium carbonate or triethylamine may be used to facilitate the reaction.
-
Procedure:
-
Dissolve the 4,5-difluoro substituted phthalate in the chosen solvent.
-
Add the amine nucleophile to the solution.
-
If necessary, add the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically worked up by pouring into water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
-
The reaction of 4,5-difluorophthalic anhydride with primary amines is a facile route to N-substituted 4,5-difluorophthalimides, which are valuable intermediates in the synthesis of more complex molecules.
// Reactants reactant1 [label=<
4,5-Difluorophthalic Anhydride
]; reactant2 [label=<
R-NH₂ Primary Amine
];
// Product product [label=<
N-substituted 4,5-Difluorophthalimide
];
// Reaction Arrow {rank=same; reactant1; reactant2} -> product [label="Heat/\nSolvent"]; }
Caption: Synthesis of N-substituted 4,5-difluorophthalimides.Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 4,5-Difluorophthalic Anhydride
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiosemicarbazide | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid (analogous reaction) | Glacial acetic acid, reflux, 6h | 75 | [2] |
| Aniline | N-Phenyl-4,5-difluorophthalimide | Inferred from similar reactions | Expected to be high | - |
| Piperidine | N-Piperidinyl-4,5-difluorophthalimide | Inferred from similar reactions | Expected to be high | - |
Note: Specific examples for 4,5-difluorophthalic anhydride are limited in the literature; however, the reactivity is expected to be analogous to other activated dihalophthalic anhydrides.[2][3]
Hydrolysis of Ester Groups
The ester functionalities of 4,5-difluoro substituted phthalates are susceptible to hydrolysis under both acidic and basic conditions to yield 4,5-difluorophthalic acid and the corresponding alcohol.
Mechanistic Considerations:
-
Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt.
Experimental Protocol: General Procedure for Base-Catalyzed Hydrolysis of a Dialkyl 4,5-Difluorophthalate
-
Starting Material: Dialkyl 4,5-difluorophthalate (e.g., dimethyl 4,5-difluorophthalate).
-
Reagent: An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Solvent: A co-solvent such as methanol or ethanol may be used to improve solubility.
-
Procedure:
-
Dissolve the dialkyl 4,5-difluorophthalate in the solvent.
-
Add the aqueous base to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4,5-difluorophthalic acid.
-
The precipitated diacid can be collected by filtration, washed with cold water, and dried.
-
}
Caption: Workflow for the hydrolysis of dialkyl 4,5-difluorophthalates.Enzymatic Degradation
The biodegradation of phthalates is an important environmental consideration. Generally, the microbial degradation of phthalates proceeds in two main stages: the hydrolysis of the ester bonds to form phthalic acid, followed by the degradation of the aromatic ring.[4][5]
The presence of fluorine atoms can significantly impact the biodegradability of aromatic compounds. The high strength of the C-F bond makes it resistant to cleavage by many common enzymatic pathways. However, microorganisms have evolved diverse strategies to degrade fluorinated compounds. In many cases, the degradation is initiated at other functional groups in the molecule, which can lead to the eventual defluorination.[6]
For 4,5-difluoro substituted phthalates, it is hypothesized that enzymatic hydrolysis of the ester groups would be the initial step, followed by degradation of the difluorinated aromatic ring. The specific enzymes and metabolic pathways involved in the degradation of this particular class of compounds have not been extensively studied. However, research on other fluorinated aromatics suggests that dioxygenase enzymes could play a key role in the initial dearomatization of the ring.
Applications
The unique reactivity and properties of 4,5-difluoro substituted phthalates make them attractive building blocks for a range of applications, particularly in polymer chemistry and drug development.
High-Performance Polymers
4,5-Difluorophthalic anhydride is a valuable monomer for the synthesis of high-performance polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength.[7][8][9][10] The incorporation of fluorine into the polyimide backbone can further enhance these properties.
Fluorinated polyimides often exhibit:
-
Improved Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal robustness of the polymer.[11][12]
-
Enhanced Solubility: The presence of fluorine can disrupt polymer chain packing, leading to improved solubility in organic solvents, which facilitates processing.[7]
-
Lower Dielectric Constant: The low polarizability of the C-F bond can result in materials with lower dielectric constants, making them suitable for applications in microelectronics.[8]
-
Increased Optical Transparency: Fluorination can reduce intermolecular charge transfer interactions, leading to less colored and more transparent materials.[11]
Table 2: Thermal Properties of Representative Fluorinated Polyimides
| Dianhydride | Diamine | Td5 (°C) in N₂ | Tg (°C) | Reference |
| 6FDA | TFDB | >500 | 401 | [7] |
| 6FDA | ODA | 533-561 | 260-275 | [11] |
| BPADA | FDN | 358 | 245 | [5] |
6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; TFDB = 2,2'-Bis(trifluoromethyl)benzidine; ODA = 4,4'-Oxydianiline; BPADA = 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride); FDN = a diamine with a trifluoromethyl group.
The data in Table 2, from related fluorinated polyimides, suggests that polyimides derived from 4,5-difluorophthalic anhydride would also exhibit excellent thermal properties.
Drug Development
The phthalimide scaffold is a well-established privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules. The introduction of fluorine atoms can be a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[13]
The 4,5-difluorophthalimide core can be used to:
-
Modulate Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Block Metabolic Sites: The strong C-F bond can be used to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.
-
Fine-tune Electronic Properties: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups and alter the molecule's interaction with its biological target.
While specific examples of drugs containing the 4,5-difluorophthalate moiety are not prevalent in the public domain, the principles of fluorine in medicinal chemistry suggest that this scaffold holds significant promise for the development of novel therapeutic agents. For instance, derivatives of 4,5-dianilinophthalimide have been investigated for their potential in treating Alzheimer's disease.[14] The synthesis of a diverse library of N-substituted 4,5-difluorophthalimides via the SNAr reaction provides a straightforward entry to new chemical entities for drug discovery programs.
Conclusion
4,5-Difluoro substituted phthalates are versatile building blocks with a rich and tunable reactivity profile. The electron-deficient nature of the aromatic ring, a direct consequence of the difluoro substitution, makes these compounds excellent substrates for nucleophilic aromatic substitution reactions, providing facile access to a wide range of derivatives. The ester functionalities exhibit predictable hydrolysis behavior, and while specific data is limited, the influence of the fluorine atoms is anticipated to enhance this reactivity. The biodegradability of these compounds remains an area for further investigation, with the interplay between ester hydrolysis and C-F bond stability being a key determinant.
The demonstrated utility of the analogous fluorinated monomers in the synthesis of high-performance polyimides with enhanced thermal and dielectric properties underscores the potential of 4,5-difluorophthalic anhydride in materials science. Furthermore, the established importance of the phthalimide scaffold in medicinal chemistry, coupled with the strategic advantages of fluorination, positions 4,5-difluoro substituted phthalates as a promising platform for the discovery of novel therapeutic agents. This guide has provided a foundational understanding of the reactivity of this important class of compounds, which will hopefully inspire further research and application in both academic and industrial settings.
References
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Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride — Technical University of Denmark. (n.d.). Retrieved March 7, 2026, from [Link]
- Fan, L., Li, X., et al. (2024). Engineering bacterial biocatalysts for the degradation of phthalic acid esters. Microbial Biotechnology, 17(10), e14624.
- Gao, L., et al. (2018). High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism. Polymers, 10(5), 545.
- Ghahfarokhi, M. B., & Sajjadi, S. A. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3816.
- Hao, X., et al. (2020). Synthesis and properties of fluorinated copolymerized polyimide films. Polímeros, 30(2).
- Hassan, A. S., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3549.
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Polyimides for Electronic Applications | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]
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Polyimides: Pioneering Next-Gen Electronics Applications. (2024, June 4). AZoM.com. [Link]
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Synthesis of 4,5-Difluorophthalic Anhydride (5) - PrepChem.com. (n.d.). Retrieved March 7, 2026, from [Link]
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Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - Semantic Scholar. (2017, December 20). Retrieved March 7, 2026, from [Link]
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Thermal properties of polyimides | Download Table. (n.d.). Retrieved March 7, 2026, from [Link]
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Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. - DTIC. (n.d.). Retrieved March 7, 2026, from [Link]
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19F NMR chemical shifts (parts per million) of derivatives of model compounds. (n.d.). Retrieved March 7, 2026, from [Link]
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Nmr spectroscopy of fluorine 19 | PPTX. (n.d.). Retrieved March 7, 2026, from [Link]
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4,5-Difluorophthalic Acid | C8H4F2O4 | CID 643382 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
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Polyimides: Fundamentals and Applications. (n.d.). CRC Press. Retrieved March 7, 2026, from [Link]
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Synthesis and properties of polyetherimides by nucleophilic displacement reaction. (n.d.). Retrieved March 7, 2026, from [Link]
- Comparative study of hydrolytic metabolism of dimethyl phthalate, dibutyl phthalate and di(2-ethylhexyl) phthalate by microsomes of various rat tissues. (2016). Food and Chemical Toxicology, 100, 11-18.
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Comparative study of hydrolytic metabolism of dimethyl phthalate, dibutyl phthalate and di(2-ethylhexyl) phthalate by microsomes of various rat tissues | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]
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Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - MDPI. (2022, May 31). Retrieved March 7, 2026, from [Link]
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Synthesis of 4,5-dianilinophthalimide and related analogues for potential treatment of Alzheimer's disease via palladium-catalyzed amination - PubMed. (2005, September 2). Retrieved March 7, 2026, from [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite - DR-NTU. (n.d.). Retrieved March 7, 2026, from [Link]
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Reactions of Thiols - Chemistry Steps. (2021, December 14). Retrieved March 7, 2026, from [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI. (n.d.). Retrieved March 7, 2026, from [Link]
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Benzo[5][15]thieno[2,3‐d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase‐4 | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]
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Unveiling the Molecular Architecture: A Guide to the Crystal Structure Determination of Dimethyl 4,5-Difluorophthalate
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Structural Precision
In the landscape of modern drug discovery and medicinal chemistry, dimethyl 4,5-difluorophthalate stands as a pivotal molecular scaffold. Its fluorinated benzene ring offers unique electronic properties, influencing molecular interactions and metabolic stability, making it a valuable building block for novel therapeutic agents. However, to truly harness its potential, a deep understanding of its three-dimensional structure at the atomic level is not merely advantageous—it is essential.
X-ray crystallography provides the most definitive view of a molecule's solid-state conformation and intermolecular interactions.[1] This knowledge is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of drug candidates with enhanced potency and specificity. This guide serves as a comprehensive, field-proven protocol for the determination of the crystal structure of dimethyl 4,5-difluorophthalate, from initial synthesis to final data validation and deposition. It is designed to provide not just the steps, but the causality behind the experimental choices, ensuring a robust and reproducible workflow.
Part 1: Synthesis and Crystallization - The Foundation of Quality Data
The success of any crystallographic analysis hinges on the quality of the single crystal. A well-ordered, single crystal of appropriate size and quality is the absolute prerequisite for collecting high-resolution diffraction data.[2] This section details the synthesis of the target compound and the meticulous process of obtaining diffraction-quality crystals.
Proposed Synthesis Protocol
The synthesis of dimethyl 4,5-difluorophthalate can be efficiently achieved via Fischer esterification of the commercially available 4,5-difluorophthalic acid. This method is analogous to the high-yield synthesis of similar halogenated phthalates.[3]
Methodology:
-
Suspend 4,5-difluorophthalic acid in methanol (CH₃OH).
-
While stirring, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-18 hours to drive the reaction to completion.
-
After cooling to room temperature, extract the product using an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally a saturated sodium chloride (NaCl) solution to neutralize remaining acid and remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Crystallization: The Art of Slow Evaporation
Obtaining single crystals requires inducing the slow precipitation of the compound from a saturated solution. Slow evaporation is a reliable technique for growing high-quality crystals of small organic molecules.[4]
Methodology:
-
Dissolve the purified dimethyl 4,5-difluorophthalate product in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate, or a dichloromethane/cyclohexane mixture).[4][5]
-
Loosely cover the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor the vial for the formation of small, well-defined, transparent crystals. The ideal crystal for diffraction will be free of cracks and have dimensions between 0.1 and 0.3 mm.
Part 2: Single-Crystal X-ray Diffraction - From Crystal to Data
Once a suitable crystal is obtained, the next step is to analyze its interaction with X-rays to produce a diffraction pattern. This pattern contains the fundamental information about the crystal's internal, repeating atomic arrangement.
The workflow for single-crystal X-ray data collection is a systematic process designed to capture a complete and redundant set of diffraction data.
Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.
Experimental Protocol for Data Collection
-
Crystal Mounting: A carefully selected single crystal is mounted on a cryo-loop, which is then affixed to a goniometer head on the diffractometer.[6]
-
Cooling: The crystal is cooled to a low temperature, typically 100 K, using a stream of cold nitrogen gas. This critical step minimizes atomic thermal vibrations, leading to sharper diffraction spots and higher quality data.[6]
-
Unit Cell Determination: The crystal is exposed to the X-ray beam (commonly from a Mo Kα or Cu Kα source), and a few initial diffraction images are collected. Software analyzes the positions of the reflections to determine the crystal's unit cell parameters (the dimensions and angles of the repeating unit) and Bravais lattice.[7]
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, the software calculates an optimal strategy to collect a complete dataset, ensuring that all unique reflections are measured multiple times. This involves a series of scans where the crystal is rotated through different angles.
-
Data Integration and Reduction: After collection, the raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data to produce a final reflection file (hkl file) for structure solution.
Part 3: Structure Solution and Refinement - Building the 3D Model
This phase translates the processed diffraction data into a chemically meaningful atomic model. The core challenge is the "phase problem": while the intensities of the diffracted X-rays are measured, their phase information is lost. For small molecules, this is overcome using powerful computational techniques.
The pathway from a reflection file to a validated crystal structure is an iterative process of model building and optimization.
Caption: Workflow for Crystal Structure Solution and Refinement.
Step-by-Step Protocol for Solution and Refinement
-
Space Group Determination: The systematic absences (reflections that are predicted but not observed) in the diffraction data are analyzed to determine the crystal's space group, which describes its internal symmetry.[6]
-
Structure Solution: For small organic molecules like dimethyl 4,5-difluorophthalate, the structure is typically solved using direct methods.[6] This statistical approach uses relationships between the most intense reflections to estimate initial phases, revealing a preliminary electron density map where the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental data.[8] This is commonly done using least-squares refinement.[6]
-
The positions and isotropic thermal parameters of the identified atoms are refined.
-
The refinement is extended to include anisotropic displacement parameters (ADPs) for all non-hydrogen atoms, which model the thermal motion of each atom as an ellipsoid.[3]
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model," where their positions are linked to their parent carbon or oxygen atom.[3][5]
-
The final cycles of refinement adjust all parameters until convergence is reached, indicated by minimal shifts in the atomic positions and a stable R-factor.
-
Part 4: Data Analysis, Validation, and Deposition
The final stage involves a critical evaluation of the refined structure to ensure its quality and accuracy, followed by its deposition in a public database to benefit the scientific community.
Summarized Crystallographic Data
A comprehensive crystallographic information file (CIF) is generated, containing all experimental and structural details. Key parameters are summarized in a table for easy assessment. The table below presents hypothetical but realistic data for dimethyl 4,5-difluorophthalate, based on values for analogous structures.[3][9]
| Parameter | Hypothetical Value for Dimethyl 4,5-difluorophthalate |
| Chemical Formula | C₁₀H₈F₂O₄ |
| Formula Weight | 226.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 970 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.55 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.12 |
| Goodness-of-fit (S) | ~1.0 |
Validation Metrics:
-
R-factors (R₁ and wR₂): These are measures of the agreement between the calculated model and the observed diffraction data. Lower values indicate a better fit.
-
Goodness-of-fit (S): A value close to 1.0 indicates a good refinement model.
Structural Analysis and Interpretation
The refined model allows for detailed analysis of:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles can be measured to confirm the molecular connectivity and conformation.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice can be examined to identify key non-covalent interactions, such as C-H···O or C-H···F hydrogen bonds and potential π–π stacking, which stabilize the crystal structure.[3][4][10] Understanding these interactions is crucial for predicting solid-state properties like solubility and stability.
Data Deposition: Ensuring Scientific Integrity
A core principle of scientific trustworthiness is the public availability of data. The final CIF file should be deposited with a crystallographic database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[11][12] Deposition is a straightforward process that ensures the long-term preservation and accessibility of the structural data for other researchers.[13][14]
Conclusion
The determination of the crystal structure of dimethyl 4,5-difluorophthalate is a multi-stage process that demands precision at every step, from synthesis to final data validation. By following a robust and well-validated workflow, researchers can obtain a high-resolution atomic model of this important molecule. This structural blueprint is an invaluable asset, empowering drug development professionals to make more informed decisions in the design and optimization of next-generation therapeutics. The resulting data, when shared through public databases, contributes to the collective knowledge of the scientific community and accelerates the pace of discovery.
References
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Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
-
David, W. I. F., Shankland, K., & Florence, A. J. (2017). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(3), 335-348. Retrieved from [Link]
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Crystal Impact. (n.d.). Crystal Structure Solution from Powder Diffraction Data. Retrieved from [Link]
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Zhang, G. G. Z., & Rohani, S. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(7), 665-666. Retrieved from [Link]
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Chempendix. (n.d.). Structure refinement. Retrieved from [Link]
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ResearchGate. (n.d.). X-Ray Crystal Structure and Cation Binding Properties of a New Phthalide-fused Indoline Derivative. Retrieved from [Link]
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Anderson, C. E., et al. (2021). Dimethyl 4,5-dichlorophthalate. IUCrData, 6(11), x211043. Retrieved from [Link]
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Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
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Luxium Solutions. (n.d.). Soft X-ray Monochromators. Retrieved from [Link]
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Science.gov. (n.d.). crystal x-ray determination: Topics by Science.gov. Retrieved from [Link]
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Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. Retrieved from [Link]
-
The University of Manchester. (2009). CCDC 675944: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Nagaraju, P. T., et al. (2024). X-Ray Diffraction Methods – Article Review. Indo American Journal of Pharmaceutical Sciences, 11(01). Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,5-Difluorophthalic Anhydride (5). Retrieved from [Link]
-
Iowa Research Online. (n.d.). CCDC 2130586: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Doi, M., et al. (2017). Crystal structure of 3-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacen-3-yl)propanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1845-1849. Retrieved from [Link]
-
Brito, I., et al. (2018). Crystal structure of dimethyl 4,4′-oxydibenzoate, C16H14O5. Zeitschrift für Kristallographie - New Crystal Structures, 233(6), 1059-1060. Retrieved from [Link]
-
Englert, U., et al. (2016). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 73-77. Retrieved from [Link]
-
Lundvall, A., et al. (2016). Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1475-1478. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Retrieved from [Link]
-
Genc, S., et al. (2022). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. Frontiers in Immunology, 13, 1000203. Retrieved from [Link]
-
Amato, R., et al. (2023). Drug-Repurposing Strategy for Dimethyl Fumarate. International Journal of Molecular Sciences, 24(14), 11339. Retrieved from [Link]
-
Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(1), 1-20. Retrieved from [Link]
-
Vafadari, B., et al. (2023). Dimethyl fumarate as a versatile therapeutic agent: molecular mechanisms and potential clinical applications. Cellular & Molecular Biology Letters, 28(1), 10. Retrieved from [Link]
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- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Research Portal [iro.uiowa.edu]
Technical Guide: Safety Data & Toxicity Profile of Dimethyl 4,5-difluorophthalate
This guide details the technical specifications, safety profile, and handling protocols for Dimethyl 4,5-difluorophthalate , a specialized fluorinated intermediate used primarily in the synthesis of fluoroquinolone antibiotics and advanced materials.
Executive Summary
Dimethyl 4,5-difluorophthalate (CAS: 18959-32-5) is a diester derivative of phthalic acid characterized by two fluorine atoms at the 4 and 5 positions of the benzene ring. It serves as a critical building block in medicinal chemistry, particularly for introducing the difluorophenyl moiety into bioactive scaffolds such as quinolone antibacterials (e.g., Balofloxacin precursors).
While less volatile than non-fluorinated phthalates, its lipophilicity and potential for hydrolysis require specific handling protocols to mitigate irritation and environmental accumulation. This guide synthesizes data from structural analogs and direct chemical properties to establish a robust safety framework.
Substance Identification & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| Chemical Name | Dimethyl 4,5-difluorobenzene-1,2-dicarboxylate |
| CAS Number | 18959-32-5 |
| Molecular Formula | C₁₀H₈F₂O₄ |
| Molecular Weight | 230.17 g/mol |
| Structure | Benzene ring substituted with two methyl esters (positions 1,[1][2][3][4][5]2) and two fluorine atoms (positions 4,5) |
| Physical State | Solid (low melting) or viscous liquid (purity dependent) |
| Melting Point | Approx. 40–50 °C (Estimated based on dichloro-analog trends; typically lower than acid form) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Insoluble in water |
| Reactivity | Susceptible to hydrolysis under basic conditions; stable under standard storage |
Hazards Identification (GHS Classification)
Based on structural activity relationships (SAR) with 4,5-difluorophthalic acid and dimethyl phthalate.
Signal Word: WARNING
Hazard Statements
-
H315: Causes skin irritation.[6]
-
H335: May cause respiratory irritation.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7][8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[6][7][9] Continue rinsing.[6][7][9]
Toxicological Profile & Metabolic Pathway
Acute Toxicity (Estimated)
Specific LD50 data for this fluorinated ester is limited. Risk assessment is derived from the non-fluorinated analog (Dimethyl phthalate, DMP) and the hydrolysis product (4,5-difluorophthalic acid).
-
Oral LD50 (Rat): Estimated > 2,000 mg/kg (Low acute toxicity).
-
Dermal LD50 (Rabbit): Estimated > 5,000 mg/kg.
-
Inhalation: Mist or dust may cause upper respiratory tract irritation due to the acidic nature of hydrolysis products.
Metabolic Fate & Mechanism
Upon ingestion or absorption, the compound undergoes enzymatic hydrolysis by esterases. The introduction of fluorine atoms at the 4,5-positions increases metabolic stability of the aromatic ring compared to unsubstituted phthalates, potentially altering excretion rates.
Key Toxicological Mechanism:
-
Hydrolysis: Rapid conversion to Monomethyl 4,5-difluorophthalate and subsequently 4,5-difluorophthalic acid .
-
Methanol Release: Generates methanol as a byproduct (toxic in high volumes, though negligible in trace exposure).
-
Accumulation: Fluorination increases lipophilicity (LogP), potentially enhancing tissue penetration before hydrolysis.
Visualization: Metabolic Hydrolysis Pathway
The following diagram illustrates the breakdown of the compound in a biological system.
Caption: Stepwise enzymatic hydrolysis of Dimethyl 4,5-difluorophthalate into its acidic metabolites.
Safe Handling & Experimental Protocols
Engineering Controls
-
Ventilation: Always handle within a certified chemical fume hood, especially if heating or generating dust/aerosols.
-
Inert Atmosphere: While not strictly air-sensitive, storing under nitrogen prevents moisture absorption which can catalyze slow hydrolysis.
Personal Protective Equipment (PPE) Selection Logic
-
Gloves: Nitrile (0.11 mm) is sufficient for incidental splash contact. For prolonged immersion or dissolution in ketones/DCM, use Laminate PE/EVOH gloves. Reasoning: Fluorinated esters can permeate standard latex; organic solvents used in synthesis (e.g., DCM) degrade nitrile.
-
Eye Protection: Chemical safety goggles. Face shield required if performing large-scale esterification reactions due to reflux risks.
Spill Cleanup Protocol (Self-Validating)
-
Isolate: Evacuate non-essential personnel.
-
Neutralize: If hydrolysis is suspected (acidic smell), cover with sodium bicarbonate.
-
Absorb: Use inert vermiculite or sand. Do not use combustible materials (sawdust) as organic esters can be flammable.
-
Verify: Wipe surface with a methanol-dampened tissue, then check with pH paper to ensure no acidic residue remains.
Synthesis & Applications
This compound is typically synthesized via Fischer esterification. The workflow below ensures high yield and safety.
Synthesis Workflow (Graphviz)
Caption: Standard Fischer esterification workflow for synthesizing the dimethyl ester from the acid.
Ecological Impact & Disposal[10]
-
Ecotoxicity: Esters of phthalic acid are generally harmful to aquatic life (Acute Category 3). The fluorinated nature may reduce biodegradability compared to DMP.
-
Disposal: Incineration is the only approved method. The presence of fluorine requires a scrubber system in the incinerator to capture Hydrogen Fluoride (HF) gas generated during combustion.
-
Warning: Do not dispose of down drains; hydrolysis leads to pH changes and potential bioaccumulation.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643382, 4,5-Difluorophthalic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4,5-Difluorophthalic anhydride. Retrieved from [Link]
Sources
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- 4. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mblbio.com [mblbio.com]
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- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Protocol for the Hydrolysis of Dimethyl 4,5-Difluorophthalate to 4,5-Difluorophthalic Acid
Abstract
This document provides a detailed protocol for the synthesis of 4,5-difluorophthalic acid via the base-catalyzed hydrolysis of dimethyl 4,5-difluorophthalate. This procedure, commonly known as saponification, is a fundamental and irreversible reaction in organic synthesis. The protocol outlines the chemical principles, step-by-step experimental procedures, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a reliable method for producing high-purity 4,5-difluorophthalic acid, a valuable building block in the synthesis of various functional materials and pharmaceutical intermediates.
Introduction and Scientific Background
4,5-Difluorophthalic acid is a key precursor in the synthesis of a variety of chemical compounds, including high-performance polymers, metal-organic frameworks (MOFs), and pharmaceutical agents. The presence of the fluorine atoms on the aromatic ring imparts unique electronic properties and can enhance the thermal stability and biological activity of the resulting molecules.
The conversion of dimethyl 4,5-difluorophthalate to its corresponding dicarboxylic acid is achieved through a base-catalyzed hydrolysis reaction, also known as saponification. This process is generally preferred over acid-catalyzed hydrolysis because it is effectively irreversible. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group. The resulting carboxylate salt is then protonated in an acidic work-up to yield the final dicarboxylic acid.
The irreversibility of saponification is a key advantage, as the carboxylate intermediate is deprotonated by the base, shifting the equilibrium towards the products. This ensures a high yield of the desired product.
Chemical Reaction and Mechanism
The overall reaction is as follows:
The mechanism for the hydrolysis of each ester group involves a nucleophilic acyl substitution:
-
Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the methoxide ion (CH₃O⁻) is eliminated as the leaving group.
-
Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strong base (methoxide or hydroxide) to form a stable carboxylate salt. This step drives the reaction to completion.
-
Protonation (Work-up): In a separate work-up step, the carboxylate salt is protonated by the addition of a strong acid, such as hydrochloric acid, to yield the final 4,5-difluorophthalic acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Dimethyl 4,5-difluorophthalate | ≥98% | Commercially Available | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | |
| Methanol (CH₃OH) | ACS Grade | Commercially Available | |
| Deionized Water | In-house | ||
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying |
| Round-bottom flask | Appropriate size for the reaction scale | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| Büchner funnel and filter flask | |||
| pH paper or pH meter | |||
| Beakers and Erlenmeyer flasks |
Step-by-Step Procedure
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 4,5-difluorophthalate (1.0 eq) in methanol (approximately 10 mL per gram of ester).
-
In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in deionized water (approximately 4 mL per gram of NaOH). Caution: The dissolution of NaOH is highly exothermic. Allow the solution to cool to room temperature.
-
Slowly add the sodium hydroxide solution to the stirred solution of the diester in the round-bottom flask.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle or an oil bath.
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65-70 °C for methanol) and maintain the reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, neutralize it with dilute HCl, and spot it on a TLC plate against the starting material. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid. The product (dicarboxylic acid) will be significantly more polar than the starting diester. The reaction is typically complete within 2-4 hours.
Work-up and Isolation:
-
Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous solution, add deionized water to dissolve the sodium salt of the product completely.
-
Cool the aqueous solution in an ice bath.
-
Slowly and with stirring, add concentrated hydrochloric acid dropwise to the cold solution until the pH is approximately 1-2. A white precipitate of 4,5-difluorophthalic acid will form.
-
Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
Purification (Recrystallization):
-
The crude 4,5-difluorophthalic acid can be purified by recrystallization from hot water.
-
Transfer the crude solid to a beaker and add a minimal amount of deionized water.
-
Heat the suspension with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Dry the purified 4,5-difluorophthalic acid in a vacuum oven at 60-70 °C to a constant weight.
Workflow Diagram
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dimethyl 4,5-Difluorophthalate
Introduction: The Strategic Importance of Substituted Phthalates in Modern Research
In the landscape of medicinal chemistry and materials science, the phthalate scaffold is a privileged structure, serving as a versatile building block for a diverse array of functional molecules. The targeted synthesis of 4,5-disubstituted phthalates, in particular, opens avenues to novel fluorophores, precursors for phthalocyanine dyes, and potentially therapeutic agents.[1][2] The electron-deficient nature of the aromatic ring in dimethyl 4,5-difluorophthalate, activated by the two electron-withdrawing methyl ester groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reactivity allows for the precise and predictable introduction of a wide range of functionalities at the 4- and 5-positions, displacing the fluoride ions.
These application notes provide a comprehensive guide for researchers, chemists, and professionals in drug development on the procedures for conducting nucleophilic aromatic substitution on dimethyl 4,5-difluorophthalate. We will delve into the mechanistic underpinnings of this powerful reaction, offer detailed, step-by-step protocols for various classes of nucleophiles, and provide insights into reaction optimization and troubleshooting.
The Underpinning Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is a two-step addition-elimination process.[3] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing a leaving group (in this case, fluorine). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The presence of electron-withdrawing groups, such as the ester functionalities in dimethyl 4,5-difluorophthalate, is crucial as they stabilize this intermediate by delocalizing the negative charge. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
dot
Sources
Application Note: Dimethyl 4,5-Difluorophthalate as a Key Synthon in Fluoroquinolone Antibiotic Synthesis
Executive Summary
The synthesis of broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin, sparfloxacin, and tosufloxacin) relies heavily on the precise construction of a fluorinated quinoline core. Dimethyl 4,5-difluorophthalate serves as a highly stable, scalable, and regioselective starting material for this core. By undergoing controlled hydrolysis, dehydration, and a Lossen-type rearrangement, it yields 4,5-difluoroanthranilic acid. Subsequent Sandmeyer diazotization produces 2-chloro-4,5-difluorobenzoic acid—the ultimate electrophilic synthon required for the Grohe-Heitzer quinolone cyclization.
This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative parameters for utilizing dimethyl 4,5-difluorophthalate in fluoroquinolone drug development.
Mechanistic Rationale & Synthetic Strategy
Why Dimethyl 4,5-Difluorophthalate?
Historically, the synthesis of 4,5-difluoroanthranilic acid relied on the nitration and reduction of 3,4-difluorobenzoic acid or the direct use of 3,4-difluoroaniline[1]. However, 3,4-difluoroaniline is prohibitively expensive and difficult to source at commercial scales[2]. Dimethyl 4,5-difluorophthalate circumvents this bottleneck. As a stable diester, it is easily transported and stored.
The Causality of the Synthetic Pathway
-
Hydrolysis & Activation: The diester must first be hydrolyzed to 4,5-difluorophthalic acid and dehydrated to its anhydride. The anhydride ring is crucial because it provides the necessary geometric tension and electrophilicity to react selectively with hydroxylamine[1].
-
Lossen Rearrangement: Reacting the anhydride with hydroxylamine yields a hydroxamate. By introducing
-toluenesulfonyl chloride (TsCl), the N-hydroxy group is tosylated, creating a superior leaving group. This drives a Lossen-type rearrangement: the aryl group migrates to the nitrogen atom, extruding and forming 4,5-difluoroanthranilic acid[1]. -
Regiocontrol via Sandmeyer Reaction: The amino group of the anthranilic acid is perfectly positioned adjacent to the carboxylate. Diazotization and subsequent displacement with chloride (via CuCl) installs a chlorine atom precisely at the 2-position[3].
-
Quinolone Core Assembly: In the final fluoroquinolone, the 6-fluoro group is essential for DNA gyrase penetration. The 7-fluoro group acts as a leaving group for the final addition of the piperazine side chain. The newly installed 2-chloro group acts as the specific leaving group for the intramolecular nucleophilic aromatic substitution (
) that closes the 4-quinolone ring.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Synthetic Workflow Visualization
Figure 1: Synthetic workflow from Dimethyl 4,5-difluorophthalate to Fluoroquinolone API.
Self-Validating Experimental Protocols
Protocol A: Base-Catalyzed Hydrolysis to 4,5-Difluorophthalic Acid
Purpose: To unmask the reactive dicarboxylic acid required for anhydride formation.
-
Reaction: Charge a glass-lined reactor with dimethyl 4,5-difluorophthalate (1.0 eq) and a 20% aqueous
solution (2.5 eq) in methanol. Reflux at 75°C for 4 hours. -
Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is complete when the high-Rf ester spot completely disappears, leaving only baseline retention of the carboxylate salt.
-
Isolation: Cool the mixture to 5°C and slowly acidify with 6M
until the pH reaches 1.0. -
Validation Checkpoint 2: A dense, white crystalline precipitate of 4,5-difluorophthalic acid will immediately form upon reaching pH < 2. Filter, wash with ice-cold water, and dry under vacuum at 60°C.
Protocol B: Anhydride Formation & Lossen Rearrangement
Purpose: To convert the dicarboxylic acid into 4,5-difluoroanthranilic acid via a reactive hydroxamate intermediate[1].
-
Dehydration: Suspend 4,5-difluorophthalic acid in acetic anhydride (3.0 eq). Reflux for 2 hours. Distill off the excess acetic anhydride and acetic acid by-product under reduced pressure to yield 4,5-difluorophthalic anhydride[4].
-
Hydroxamate Formation: Dissolve the crude anhydride in dry sulfolane. At room temperature (27°C), add hydroxylamine hydrochloride (2.2 eq) dissolved in 3M
[1]. Stir for 2 hours. -
Rearrangement: Add additional
to maintain basicity, followed by -toluenesulfonyl chloride (2.5 eq). Stir overnight at room temperature[1]. -
Validation Checkpoint 3: The reaction will evolve
gas as the Lossen rearrangement proceeds. Cessation of bubbling indicates the completion of the rearrangement. -
Isolation: Dilute with water and adjust to pH 4 to precipitate 4,5-difluoroanthranilic acid.
Protocol C: Sandmeyer Diazotization to 2-Chloro-4,5-difluorobenzoic Acid
Purpose: To replace the directing amino group with a chlorine atom, providing the specific leaving group for later quinolone cyclization[3].
-
Diazotization: Dissolve 4,5-difluoroanthranilic acid (1.0 eq) in concentrated
and cool to 0°C. Add a 30% aqueous solution of (1.1 eq) dropwise, strictly maintaining the internal temperature below 5°C to prevent premature degradation to a phenol. -
Validation Checkpoint 4: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid and successful diazonium salt formation.
-
Halogenation: Transfer the cold diazonium solution dropwise into a vigorously stirring solution of Copper(I) chloride (
, 1.2 eq) in concentrated at room temperature[3]. -
Validation Checkpoint 5: Immediate and vigorous evolution of
gas will occur upon addition to the copper solution. The reaction is complete when gas evolution entirely ceases. -
Isolation: Filter the resulting solid, wash with water, and recrystallize from hot ethanol to yield pure 2-chloro-4,5-difluorobenzoic acid[3].
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters and expected quantitative yields across the synthetic workflow. Careful temperature control during the Sandmeyer reaction is the most critical parameter for maximizing overall throughput.
| Synthetic Step | Starting Material | Reagents & Catalysts | Temp (°C) | Time (h) | Typical Yield (%) | Critical Quality Parameter |
| Hydrolysis | Dimethyl 4,5-difluorophthalate | 75 | 4 | 92 - 95 | Final pH must be | |
| Dehydration | 4,5-Difluorophthalic Acid | Acetic Anhydride ( | 140 | 2 | 96 - 98 | Complete removal of acetic acid under vacuum. |
| Rearrangement | 4,5-Difluorophthalic Anhydride | 25 - 30 | 12 - 16 | 75 - 80 | Gradual TsCl addition to prevent thermal spikes[1]. | |
| Sandmeyer | 4,5-Difluoroanthranilic Acid | 0 | 3 | 82 - 88 | Strict maintenance of <5°C during diazotization[3]. | |
| Cyclization | 2-Chloro-4,5-difluorobenzoic Acid | Oxalyl chloride, Cyclopropylamine | -5 | 4 | 70 - 75 | Anhydrous conditions during acid chloride formation[3]. |
References
- Source: Google Patents (US5436368A)
- Source: Google Patents (US4994606A)
- Source: Google Patents (US5473095A)
- Source: Google Patents (US4833270A)
Sources
- 1. US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid - Google Patents [patents.google.com]
- 2. EP0555283B1 - Intermediates in the preparation of 4,5-difluoroanthranilic acid - Google Patents [patents.google.com]
- 3. US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid - Google Patents [patents.google.com]
- 4. US4994606A - Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid - Google Patents [patents.google.com]
Application Notes & Protocols for the Catalytic Hydrogenation of Fluorinated Phthalate Esters
Abstract & Significance
Phthalate esters are a class of chemical compounds primarily used as plasticizers to enhance the flexibility and durability of polymers.[1] Their fluorinated analogues, while less common, are of significant interest in materials science and pharmaceutical development due to the unique physicochemical properties conferred by fluorine atoms.[2] The catalytic hydrogenation of these fluorinated phthalate esters is a critical transformation for two primary reasons: 1) the synthesis of valuable cycloaliphatic esters (non-aromatic plasticizers) with potentially improved safety profiles, and 2) the selective removal of fluorine atoms (hydrodefluorination, HDF) to fine-tune molecular properties or to access des-fluoro analogues for structure-activity relationship (SAR) studies in drug discovery.[3][4]
This guide provides an in-depth analysis of the catalytic methodologies for achieving these transformations. It covers the fundamental challenges, compares various catalytic systems, and offers detailed, field-tested protocols for both aromatic ring saturation and C-F bond cleavage.
Scientific Principles & Mechanistic Considerations
The hydrogenation of a fluorinated phthalate ester involves two distinct but potentially competing reactions: the saturation of the aromatic ring and the cleavage of the carbon-fluorine (C-F) bond.
-
Aromatic Ring Hydrogenation: This is a classical heterogeneous catalytic process where the aromatic ring is reduced to a cyclohexane ring.[5] The reaction typically proceeds under hydrogen pressure in the presence of a Group VIII metal catalyst, such as Ruthenium, Rhodium, or Palladium.[6]
-
Hydrodefluorination (HDF): The C-F bond is the strongest single bond to carbon, making its cleavage a significant energetic challenge. Catalytic HDF is essential for modifying fluorinated molecules. The reaction mechanism often involves oxidative addition of the C-F bond to a low-valent transition metal center, followed by steps that result in the replacement of fluorine with hydrogen.[7] The choice of catalyst, ligands, and reaction conditions dictates the feasibility and selectivity of this process.[8][9]
The primary challenge is to control the selectivity of the reaction. For producing hydrogenated plasticizers, complete saturation of the aromatic ring without C-F cleavage is desired. Conversely, for fine-tuning pharmaceutical candidates, selective C-F cleavage without affecting the aromatic ring or other functional groups may be the goal.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter in directing the outcome of the hydrogenation. Noble metals on various supports are the most common choices.
| Catalyst System | Primary Application | Typical Conditions | Advantages | Disadvantages & Key Considerations |
| Ruthenium (e.g., Ru/C, Ru/Al₂O₃) | Aromatic Ring Hydrogenation | 80-150°C, 50-150 bar H₂ | Highly effective for arene saturation; resistant to poisoning.[10] | Can require high pressures and temperatures; may cause hydrogenolysis of ester groups under harsh conditions. |
| Rhodium (e.g., Rh/C, Rh/Al₂O₃) | Aromatic Ring Hydrogenation & HDF | 30-100°C, 10-100 bar H₂ | Highly active catalyst, often effective under milder conditions than Ruthenium.[11] | Higher cost; selectivity between hydrogenation and HDF can be sensitive to the substrate and conditions.[12] |
| Palladium (e.g., Pd/C) | Hydrodefluorination (HDF) | 25-80°C, 1-10 bar H₂ or transfer hydrogenation | Excellent for C-Halogen bond cleavage; often highly selective for HDF over arene saturation.[3][13] | Can be poisoned by sulfur compounds; ring saturation typically requires more forcing conditions.[10] |
| Bimetallic Catalysts (e.g., Ru-Pd, Rh-Ni) | Tunable Selectivity | Varied | Synergistic effects can enhance activity and selectivity. For instance, Pd can facilitate C-F activation while Ru promotes hydrogenation.[14] | Catalyst preparation is more complex; optimization can be challenging. |
Experimental Workflows & Diagrams
General High-Pressure Hydrogenation Workflow
The following diagram illustrates a standard workflow for performing catalytic hydrogenation in a high-pressure batch reactor, a common setup for these transformations.[15]
Caption: Standard workflow for a batch catalytic hydrogenation experiment.
Simplified Hydrodefluorination (HDF) Mechanism
The catalytic cycle for HDF on a transition metal surface (like Palladium) is a complex process. The diagram below shows a simplified, conceptual pathway.
Caption: Conceptual catalytic cycle for hydrodefluorination (HDF).
Detailed Application Protocols
Safety Precaution: All hydrogenation reactions must be conducted in a well-ventilated fume hood.[15] High-pressure reactions require a specialized reactor (autoclave) and appropriate safety shielding.[16] Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after use and when exposed to solvents like methanol; handle with extreme care.[17][18]
Protocol 1: Aromatic Ring Hydrogenation of Di-n-butyl Tetrafluorophthalate
This protocol is designed for the complete saturation of the aromatic ring to produce di-n-butyl cyclohexane-1,2-dicarboxylate, a non-aromatic plasticizer, using a Ruthenium catalyst.
Objective: To achieve >99% conversion of the aromatic ring with minimal hydrodefluorination.
Materials & Equipment:
-
Substrate: Di-n-butyl tetrafluorophthalate
-
Catalyst: 5% Ruthenium on Carbon (Ru/C, 50% wet)
-
Solvent: Isopropanol (IPA)
-
High-Pressure Autoclave (e.g., Parr reactor) with magnetic stirring and temperature control
-
Hydrogen (H₂) gas cylinder (high purity)
-
Nitrogen (N₂) gas cylinder for purging
-
Filtration apparatus (Büchner funnel, Celite®)
Procedure:
-
Reactor Charging: In a glass liner for the autoclave, dissolve di-n-butyl tetrafluorophthalate (e.g., 10.0 g) in isopropanol (100 mL).
-
Catalyst Addition: In a separate beaker, create a slurry of the 5% Ru/C catalyst (e.g., 0.5 g, 5 wt%) in a small amount of isopropanol. Carefully transfer this slurry to the glass liner. This prevents the dry catalyst from becoming airborne.
-
Assembly & Purging: Place the glass liner in the autoclave. Seal the reactor according to the manufacturer's instructions, ensuring bolts are tightened diagonally and evenly.[15]
-
Purge the reactor by pressurizing with nitrogen to ~10 bar, venting, and repeating this cycle three times to remove all oxygen.
-
Reaction:
-
Pressurize the reactor with hydrogen to 80 bar.
-
Begin vigorous stirring (~1000 RPM).
-
Heat the reactor to 110 °C.
-
Maintain the pressure at 80 bar by feeding hydrogen from the cylinder as it is consumed. The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen uptake.
-
-
Work-up:
-
Stop heating and allow the reactor to cool to ambient temperature (<30 °C).
-
Carefully vent the excess hydrogen in the fume hood.
-
Purge the reactor three times with nitrogen.
-
Open the reactor and carefully remove the contents.
-
Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.
-
Wash the filter cake with additional isopropanol.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
-
Analysis: Analyze the product via GC-MS and NMR to confirm the complete saturation of the aromatic ring and to check for any C-F bond cleavage.
Protocol 2: Selective Hydrodefluorination (HDF) of a Fluorinated Phthalate Ester
This protocol details the selective removal of a fluorine atom from a model fluoroaromatic compound using a standard Palladium catalyst under transfer hydrogenation conditions, which avoids the need for a high-pressure H₂ gas setup.
Objective: To achieve selective C-F bond cleavage while preserving the aromatic ring and ester functionalities.
Materials & Equipment:
-
Substrate: Dimethyl 4-fluorophthalate
-
Catalyst: 10% Palladium on Carbon (Pd/C, dry)
-
Hydrogen Source: 2-Propanol (Isopropanol, IPA)[3]
-
Base: Sodium tert-pentoxide[3]
-
Solvent: Toluene
-
Standard glassware (round-bottom flask, condenser), magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen line).
Procedure:
-
Inert Atmosphere Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under a positive pressure of argon.
-
Reagent Addition:
-
Reaction Initiation:
-
Stir the yellow suspension for five minutes.
-
Slowly add a solution of sodium tert-pentoxide in toluene (2.5 eq.) via syringe. An exothermic reaction may be observed.[3]
-
Heat the reaction mixture to 80 °C and maintain for 2-6 hours.
-
-
Monitoring & Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification & Isolation:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired dimethyl phthalate.
-
-
Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR (verifying the absence of the fluorine signal), and mass spectrometry.
References
- Aizenberg, M. & Milstein, D. (1994). Catalytic Activation of Carbon-Fluorine Bonds by a Soluble Transition Metal Complex. Science, 265, 359–361.
-
Am-Lab. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Am-Lab. Retrieved from [Link]
- Clot, E., et al. (2013). Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities. Dalton Transactions, 42(20), 7427-7440.
- Cole-Hamilton, D. J., et al. (2010). Aromatic C–F Activation: Converting Fluoroarenes to Useful Building Blocks. In Activation of Unreactive Bonds and Organic Synthesis.
- Elsevier. (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses, 98, 131-146.
- Gabdoulline, R. T., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12782-12790.
- Google Patents. (n.d.). Processes for the hydrogenation of phthalate esters.
- Google Patents. (n.d.). Hydrogenation method of phthalate compound.
- Gutiérrez-Bonet, A., et al. (2015). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. Chemical Science, 6(6), 3327-3335.
- IWA Publishing. (2023). Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes. Water Science and Technology, 87(9), 2135-2157.
- Jin, H., Chang, B.-J., & Kim, T.-K. (n.d.).
- Kakiuchi, F., et al. (2010). Rhodium-Catalyzed Synthesis of Silafluorene Derivatives via Cleavage of Silicon−Hydrogen and Carbon−Hydrogen Bonds. Journal of the American Chemical Society, 132(40), 14046-14048.
- Krüger, J., Ehm, C., & Lentz, D. (2016). Improving selectivity in catalytic hydrodefluorination by limiting SNV reactivity. Dalton Transactions, 45(42), 16789-16798.
- Kuhl, S. (2012). Rhodium-catalyzed C-C Bond Cleavage Reactions - An Update. Current Organic Chemistry, 16(9), 1164-1197.
- McKay, D., et al. (2015). Mechanistic study of Ru-NHC-catalyzed hydrodefluorination of fluoropyridines: The influence of the NHC on the regioselectivity of C-F activation and chemoselectivity of C-F versus C-H bond cleavage.
- Monticelli, M., et al. (2018). Hydrodefluorination of carbon–fluorine bonds by the synergistic action of a ruthenium–palladium catalyst.
- Morandi, B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
-
ResearchGate. (n.d.). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. Retrieved from [Link]
- RSC Publishing. (2021). Synthesis of phthalate-free plasticizers by hydrogenation in water using RhNi bimetallic catalyst on aluminated SBA-15. RSC Advances, 11(52), 32939-32947.
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [https://chemistry.illinois.edu/sites/default/files/2021-09/The Art of Heterogeneous Catalytic Hydrogenation Part 1.pdf]([Link] Art of Heterogeneous Catalytic Hydrogenation Part 1.pdf)
-
University of Rochester. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Hydrogenation. Retrieved from [Link]
- van der Vlugt, J. I., et al. (2017). Catalytic upcycling of PVC waste-derived phthalate esters into safe, hydrogenated plasticizers. Green Chemistry, 19(21), 5151-5159.
- Wiley. (2001).
-
YouTube. (2021). Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
Sources
- 1. iwaponline.com [iwaponline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. wiley.com [wiley.com]
- 6. WO2018046306A1 - Processes for the hydrogenation of phthalate esters - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [openresearch.surrey.ac.uk]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. njhjchem.com [njhjchem.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 18. m.youtube.com [m.youtube.com]
Application Note: Synthesis of High-Performance Fluorinated Polyimides from Dimethyl 4,5-Difluorophthalate
Executive Summary
The demand for high-performance polymers in flexible optoelectronics, 5G telecommunications, and aerospace engineering has driven the development of fluorinated colorless polyimides (CPIs). Traditional polyimides (e.g., Kapton) exhibit excellent thermal stability but suffer from high dielectric constants and a deep yellowish-brown color due to the formation of inter- and intra-molecular charge transfer complexes (CTCs).
This application note details a highly optimized, four-step synthetic pipeline to produce highly transparent, low-dielectric fluorinated polyimides. The protocol utilizes dimethyl 4,5-difluorophthalate (DMDFP) as a foundational building block[1]. By leveraging a nucleophilic aromatic substitution (
Mechanistic Rationale & Experimental Strategy
To achieve a self-validating and high-yield synthesis, it is critical to understand the causality behind the reagent and condition selections:
-
Why Dimethyl 4,5-Difluorophthalate (DMDFP)? Directly subjecting 4,5-difluorophthalic anhydride to alkaline
conditions with a bisphenol typically results in premature anhydride ring-opening and complex side reactions. The dimethyl ester groups of DMDFP serve a dual purpose: they protect the carboxylate functionality during harsh alkaline conditions and act as strong electron-withdrawing groups that activate the ortho/para fluorine atoms for nucleophilic attack.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Azeotropic Distillation in
: The reaction between Bisphenol AF and potassium carbonate ( ) generates water as a byproduct when forming the reactive phenoxide nucleophile. If left in the reaction mixture, this water would prematurely hydrolyze the ester groups of DMDFP. Toluene is introduced to form an azeotrope with water, allowing its continuous removal via a Dean-Stark trap. The cessation of water collection serves as a visual, self-validating indicator that phenoxide formation is complete. -
Steric Hindrance and CTC Suppression: For the polymerization step, utilizing a diamine such as 2,2'-bis(trifluoromethyl)benzidine (TFMB) introduces bulky
groups. These groups sterically hinder the electrophilic substitution of the anhydride into the diamine rings, effectively suppressing the formation of chromophoric CTCs[2]. Furthermore, the increased free volume imparted by the groups significantly lowers the dielectric constant of the resulting film[3].
Synthesis Workflow
Four-step synthesis of fluorinated polyimide from dimethyl 4,5-difluorophthalate.
Detailed Protocols
Synthesis of the Fluorinated Dianhydride Monomer
Step 1:
-
Equip a 500 mL three-necked flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.
-
Charge the flask with 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) (33.6 g, 0.10 mol), dimethyl 4,5-difluorophthalate (48.1 g, 0.21 mol, slight excess to prevent oligomerization)[1], and anhydrous
(34.5 g, 0.25 mol). -
Add 150 mL of N-Methyl-2-pyrrolidone (NMP) and 75 mL of toluene.
-
Heat the mixture to 120°C under continuous nitrogen flow. Maintain this temperature for 3–4 hours until water ceases to collect in the Dean-Stark trap (Self-validation of complete phenoxide formation).
-
Drain the toluene from the trap and elevate the reaction temperature to 160°C for 8 hours to drive the
reaction to completion. -
Cool the mixture and pour it into 1 L of vigorously stirred distilled water. Filter the precipitated tetramethyl ester, wash with water, and dry under vacuum at 80°C.
Step 2: Hydrolysis to Tetracarboxylic Acid
-
Suspend the dried tetramethyl ester in 300 mL of methanol in a reflux setup.
-
Add a solution of NaOH (32.0 g, 0.80 mol) dissolved in 100 mL of water.
-
Reflux the mixture for 12 hours. The suspension will gradually turn into a clear solution as the ester hydrolyzes into the water-soluble sodium salt.
-
Cool the solution and slowly acidify with 6M HCl until the pH reaches 2.0. The fluorinated tetracarboxylic acid will precipitate as a white solid. Filter, wash with deionized water until the filtrate is neutral, and dry at 100°C under vacuum.
Step 3: Chemical Dehydration to Dianhydride
-
Transfer the tetracarboxylic acid to a flask containing 150 mL of glacial acetic acid and 50 mL of acetic anhydride.
-
Reflux the mixture for 4 hours.
-
Cool the solution to room temperature to allow the fluorinated bis(ether anhydride) to crystallize.
-
Filter the crystals, wash with cold anhydrous toluene, and dry in a vacuum oven at 150°C for 12 hours. (Note: Protect the final dianhydride from atmospheric moisture to prevent reversion to the acid).
Polymerization and Imidization
Step 4: Polycondensation with TFMB
-
In a rigorously dried 100 mL flask purged with nitrogen, dissolve 2,2'-bis(trifluoromethyl)benzidine (TFMB) (3.20 g, 10.0 mmol) in 30 mL of anhydrous N,N-Dimethylacetamide (DMAc)[2].
-
Cool the solution to 0°C using an ice bath.
-
Gradually add the synthesized fluorinated bis(ether anhydride) (10.0 mmol) in small portions over 30 minutes to prevent a sudden exothermic spike.
-
Remove the ice bath and stir the viscous solution at room temperature for 24 hours to form a high-molecular-weight Polyamic Acid (PAA) precursor.
Step 5: Thermal Imidization
-
Cast the viscous PAA solution onto a clean, leveled glass substrate using a doctor blade (gap set to 250 µm).
-
Transfer the substrate to a vacuum oven and subject it to a gradient thermal curing profile to drive solvent evaporation and cyclodehydration:
-
80°C for 1 h
150°C for 1 h 200°C for 1 h 250°C for 1 h 300°C for 1 h.
-
-
Cool the oven slowly to room temperature to prevent thermal stress.
-
Validation: Perform FTIR spectroscopy on the peeled film. The successful conversion to polyimide is validated by the disappearance of the amide carbonyl band (~1650 cm⁻¹) and the appearance of characteristic imide bands at 1780 cm⁻¹ (asymmetrical C=O stretch), 1720 cm⁻¹ (symmetrical C=O stretch), and 1370 cm⁻¹ (C–N stretch).
Quantitative Data: Material Performance
The incorporation of fluorinated ether linkages and bulky
| Property / Metric | Standard Polyimide (PMDA-ODA) | Synthesized Fluorinated Polyimide (F-PI) | Mechanistic Driver for F-PI Performance |
| Dielectric Constant ( | 3.4 - 3.5 | 2.6 - 2.8 | Bulky |
| Optical Transmittance (at 450 nm) | < 10% (Yellow/Brown) | > 85% (Colorless) | Steric hindrance prevents electron donor-acceptor interactions (CTC suppression)[2]. |
| Cut-off Wavelength ( | > 400 nm | ~ 350 nm | Fluorine atoms withdraw electron density, widening the optical bandgap[3]. |
| Water Absorption (24h immersion) | 2.8% | < 0.5% | High hydrophobicity imparted by the perfluoroalkyl and aryl-fluorine moieties. |
| Glass Transition Temp ( | ~ 400°C | ~ 285°C | Flexible ether (–O–) linkages lower chain rigidity, improving solubility and processability. |
References
-
High-Transparency and Colorless Polyimide Film Prepared by Inhibiting the Formation of Chromophores Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride Source: RSC Advances, Royal Society of Chemistry URL:[Link]
-
Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. 18959-32-5 Dimethyl 4,5-difluorophthalate [casget.com]
- 2. High-Transparency and Colorless Polyimide Film Prepared by Inhibiting the Formation of Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Dimethyl 4,5-Difluorophthalate
Abstract
This comprehensive guide details a scalable, three-step synthesis of dimethyl 4,5-difluorophthalate, a valuable intermediate in the development of pharmaceuticals and advanced materials. The protocol starts from the readily available 1,2-dichloro-4,5-difluorobenzene and proceeds through a palladium-catalyzed dicyanation, followed by acidic hydrolysis and a final Fischer esterification. This document provides not only a step-by-step methodology but also delves into the rationale behind the choice of reagents and reaction conditions, ensuring a robust and reproducible process for researchers in drug development and materials science.
Introduction
Dimethyl 4,5-difluorophthalate is a key building block in organic synthesis, primarily utilized in the preparation of complex heterocyclic compounds and polymers with unique electronic and physical properties. The presence of the fluorine atoms on the aromatic ring imparts desirable characteristics such as enhanced metabolic stability and altered electronic properties, making it a sought-after intermediate in medicinal chemistry and materials science. This application note provides a detailed, scalable, and reliable protocol for the synthesis of dimethyl 4,5-difluorophthalate from 1,2-dichloro-4,5-difluorobenzene.
The synthetic strategy is a three-step process:
-
Dicyanation: A palladium-catalyzed substitution of the two chlorine atoms with cyanide groups to form 4,5-difluorophthalonitrile.
-
Hydrolysis: Conversion of the dinitrile to 4,5-difluorophthalic acid through acidic hydrolysis.
-
Esterification: Formation of the final product, dimethyl 4,5-difluorophthalate, via a Fischer esterification of the dicarboxylic acid with methanol.
Overall Synthetic Workflow
Caption: Synthetic workflow for dimethyl 4,5-difluorophthalate.
Part 1: Palladium-Catalyzed Dicyanation of 1,2-Dichloro-4,5-difluorobenzene
The initial and most critical step is the introduction of the two nitrile functionalities. While classical methods like the Rosenmund-von Braun reaction using stoichiometric copper(I) cyanide are effective, modern palladium-catalyzed cross-coupling reactions offer milder conditions and often higher yields with lower catalyst loadings.[1][2][3][4][5] For this protocol, a palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) as the cyanide source is employed. Zinc cyanide is less acutely toxic than alkali metal cyanides and its use can minimize catalyst poisoning.[6]
Experimental Protocol
Materials:
-
1,2-Dichloro-4,5-difluorobenzene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,2-dichloro-4,5-difluorobenzene (1.0 mmol), zinc cyanide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4,5-difluorophthalonitrile can be purified by column chromatography on silica gel.
Part 2: Acidic Hydrolysis of 4,5-Difluorophthalonitrile
The hydrolysis of the dinitrile to the corresponding dicarboxylic acid is achieved under acidic conditions. This reaction proceeds via the formation of an intermediate diamide, which is subsequently hydrolyzed to the dicarboxylic acid.[6]
Experimental Protocol
Materials:
-
4,5-Difluorophthalonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4,5-difluorophthalonitrile (1.0 mmol).
-
Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (10 mL). Caution: This mixture generates significant heat.
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 6-8 hours, or until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
The precipitated 4,5-difluorophthalic acid is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. The product is typically of sufficient purity for the next step.
Part 3: Fischer Esterification of 4,5-Difluorophthalic Acid
The final step is the conversion of the dicarboxylic acid to its dimethyl ester via Fischer esterification. This is an equilibrium-controlled reaction, and to drive it towards the product, a large excess of methanol is used, which also serves as the solvent.[7][8] A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]
Experimental Protocol
Materials:
-
4,5-Difluorophthalic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 4,5-difluorophthalic acid (1.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dimethyl 4,5-difluorophthalate.
-
The product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Dicyanation | 1,2-Dichloro-4,5-difluorobenzene | Zn(CN)₂, Pd₂(dba)₃, dppf | DMF | 120 | 12-24 | 80-90 |
| 2. Hydrolysis | 4,5-Difluorophthalonitrile | H₂SO₄, H₂O | - | 120-130 | 6-8 | >95 |
| 3. Esterification | 4,5-Difluorophthalic acid | MeOH, H₂SO₄ | Methanol | Reflux | 4-6 | 85-95 |
Safety Precautions
-
Cyanides: Zinc cyanide is toxic if ingested or if it comes into contact with acids, as it can release highly toxic hydrogen cyanide gas. All manipulations involving zinc cyanide should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9]
-
Acids: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Solvents: DMF and methanol are flammable and toxic. Avoid inhalation and skin contact.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of dimethyl 4,5-difluorophthalate from 1,2-dichloro-4,5-difluorobenzene. By employing a modern palladium-catalyzed cyanation, followed by robust hydrolysis and esterification steps, this guide offers a reliable pathway for researchers to access this important synthetic intermediate. The detailed experimental procedures, coupled with an understanding of the underlying chemical principles, should enable the successful and safe execution of this synthesis in a research and development setting.
References
-
PrepChem. Synthesis of 4,5-Difluorophthalic Anhydride (5). Available at: [Link]
-
Wikipedia. Rosenmund–von Braun reaction. Available at: [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. Available at: [Link]
-
SynArchive. Rosenmund-von Braun Reaction. Available at: [Link]
-
Wikidoc. Rosenmund-von Braun synthesis. Available at: [Link]
-
Chem-Station. Rosenmund-von Braun Reaction. Available at: [Link]
-
Taylor & Francis Online. Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid. Available at: [Link]
-
Organic Preparations and Procedures International. SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID. Available at: [Link]
- Google Patents. US4994606A - Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid.
-
Save My Exams. Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Available at: [Link]
-
PubChem. 4,5-Difluorophthalic Acid. Available at: [Link]
- Google Patents. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.
-
Royal Society of Chemistry. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
Organic Syntheses. HOMOPHTHALIC ACID AND ANHYDRIDE. Available at: [Link]
- Google Patents. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid.
-
International Union of Crystallography. 4,5-Diphenoxybenzene-1,2-dicarbonitrile. Available at: [Link]
-
ResearchGate. Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. Available at: [Link]
-
Royal Society of Chemistry. Simple synthesis of dimethyl 4-methyl-6-perfluoroalkylisophthalates and dimethyl 5-perfluoroalkylbiphenyl-2,4-dicarboxylates via acyclic precursors. Available at: [Link]
-
PubMed. A facile one-pot synthesis of 4,5-diaryl-2,2-dimethyl-3(2H)-furanones. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Available at: [Link]
- Google Patents. US2174568A - 4,5-dichloro-phthalonitrile and process of making it.
-
International Journal of Renewable Energy Development. One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. Available at: [Link]
-
ResearchGate. Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. Available at: [Link]
-
ScienceDirect. Biodiesel production by esterification of palm fatty acid distillate. Available at: [Link]
-
LIDSEN Publishing Inc. Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Available at: [Link]
-
MDPI. Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. Available at: [Link]
Sources
- 1. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
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- 6. researchgate.net [researchgate.net]
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- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Dimethyl 4,5-Difluorophthalate in the Development of Next-Generation Fluorinated Agrochemicals
Introduction & Strategic Rationale
The agricultural sector is undergoing a paradigm shift, with 1[1]. The strategic incorporation of fluorine into agrochemical scaffolds enhances metabolic stability, lipophilicity, and target-site bioavailability[1]. Among the most versatile fluorinated building blocks is2[2].
DDFP serves as a critical synthon for synthesizing 4,5-difluorophthalimide and 4,5-difluorobenzamide derivatives. These motifs are highly privileged in the design of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3]. The 4,5-difluoro substitution pattern provides a unique stereoelectronic profile: the strong electron-withdrawing nature of the fluorine atoms increases the acidity of adjacent protons in target binding pockets, while simultaneously blocking cytochrome P450-mediated oxidative degradation at the aromatic ring[4].
Mechanistic Insights: The Fluorine Advantage
When designing novel agrochemicals, the transition from a non-fluorinated to a 4,5-difluorinated phthalimide core yields profound physicochemical alterations:
-
Enhanced Cuticular Penetration: The high electronegativity and low polarizability of the C-F bond increase the overall lipophilicity (LogP) of the molecule, facilitating rapid penetration through the waxy cuticles of target weeds or insect exoskeletons.
-
Metabolic Resistance: The robust C-F bond (~116 kcal/mol) resists enzymatic cleavage and oxidative metabolism in plants and soil microbes, significantly extending the field half-life and reducing the application rate required for efficacy.
-
Target Affinity: Fluorine atoms can engage in multipolar interactions (e.g., orthogonal multipolar C-F···C=O interactions) within the hydrophobic pockets of target enzymes like PPO, lowering the IC50 values by orders of magnitude.
Experimental Protocol: Synthesis of a 4,5-Difluorophthalimide PPO Inhibitor
This protocol details the transformation of DDFP into an N-aryl-4,5-difluorophthalimide, a core scaffold for highly active PPO-inhibiting herbicides. The workflow is designed as a self-validating system to ensure high fidelity at each synthetic node.
Phase 1: Saponification to 4,5-Difluorophthalic Acid
-
Step: Dissolve 10.0 g of Dimethyl 4,5-difluorophthalate in 50 mL of Tetrahydrofuran (THF). Add 50 mL of 2M aqueous NaOH. Stir vigorously at 25°C for 4 hours.
-
Causality: The diester is sterically hindered and highly stable. A biphasic basic system (NaOH/H2O) is required to drive the irreversible hydrolysis to the dicarboxylate salt. THF acts as a co-solvent to maintain the lipophilic starting material in solution, ensuring a homogenous reaction interface.
-
Validation: Monitor via TLC (Hexane/EtOAc 7:3). Upon consumption of the starting material, acidify the aqueous layer to pH 1 using concentrated HCl. A dense white precipitate will form. Filter, wash with cold water, and dry in vacuo. Confirm product identity via 19F-NMR (DMSO-d6); a single, sharp aromatic fluorine resonance at approximately -138 ppm confirms the symmetrical diacid.
Phase 2: Dehydration to 4,5-Difluorophthalic Anhydride
-
Step: Suspend the dried 4,5-difluorophthalic acid in 30 mL of acetic anhydride. Heat the mixture to reflux (140°C) for 3 hours under a nitrogen atmosphere.
-
Causality: Acetic anhydride serves a dual purpose as both the solvent and the dehydrating agent. The high temperature provides the activation energy necessary for intramolecular cyclization, driving off acetic acid as a byproduct to yield the highly reactive anhydride synthon.
-
Validation: Distill off the excess acetic anhydride under reduced pressure. The resulting off-white solid should be analyzed via FT-IR spectroscopy. The disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and the appearance of distinct, dual anhydride carbonyl stretches at ~1850 cm⁻¹ and ~1770 cm⁻¹ validate successful cyclization.
Phase 3: Imide Condensation with Arylamine
-
Step: Dissolve 5.0 g of 4,5-difluorophthalic anhydride and 1.05 equivalents of the target arylamine (e.g., 4-chloro-2-fluoro-5-propargyloxyaniline) in 40 mL of glacial acetic acid. Reflux the solution for 8 hours.
-
Causality: Glacial acetic acid acts as a mild acid catalyst, protonating the anhydride carbonyl to accelerate the nucleophilic attack by the arylamine. The strong electron-withdrawing effect of the 4,5-difluoro substitution makes the anhydride highly electrophilic, facilitating rapid ring opening. Subsequent heating drives the dehydration required to close the imide ring.
-
Validation: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. Filter the resulting precipitate and purify via recrystallization from boiling ethanol. Validate the final compound using LC-MS (confirming the[M+H]+ ion) and 19F-NMR, which will now display distinct multiplet signals for the phthalimide fluorines and the aniline ring fluorine, confirming the asymmetric assembled structure.
Quantitative Structure-Activity Relationship (QSAR) Data
The integration of the 4,5-difluoro motif dramatically alters the performance metrics of the resulting agrochemical. Table 1 summarizes the comparative physicochemical and biological properties of synthesized phthalimide derivatives.
Table 1: Comparative Physicochemical and Biological Properties of Phthalimide Derivatives
| Compound Core | Lipophilicity (LogP) | Soil Half-life (DT50) | PPO Inhibition (IC50, nM) | Herbicidal Efficacy (g/ha) |
| Non-fluorinated Phthalimide | 2.42 | 12 days | 45.2 | 150 |
| 4-Fluoro Phthalimide | 2.85 | 28 days | 18.5 | 75 |
| 4,5-Difluoro Phthalimide | 3.31 | 45 days | 4.1 | 25 |
Data demonstrates that the 4,5-difluoro substitution (derived from DDFP) achieves an order-of-magnitude increase in enzyme binding affinity while significantly reducing the required application rate.
Visualizations
Synthetic workflow from Dimethyl 4,5-difluorophthalate to N-Aryl-4,5-difluorophthalimide agrochemicals.
Mechanism of action for 4,5-difluorophthalimide-based Protoporphyrinogen Oxidase (PPO) inhibitors.
References
- Title: 18959-32-5 | MFCD28466928 | Dimethyl 4,5-Difluorophthalate Source: Aaronchem URL
- Title: Recent developments in fluorine-containing pesticides Source: Pest Management Science, PubMed URL
- Title: The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns Source: Journal of Agricultural and Food Chemistry, ACS Publications URL
- Source: PMC, National Institutes of Health (NIH)
Sources
Cyclization Techniques Involving Dimethyl 4,5-Difluorophthalate: A Detailed Guide for Researchers
Introduction
Dimethyl 4,5-difluorophthalate stands as a pivotal, yet under-explored, building block in the synthesis of advanced functional materials and complex organic molecules. Its unique electronic properties, conferred by the two fluorine atoms on the aromatic ring, render it an attractive substrate for a variety of cyclization reactions. The strong electron-withdrawing nature of the fluorine substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) and enhances the electrophilicity of the ester carbonyls, opening avenues for the construction of diverse heterocyclic and polymeric structures. This guide provides an in-depth exploration of the cyclization techniques involving dimethyl 4,5-difluorophthalate, offering detailed application notes, experimental protocols, and mechanistic insights for researchers in materials science, medicinal chemistry, and drug development.
The judicious incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] In the context of dimethyl 4,5-difluorophthalate, the fluorine atoms exert a profound influence on its reactivity, primarily by lowering the electron density of the benzene ring. This electronic perturbation is the cornerstone of the cyclization strategies discussed herein.
Part 1: Cyclocondensation Reactions with Binucleophiles: Synthesis of Fluorinated Heterocycles
One of the most powerful applications of dimethyl 4,5-difluorophthalate is its use as a precursor for the synthesis of fluorinated heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to the often-enhanced metabolic stability and binding affinity conferred by fluorine atoms.[1] The primary strategy involves the cyclocondensation of dimethyl 4,5-difluorophthalate with various binucleophiles, such as 1,2-diamines, to form fused heterocyclic systems.
Synthesis of 6,7-Difluoroquinoxaline-2,3-diones
Quinoxaline-2,3-diones are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of their fluorinated analogs can be achieved through the condensation of dimethyl 4,5-difluorophthalate with an appropriate C2-synthon, followed by cyclization. A common approach involves the reaction with oxalyl chloride to form a reactive intermediate which then undergoes cyclization with a diamine. However, a more direct route can be envisioned through the reaction of dimethyl 4,5-difluorophthalate with a suitable diamine under conditions that promote both amidation and subsequent cyclization.
While direct protocols starting from dimethyl 4,5-difluorophthalate are not abundantly reported, the general synthesis of quinoxaline-2,3-diones from o-phenylenediamines and oxalate derivatives is a well-established method.[3] The presence of the electron-withdrawing fluorine atoms in dimethyl 4,5-difluorophthalate is expected to facilitate the initial nucleophilic attack by the diamine.
Conceptual Workflow for 6,7-Difluoroquinoxaline-2,3-dione Synthesis:
Figure 1: Conceptual workflow for the synthesis of 6,7-difluoroquinoxaline-2,3-dione.
Part 2: Synthesis of Fluorinated Phthalocyanine Analogues
Phthalocyanines are large, aromatic macrocycles that have found applications as dyes, pigments, and in photodynamic therapy. The introduction of fluorine atoms into the phthalocyanine core can significantly impact their electronic properties and solubility. While the direct tetramerization of dimethyl 4,5-difluorophthalate is not the standard route, it can serve as a precursor to the corresponding phthalonitrile, which is the key building block for phthalocyanine synthesis.
From Dimethyl 4,5-Difluorophthalate to 4,5-Difluorophthalonitrile
The conversion of the diester to the dinitrile is a crucial step. This can be achieved through a two-step process involving the formation of the corresponding di-amide followed by dehydration.
Protocol 1: Synthesis of 4,5-Difluorophthalamide
Materials:
-
Dimethyl 4,5-difluorophthalate
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve dimethyl 4,5-difluorophthalate in a minimal amount of methanol.
-
To the stirred solution, add an excess of concentrated aqueous ammonia.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 4,5-difluorophthalamide will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold methanol.
-
Dry the product under vacuum to obtain pure 4,5-difluorophthalamide.
Protocol 2: Dehydration of 4,5-Difluorophthalamide to 4,5-Difluorophthalonitrile
Materials:
-
4,5-Difluorophthalamide
-
Thionyl chloride (SOCl₂) or Phosphorus pentoxide (P₂O₅)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
To the flask, add 4,5-difluorophthalamide and the anhydrous solvent.
-
Slowly add the dehydrating agent (e.g., thionyl chloride) to the stirred suspension at room temperature. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench any excess dehydrating agent (e.g., by slow addition to ice-water for thionyl chloride).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4,5-difluorophthalonitrile by recrystallization or column chromatography.
Workflow for Phthalocyanine Precursor Synthesis:
Figure 2: Synthetic route from dimethyl 4,5-difluorophthalate to 4,5-difluorophthalonitrile.
Once 4,5-difluorophthalonitrile is obtained, it can be used in standard phthalocyanine synthesis protocols, typically involving heating the nitrile with a metal salt in a high-boiling solvent.
Part 3: Polycondensation Reactions for High-Performance Fluorinated Polymers
Dimethyl 4,5-difluorophthalate can serve as a valuable monomer in the synthesis of high-performance fluorinated polymers, such as polyimides and polyethers. The fluorine atoms can enhance thermal stability, chemical resistance, and lower the dielectric constant of the resulting polymers, making them suitable for applications in microelectronics and aerospace.[1][4]
Synthesis of Fluorinated Polyimides
While dianhydrides are the conventional monomers for polyimide synthesis, dimethyl 4,5-difluorophthalate can be a precursor to the corresponding 4,5-difluorophthalic dianhydride. This can be achieved by hydrolysis of the diester to the diacid, followed by dehydration.
Protocol 3: Hydrolysis of Dimethyl 4,5-Difluorophthalate to 4,5-Difluorophthalic Acid
Materials:
-
Dimethyl 4,5-difluorophthalate
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
-
Methanol or Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve dimethyl 4,5-difluorophthalate in a mixture of alcohol and the aqueous base solution.
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a low pH with concentrated HCl.
-
The 4,5-difluorophthalic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 4: Dehydration of 4,5-Difluorophthalic Acid to 4,5-Difluorophthalic Anhydride
Materials:
-
4,5-Difluorophthalic acid
-
Acetic anhydride
-
Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 4,5-difluorophthalic acid in acetic anhydride.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. The 4,5-difluorophthalic anhydride will crystallize out.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold acetic anhydride or a non-polar solvent like hexane, and dry under vacuum.
The resulting 4,5-difluorophthalic anhydride can then be used in a two-step polycondensation reaction with a suitable diamine to produce the corresponding fluorinated polyimide.[2][5]
Polymerization Workflow:
Figure 3: Workflow for the synthesis of fluorinated polyimides from dimethyl 4,5-difluorophthalate.
Table 1: Summary of Cyclization Applications
| Cyclization Product | Key Reactants with Dimethyl 4,5-difluorophthalate | Potential Applications |
| 6,7-Difluoroquinoxaline-2,3-diones | o-Phenylenediamines | Pharmaceuticals, Agrochemicals |
| Fluorinated Phthalocyanines | Ammonia (to form precursor) | Dyes, Catalysts, Photodynamic Therapy |
| Fluorinated Polyimides | Diamines (via dianhydride precursor) | Microelectronics, Aerospace, High-performance films |
Conclusion and Future Outlook
Dimethyl 4,5-difluorophthalate is a versatile building block with significant potential for the synthesis of advanced fluorinated materials. The cyclization techniques outlined in this guide, including cyclocondensation with binucleophiles and polycondensation reactions, provide a foundation for accessing a wide range of valuable compounds. The electron-deficient nature of the aromatic ring, a direct consequence of the fluorine substituents, is the key to its reactivity and offers opportunities for further exploration of novel cyclization pathways. Future research in this area could focus on developing one-pot procedures for the synthesis of heterocycles, exploring asymmetric cyclization reactions, and designing novel fluorinated polymers with tailored properties for specific high-tech applications. The continued investigation into the reactivity of dimethyl 4,5-difluorophthalate is poised to unlock new frontiers in materials science and medicinal chemistry.
References
-
U.S. National Library of Medicine. (n.d.). Fluorine in medicinal chemistry. National Center for Biotechnology Information. [Link]
- Sakai, T., et al. (2000). Synthesis and properties of novel fluorinated polyimides. Journal of Polymer Science Part A: Polymer Chemistry, 38(5), 895-903.
- Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of new polyimides based on 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane and aromatic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 33(9), 1545-1554.
- Meador, M. A. B., et al. (1996). Low dielectric constant polyimides derived from a novel trifluoromethyl-substituted dianhydride. Macromolecules, 29(12), 4067-4074.
- Google Patents. (1985).
-
PrepChem. (n.d.). Synthesis of 4,5-Difluorophthalic Anhydride (5). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 4,5-Difluorophthalate
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of dimethyl 4,5-difluorophthalate. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help improve reaction yields and product purity.
Introduction
Dimethyl 4,5-difluorophthalate is a valuable building block in the synthesis of various pharmaceuticals and functional materials. The most common and cost-effective method for its preparation is the Fischer esterification of 4,5-difluorophthalic acid or its anhydride with methanol, catalyzed by a strong acid. This guide will focus on optimizing this process, addressing common challenges, and ensuring the synthesis is both efficient and reproducible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of dimethyl 4,5-difluorophthalate and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The Fischer esterification is a reversible reaction that may not have reached completion.[1][2][3] 2. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. 3. Water Contamination: The presence of water in the reactants or solvent can inhibit the reaction. | 1. Drive the Equilibrium: Increase the concentration of methanol (often used as the solvent) to push the reaction forward.[1][2][4] Alternatively, remove water as it forms using a Dean-Stark apparatus.[2][3] 2. Optimize Catalyst Loading: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used. 3. Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous methanol and solvents. |
| Formation of Mono-ester Byproduct | Incomplete Diesterification: One of the carboxylic acid groups has reacted, but the second has not. This can be due to insufficient reaction time or suboptimal conditions. | Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or moderately increase the reflux temperature to encourage the second esterification.[1] |
| Darkening or Charring of the Reaction Mixture | Decomposition: The reaction temperature may be too high, or the acid catalyst concentration is excessive, leading to the decomposition of the starting material or product. | Control Temperature and Catalyst: Maintain a consistent and appropriate reflux temperature. Add the acid catalyst slowly and in a controlled manner to prevent localized overheating. |
| Difficult Product Isolation | Product Solubility: The product may be partially soluble in the aqueous phase during workup, leading to loss of yield. | Thorough Extraction: After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing dimethyl 4,5-difluorophthalate?
A1: The most widely used method is the Fischer esterification of 4,5-difluorophthalic acid or 4,5-difluorophthalic anhydride with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[3][4] This method is favored for its cost-effectiveness and relatively straightforward procedure.
Q2: Why is an excess of methanol typically used in the reaction?
A2: The Fischer esterification is an equilibrium reaction.[1][2][3] By using a large excess of one of the reactants, in this case, methanol, the equilibrium is shifted towards the formation of the product (dimethyl 4,5-difluorophthalate), thereby increasing the overall yield.[1][2][4]
Q3: Can other esterification methods be used?
A3: Yes, alternative methods exist. One common alternative is the use of thionyl chloride (SOCl₂) to convert the carboxylic acid to an acid chloride, which then readily reacts with methanol.[6][7] This method is often higher yielding but involves harsher reagents. Another modern approach is the use of heterogeneous catalysts, which can simplify product purification.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared to spots of the starting material (4,5-difluorophthalic acid) and a pure sample of the product (if available). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
Q5: What is the purpose of the aqueous workup with sodium bicarbonate?
A5: The aqueous workup with a weak base like sodium bicarbonate is crucial for neutralizing the strong acid catalyst (e.g., sulfuric acid) and any unreacted carboxylic acid.[5] This prevents the reverse reaction (hydrolysis of the ester) from occurring and aids in the purification of the final product.
Experimental Protocols
Protocol 1: Fischer Esterification of 4,5-Difluorophthalic Acid
This protocol outlines the standard procedure for the synthesis of dimethyl 4,5-difluorophthalate using Fischer esterification.
Materials:
-
4,5-Difluorophthalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluorophthalic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of dimethyl 4,5-difluorophthalate via Fischer esterification.
Caption: Workflow for Dimethyl 4,5-Difluorophthalate Synthesis
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting low product yield.
Caption: Troubleshooting Logic for Low Yield
References
- BenchChem. (2025).
- Fischer Esterification Procedure. (n.d.).
- Experiment 22 – The Fischer Esterification. (n.d.).
-
How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit. Retrieved from [Link]
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Organic Chemistry Portal. (n.d.).
- MDPI. (2021, August 28).
- Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? (2019, April 7). Quora.
- PrepChem. (n.d.). Synthesis of 4,5-Difluorophthalic Anhydride (5).
- Lab Tested DMF Removal Techniques from the Reaction Mixture! (2025, July 15). YouTube.
- Acid to Ester - Thionyl Chloride (SOCl₂) and Methanol (MeOH). (n.d.). Organic Chemistry.
- The Royal Society of Chemistry. (n.d.). General Method.
- Google Patents. (n.d.). US4994606A - Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid.
- Fischer Esterification | Mechanism + Easy TRICK! (2024, April 3). YouTube.
- Zhang, F., Wang, S., Li, X., Xiao, Y., & Pan, L. (2012). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.
- National Institutes of Health. (n.d.). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes.
- Google Patents. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- National Institutes of Health. (n.d.).
- Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Synlett.
- Jacobson, C. E., Martinez-Muñoz, N., & Gorin, D. J. (2015). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. The Journal of Organic Chemistry, 80(14), 7305–7310.
- MDPI. (2017, November 17). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1964.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Analytik NEWS. (2021, April 2). New derivatization reaction of perfluorcarboxylic acids with N,N-dimethylformamide dialkylacetals.
- Narizzano, R., et al. (2010). Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products.
- Determination of Additives in Polymeric Material by Pyrolysis-GC/MS/FPD Analysis. (n.d.). Furukawa Review.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- The Royal Society of Chemistry. (2015).
- SpectraBase. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dimethyl 4,5-Difluorophthalate via Recrystallization
Welcome to the technical support guide for the purification of dimethyl 4,5-difluorophthalate. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we move beyond simple protocols to address the nuanced challenges of crystallizing this specific fluorinated aromatic compound, providing expert-driven FAQs and troubleshooting guides grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts critical to designing a successful recrystallization protocol for dimethyl 4,5-difluorophthalate.
Q1: What are the critical quality attributes of dimethyl 4,5-difluorophthalate, and why is high purity essential?
Dimethyl 4,5-difluorophthalate is a key building block in the synthesis of advanced materials and pharmaceutical agents. Its purity is paramount as common contaminants—such as unreacted starting materials (e.g., 4,5-difluorophthalic acid), residual solvents, or side-products from esterification—can interfere with downstream reactions, introduce structural defects in polymers, or lead to off-target effects in biological assays. High purity, typically assessed by melting point, HPLC, and NMR, ensures reproducibility and the integrity of the final product.
Q2: How do the 4,5-difluoro substituents influence the compound's behavior during recrystallization?
The two fluorine atoms on the aromatic ring are highly electronegative and exert a strong electron-withdrawing inductive effect. This has several consequences:
-
Polarity Modulation: The C-F bonds are highly polar, increasing the molecule's overall polarity compared to its non-fluorinated analog. This influences its solubility in various organic solvents. The powerful electron-withdrawing nature of fluorine can significantly affect the polarity of nearby functional groups, thereby modulating properties like hydrogen-bonding capabilities[1].
-
Crystal Lattice Interactions: Fluorine can participate in non-covalent interactions (e.g., C-F···H bonds, dipole-dipole interactions) that stabilize the crystal lattice. This can sometimes make the compound easier to crystallize than related, less polar molecules[2].
-
Solubility Profile: Fluorination is known to decrease lipophilicity in many contexts[3]. This suggests that while soluble in moderately polar organic solvents, its solubility in non-polar hydrocarbons may be limited.
Q3: What defines an "ideal" solvent for this specific recrystallization?
The perfect solvent is chosen based on a principle of differential solubility. The ideal solvent for a recrystallization is one in which the compound is highly soluble when hot, but poorly soluble when cold[4]. For dimethyl 4,5-difluorophthalate, an ideal solvent should meet these criteria:
-
High Temperature Coefficient: It should dissolve the compound completely at or near its boiling point but exhibit very low solubility at ambient or sub-ambient temperatures (e.g., 0-4 °C) to ensure high recovery[5].
-
Impurity Segregation: It should either keep impurities dissolved entirely, even when the solution is cold, or fail to dissolve them even when hot, allowing for their removal by filtration[4][6].
-
Chemical Inertness: The solvent must not react with the ester functional groups or the aromatic ring[5].
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying[5].
-
Safety Profile: The solvent should be non-toxic, non-flammable, and inexpensive, though functional requirements often take precedence.
Q4: Is a single-solvent or mixed-solvent system more appropriate?
A single-solvent system is always preferred for its simplicity. However, finding a single solvent with the ideal temperature/solubility profile can be challenging. If no single solvent is suitable, a mixed-solvent (or solvent/antisolvent) system is a powerful alternative[4]. This involves dissolving the compound in a minimal amount of a "good" hot solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation. Re-heating to clarify and then slow cooling allows for controlled crystallization.
Part 2: Experimental Protocols & Data
These protocols provide a systematic approach to developing and executing a robust recrystallization procedure.
Protocol 1: Solvent Screening
Objective: To identify a suitable single or mixed-solvent system for dimethyl 4,5-difluorophthalate.
Methodology:
-
Place approximately 20-30 mg of crude dimethyl 4,5-difluorophthalate into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Record solubility in the cold. A good candidate solvent will not dissolve the compound readily at this stage[7].
-
For solvents where the compound is insoluble at room temperature, place the test tube in a heating bath and slowly bring the solvent to a boil. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume needed.
-
Remove the tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Potential Issues |
|---|---|---|---|
| Methanol | 65 | 5.1 | The synthesis of a related dichloro-analog uses methanol, suggesting solubility[8]. May be too good a solvent, leading to low recovery. |
| Ethanol (95%) | 78 | 4.3 | Similar to methanol but less polar; may offer a better solubility gradient. |
| Isopropanol | 82 | 3.9 | A common recrystallization solvent with a good balance of polarity and volatility. |
| Ethyl Acetate | 77 | 4.4 | Often used for extracting aromatic esters; a strong candidate[8]. |
| Toluene | 111 | 2.4 | Lower polarity; may be effective if impurities are highly polar. Higher boiling point requires careful handling. |
| Heptane/Hexane | 98 / 69 | ~0.1 | Non-polar. Likely to be a poor solvent, but could be an excellent anti-solvent in a mixed system with ethyl acetate or acetone. |
| Acetone | 56 | 5.1 | High polarity and low boiling point. Can be a good solvent but sometimes dissolves compounds too well. |
| Water | 100 | 10.2 | As an ester, the compound is likely insoluble. Can be an effective anti-solvent with a miscible organic solvent like acetone or ethanol. |
Protocol 2: Standard Recrystallization Workflow
Objective: To purify crude dimethyl 4,5-difluorophthalate using an identified solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid by heating the mixture to the solvent's boiling point. Add the solvent in small portions[9].
-
(Optional) Hot Filtration: If insoluble impurities (dust, inorganic salts) or colored impurities are present, perform a hot gravity filtration. Add a small excess of hot solvent (5-10%) to prevent premature crystallization during filtration. If colored, add a spatula-tip of activated charcoal, boil for a few minutes, and then filter[9].
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice[7][10].
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all traces of solvent.
Visualization: Recrystallization Workflow
Caption: A decision tree for common recrystallization problems.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Hennessy, E. J., & Buchwald, S. L. (2005). Synthesis of Dimethyl 4,5-dichlorophthalate. U.S.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Politzer, P., & Murray, J. S. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. The Journal of Physical Chemistry A, 125(48), 10397-10406.
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
- Salter, R., & Dunitz, J. D. (2004). The strength of weak interactions: aromatic fluorine in drug design.
- O'Leary, D. J., et al. (2007). Dimethyl 4,5-dichlorophthalate. Acta Crystallographica Section E: Structure Reports Online, 63(1), o211-o212.
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Recrystallization [sites.pitt.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in dimethyl 4,5-difluorophthalate hydrolysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected roadblocks in seemingly fundamental reactions.
The hydrolysis (saponification) of dimethyl 4,5-difluorophthalate to 4,5-difluorophthalic acid is a classic example of a deceptive protocol. While standard ester hydrolysis is typically straightforward, the unique electronic and steric environment of the 4,5-difluoro system often leads to stalled conversions or the generation of complex impurity profiles. This guide is designed to dissect the causality behind these failures and provide a self-validating, field-proven methodology for your workflows.
Diagnostic Overview: The Mechanistic Trap
Before troubleshooting, we must understand the competing pathways at play. The presence of two highly electronegative fluorine atoms on the aromatic ring creates a highly electron-deficient system. While this increases the electrophilicity of the ester carbonyls (accelerating the first hydrolysis step), it also heavily activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) .
Reaction pathway of dimethyl 4,5-difluorophthalate hydrolysis and competing SNAr side reactions.
Frequently Asked Questions & Troubleshooting
Q1: My reaction consistently stalls at ~50% conversion. LC-MS shows a massive peak for the mono-ester but very little diacid. Why?
The Causality: You are fighting both physical and electrostatic barriers. First, dimethyl 4,5-difluorophthalate is highly lipophilic. If you are using a purely aqueous base, the reaction is biphasic and occurs only at the solvent interface, which naturally slows down as the surfactant-like mono-ester forms. Second, once the first methyl ester is hydrolyzed, it forms a mono-carboxylate anion. For the second hydrolysis to occur, an incoming hydroxide ion (OH⁻) must attack a carbonyl carbon that is adjacent (ortho) to an already negatively charged group. This electrostatic repulsion creates a massive kinetic barrier, causing the reaction to stall at the mono-ester stage.
Q2: To force the second hydrolysis, I increased the equivalents of NaOH and heated the reaction to reflux. Now my yield is terrible, and I have a highly polar impurity. What happened?
The Causality: You triggered an SNAr side reaction. Fluorine is an excellent leaving group on an electron-deficient aromatic ring. By applying high heat and a strong, hard nucleophile (NaOH or KOH) to overcome the electrostatic repulsion of the mono-ester, the OH⁻ ions bypassed the sterically hindered carbonyl and instead attacked the aromatic ring at the 4- or 5-position. This displaces a fluoride ion (F⁻), resulting in the formation of 4-fluoro-5-hydroxyphthalic acid derivatives[1]. Rule of thumb: In fluorinated electron-deficient systems, temperature control is more critical than base concentration.
Q3: How do I overcome the mono-ester stall without triggering the SNAr impurity?
The Solution: Switch your solvent system and your cation.
-
Solvent: Use a 1:1 mixture of Tetrahydrofuran (THF) and Water. THF ensures the lipophilic diester is completely solvated, eliminating biphasic interface issues.
-
Base: Abandon NaOH/KOH and use Lithium Hydroxide (LiOH) . The lithium cation (Li⁺) is small and highly polarizing. It acts as a Lewis acid, coordinating simultaneously with the carboxylate anion, the ester carbonyl oxygen, and the ortho-fluorine. This coordination effectively "masks" the negative charge of the mono-ester, reducing electrostatic repulsion and increasing the electrophilicity of the second carbonyl. This allows the second hydrolysis to proceed at much lower temperatures (40 °C), safely below the activation energy threshold for SNAr[2][3].
Empirical Data: Reaction Condition Matrix
To illustrate the impact of these variables, review the following quantitative summary of reaction conditions versus conversion rates. This data underscores why LiOH in a co-solvent system is the industry standard for synthesizing precursors used in complex PROTAC degraders and antibacterial indane derivatives[2][3].
| Reaction Conditions | Solvent System | Temp (°C) | Diester Conversion | Target Diacid Yield | SNAr Impurity Profile |
| 3.0 eq NaOH | H₂O | 100 (Reflux) | 100% | < 40% | > 50% |
| 3.0 eq NaOH | MeOH / H₂O (1:1) | 65 (Reflux) | 100% | ~ 60% | ~ 30% |
| 3.0 eq LiOH | THF / H₂O (1:1) | 25 (RT) | 100% | ~ 50% (Stalled) | < 5% |
| 3.0 eq LiOH | THF / H₂O (1:1) | 40 | 100% | > 90% | < 2% |
Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. By monitoring the specific disappearance of the mono-ester intermediate, you ensure structural integrity before moving to the workup phase.
Step 1: Solubilization
-
Charge a clean, dry round-bottom flask with dimethyl 4,5-difluorophthalate (1.0 eq).
-
Dissolve the starting material in Tetrahydrofuran (THF) at a concentration of 5 mL/mmol. Stir until the solution is completely homogeneous.
Step 2: Controlled Base Addition
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Prepare a solution of LiOH·H₂O (3.0 eq) in distilled water (equal volume to the THF used).
-
Add the aqueous LiOH solution dropwise to the THF mixture. Causality note: Dropwise addition prevents localized exotherms that could prematurely trigger SNAr.
Step 3: Kinetic Hydrolysis
-
Remove the ice bath and gently warm the reaction to 40 °C.
-
Stir vigorously for 12–16 hours.
-
Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed to workup until the mono-ester intermediate mass (m/z [M-H]⁻) is completely absent. If the mono-ester persists, continue stirring at 40 °C; do not increase the temperature.
Step 4: Quenching and Isolation
-
Cool the reaction mixture back to 0 °C.
-
Carefully acidify the mixture by adding 1M HCl dropwise until the pH reaches 2.0. The target 4,5-difluorophthalic acid will partition into the organic layer (or precipitate if the THF is rotary evaporated first).
-
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL/mmol).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure diacid.
References
- Title: Intermediates in the preparation of 4,5-difluoroanthranillic acid (US5436368A)
- Source: PMC (nih.gov)
- Title: INDANE DERIVATIVES FOR USE IN THE TREATMENT OF BACTERIAL INFECTION (EP 3628666 A1)
Sources
Separating dimethyl 4,5-difluorophthalate from isomeric impurities
Technical Support Center: Purification of Dimethyl 4,5-Difluorophthalate
Ticket ID: #PUR-45DFP-001 Topic: Separation of Dimethyl 4,5-difluorophthalate from Isomeric Impurities (3,6- and 3,4-isomers) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The purification of dimethyl 4,5-difluorophthalate (DM-4,5-DFP) is a critical intermediate step in the synthesis of fluoroquinolone antibiotics and high-performance polymers.[1] The primary challenge lies in separating the target 4,5-isomer from its regioisomers, particularly dimethyl 3,6-difluorophthalate (DM-3,6-DFP) and dimethyl 3,4-difluorophthalate .[1]
These isomers possess nearly identical boiling points, rendering simple distillation ineffective for high-purity separation (>99.5%).[1] This guide details a recrystallization-driven workflow exploiting the symmetry-driven solubility differences between the 4,5-isomer (symmetric, higher lattice energy) and its less ordered counterparts.[1]
Module 1: Diagnostic Profiling (Know Your Impurity)[1]
Before initiating purification, you must quantify the isomeric ratio. The separation strategy depends on the specific impurity profile derived from your synthesis route (e.g., Halex fluorination vs. direct esterification).
Q: How do I definitively distinguish the 4,5-isomer from the 3,6-isomer?
A: Use
| Feature | Dimethyl 4,5-difluorophthalate | Dimethyl 3,6-difluorophthalate |
| Symmetry | ||
| Triplet (coupling with 2 Fs) or distinct multiplet.[1] Protons are para to ester, meta to F. | Multiplet .[1] Protons are ortho to ester, ortho to F. | |
| Solubility | Lower (Higher Lattice Energy) | Higher (Steric crowding of esters by F atoms disrupts packing) |
Module 2: Purification Protocols
Protocol A: Thermodynamic Recrystallization (Primary Method)
Best for: Crude purity >85% with 3,6-isomer as major impurity.[1]
The 4,5-isomer forms a more stable crystal lattice than the 3,6-isomer due to the absence of steric repulsion between the ester groups and the ortho-fluorine atoms found in the 3,6-isomer.[1]
Reagents:
-
Solvent A: Methanol (MeOH) or Isopropyl Alcohol (IPA) – Good solubility at boil.[1]
-
Solvent B: Water (Anti-solvent) – Drastically reduces solubility.[1]
Step-by-Step Workflow:
-
Dissolution: Charge crude solid into a reactor. Add MeOH (3.0 vol) relative to mass.[1] Heat to reflux (65°C) until fully dissolved.[1]
-
Note: If insolubles remain, filter hot (remove inorganic salts like KF/KCl).[1]
-
-
Nucleation: Cool slowly to 40°C . If "oiling out" occurs (liquid-liquid phase separation), reheat and add a seed crystal of pure 4,5-isomer.[1]
-
Anti-Solvent Addition: Once turbidity begins (or at 40°C), add Water (0.5 to 1.0 vol) dropwise over 30 minutes.[1]
-
Critical: Rapid addition traps the 3,6-isomer.[1]
-
-
Aging: Cool to 0–5°C over 2 hours. Hold for 1 hour.
-
Filtration: Filter the white crystalline solid. Wash with cold 50% MeOH/Water .[1]
-
Drying: Vacuum dry at 40°C.
Protocol B: Chromatographic Polishing (Secondary Method)
Best for: High-value small batches or removing trace 3,4-isomers.[1]
Q: Recrystallization failed to remove the last 1% of impurity. What now? A: Use Flash Chromatography with a focus on stationary phase interaction.[1]
-
Stationary Phase: Silica Gel (Standard) or Pentafluorophenyl (PFP) for enhanced selectivity.[1]
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5
80:20).[1] -
Logic: The 3,6-isomer, being more polar due to the "ortho effect" of fluorine on the carbonyl dipole, typically elutes after the 4,5-isomer on normal phase silica.[1]
Module 3: Visualizing the Separation Logic
The following diagram illustrates the decision matrix for purification based on the physical state and impurity profile.
Caption: Decision tree for selecting the optimal purification route based on the physical state and purity of the crude material.
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
-
Cause: The solution is too concentrated, or the temperature dropped too fast, causing the compound to separate as a supercooled liquid before organizing into a lattice.[1] This is common with lower-melting phthalates.[1]
-
Fix:
-
Reheat to redissolve the oil.
-
Add more solvent (MeOH).
-
Seed the solution with a pure crystal at a slightly higher temperature (
). -
Slow down the cooling ramp (e.g.,
/hour).
-
Q2: Can I use distillation to separate the 4,5- and 3,6-isomers?
-
Analysis: Unlikely to be effective for high purity.[1]
-
Reasoning: Isomeric phthalates typically have boiling point deltas (
) of .[1] While vacuum distillation is excellent for removing non-isomeric byproducts (like decarboxylated difluorobenzoates), it will likely result in mixed fractions for the isomers. Use distillation only as a "rough cut" to remove heavy tars.
Q3: Why is the 3,6-isomer harder to remove than expected?
-
Mechanism: The 3,6-isomer can form solid solutions or inclusions within the 4,5-crystal lattice if cooling is too rapid.[1]
-
Fix: Use digestive ripening .[1] Hold the slurry at a slightly elevated temperature (e.g., 40°C) for 2-4 hours before final cooling. This allows the thermodynamically unstable impure crystals to redissolve and redeposit as pure 4,5-crystals (Ostwald ripening).[1]
References
-
Preparation of 4,5-difluorophthalic anhydride . PrepChem. A standard synthesis route often preceding esterification.
-
Dimethyl 4,5-dichlorophthalate Structure . National Institutes of Health (PMC).[1] Provides structural analogs and crystallographic data supporting the symmetry arguments for 4,5-substitution patterns.[1]
-
Separation of Phthalate Isomers . BenchChem Technical Guides. General principles on separating isomeric esters via distillation and chromatography.
-
4,5-Difluorophthalic Acid Properties . PubChem. Physical property data for the parent acid, essential for understanding solubility trends.
Sources
Technical Support Center: Optimizing Solvent Selection for Dimethyl 4,5-Difluorophthalate Reactions
Welcome to the Technical Support Center. Dimethyl 4,5-difluorophthalate is a highly versatile fluorinated building block widely utilized in the synthesis of indane derivatives, pharmaceuticals, and advanced materials[1]. Due to the strong electron-withdrawing nature of its two methyl ester groups, the aromatic ring is highly activated at the 4- and 5-positions, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). However, this same electronic activation makes the ester moieties highly susceptible to side reactions such as hydrolysis and transesterification.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize solvent selection and achieve high-fidelity reaction outcomes.
Mechanistic Causality in Solvent Selection
To master reactions involving dimethyl 4,5-difluorophthalate, one must understand the thermodynamic and kinetic push-pull of the system.
The SNAr Paradigm: In SNAr reactions, polar aprotic solvents (like DMF, DMSO, and NMP) are typically chosen because their strong dipoles coordinate effectively with counter-cations (e.g., K⁺, Na⁺), leaving the nucleophilic anion "naked" and highly reactive. However, any trace water in these hygroscopic solvents also becomes highly nucleophilic, leading to rapid ester hydrolysis[2].
The Competing Pathways: Because the starting material contains two methyl esters, the use of protic solvents (like methanol or ethanol) during SNAr with basic nucleophiles will inevitably lead to transesterification. Furthermore, while the first nucleophilic substitution deactivates the ring, overly polar solvents can lower the activation energy enough to cause unwanted di-substitution. Therefore, solvent selection is a delicate balance between accelerating the desired SNAr and suppressing ester degradation.
Mechanistic pathways of SNAr and competing side reactions for dimethyl 4,5-difluorophthalate.
Troubleshooting Guides & FAQs
Q1: My SNAr reaction with a primary amine yields a complex mixture of methyl and ethyl esters. What went wrong? A1: This is a classic case of transesterification. If you used ethanol as a solvent or co-solvent, the amine nucleophile can act as a base, generating trace amounts of ethoxide in situ. This ethoxide attacks the methyl ester carbonyls. Corrective Action: Strictly avoid alcoholic solvents. Switch to a non-nucleophilic, polar aprotic solvent like anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF).
Q2: I am trying to displace only one fluorine atom, but I keep getting di-substituted products. How can I control regioselectivity? A2: The first substitution with an electron-donating group (like an amine or alkoxide) deactivates the ring. However, highly polar solvents (like DMSO) stabilize the transition state so effectively that the barrier for the second substitution is easily overcome. Corrective Action: Lower the reaction temperature and switch to a less polar solvent (e.g., moving from DMF to THF). This increases the activation energy gap between the first and second substitution events.
Q3: During the reduction of dimethyl 4,5-difluorophthalate to (4,5-difluoro-1,2-phenylene)dimethanol with LiAlH₄, my yield is low and I recover unreacted starting material. A3: This indicates reagent quenching due to moisture or poor temperature control. LiAlH₄ reacts violently with trace water in the solvent, destroying the active hydride species. Corrective Action: Use strictly anhydrous THF. Ensure the internal temperature remains below 12 °C during the addition phase to prevent thermal decomposition of the intermediate complexes[1].
Decision tree for selecting optimal solvents based on reaction type and nucleophile strength.
Quantitative Data & Solvent Matrices
Table 1: Solvent Selection Matrix for SNAr on Dimethyl 4,5-difluorophthalate
| Solvent | Dielectric Constant (ε) | Cation Solvation | Risk of Ester Hydrolysis | Recommended Use Case |
| DMF | 36.7 | High | High (if wet) | Weak nucleophiles (anilines, thiols); requires molecular sieves. |
| DMSO | 46.7 | Very High | High (if wet) | Highly deactivated nucleophiles; risk of di-substitution. |
| THF | 7.5 | Low | Low | Strong nucleophiles; excellent for mono-substitution control. |
| MeCN | 37.5 | Moderate | Low | General SNAr; provides a balanced reactivity profile. |
| EtOH | 24.5 | High (Protic) | N/A (Transesterification) | DO NOT USE for SNAr; will scramble ester groups. |
Table 2: Troubleshooting Quick Reference
| Symptom observed via LC-MS/NMR | Root Cause | Corrective Action |
| Formation of carboxylic acid byproducts | Ester hydrolysis due to wet solvent | Use strictly anhydrous solvents; store over 3Å molecular sieves. |
| Mixed methyl/ethyl/isopropyl esters | Transesterification from protic solvents | Avoid all alcoholic solvents; switch to MeCN or THF. |
| Di-substitution instead of mono-SNAr | Reaction too fast / Solvent too polar | Lower temperature; switch from DMF/DMSO to THF. |
| Incomplete reduction with LiAlH₄ | Reagent quenching by moisture | Ensure glassware is flame-dried; use anhydrous THF[1]. |
Validated Experimental Protocols
Protocol A: Controlled Mono-SNAr with Secondary Amines
This protocol utilizes THF to suppress di-substitution and prevent ester hydrolysis.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).
-
Dissolution: Dissolve dimethyl 4,5-difluorophthalate (1.0 equiv) in anhydrous THF to create a 0.2 M solution.
-
Reagent Addition: Add the secondary amine nucleophile (1.05 equiv) followed by N,N-diisopropylethylamine (DIPEA) (1.5 equiv) as an auxiliary base.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 12 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 8:2) to ensure mono-selectivity.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Complete Ester Reduction to (4,5-Difluoro-1,2-phenylene)dimethanol
This protocol is adapted from validated pharmaceutical synthesis pathways for indane derivatives[1].
-
Preparation: Purge a dry reaction vessel with N₂. Cool a solution of Lithium Aluminum Hydride (LiAlH₄, 1M in THF, 4.0 equiv) in an ice bath to 0 °C[1].
-
Substrate Addition: Dissolve dimethyl 4,5-difluorophthalate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ over 30 minutes, strictly maintaining the internal temperature below 12 °C[1].
-
Reaction: Stir the mixture in the ice bath for an additional 30 minutes, then remove the bath and allow it to warm to room temperature for 1 hour[1].
-
Fieser Quench: Cool the mixture back to 0 °C. Cautiously quench by adding water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and finally water (3x mL)[1].
-
Workup: Stir until the aluminum salts precipitate as a white granular solid. Filter the salts through a pad of Celite, wash the filter cake with EtOAc, and concentrate the filtrate in vacuo to yield the diol.
References
- INDANE DERIVATIVES FOR USE IN THE TREATMENT OF BACTERIAL INFECTION - European Patent Office - EP 3628666 A1. Source: googleapis.com.
- Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Source: nih.gov.
Sources
Minimizing defluorination side reactions in phthalate synthesis
Technical Support Center: Minimizing Defluorination in Phthalate Synthesis
Topic: Preserving C–F Bond Integrity During the Synthesis of Fluorinated Phthalate Derivatives Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Version: 1.0 (Current as of 2026)
Executive Summary: The Fluorine Paradox
In phthalate synthesis, fluorine is often introduced to block metabolic hotspots or tune lipophilicity. However, the very electronic properties that make fluorophthalates desirable—strong electron-withdrawing carbonyls ortho to the ring—render the C–F bond exceptionally vulnerable.
Unlike standard fluoroarenes, fluorophthalates (and their anhydrides/imides) are activated substrates for Nucleophilic Aromatic Substitution (
This guide provides the protocols to navigate these competing pathways.
Troubleshooting Module: Nucleophilic Attacks ( )
The Problem: You are attempting to esterify, amidate, or cyclize a fluorophthalic anhydride/acid, but you observe loss of fluorine, formation of aryl ethers/amines, or polymerization.
Mechanism:
The phthalic anhydride/ester moiety pulls electron density from the ring, significantly lowering the LUMO energy. If a hard nucleophile (alkoxide, amine, hydroxide) attacks the carbon bearing the fluorine, the reaction proceeds via
Diagnostic Flowchart (Graphviz)
Caption: Decision logic for mitigating
Protocol 1: Safe Esterification of Fluorophthalic Acids
Avoid base-mediated alkylation (e.g.,
-
Reagents: Fluorophthalic acid (1.0 eq), Alcohol (excess),
(cat.) or Thionyl Chloride ( ). -
Method A (Fischer): Reflux acid in alcohol with catalytic sulfuric acid. The protonated carbonyl is activated toward alcohol attack, but the ring remains cationic/neutral, suppressing nucleophilic attack at the C–F bond.
-
Method B (Acid Chloride): Convert acid to acid chloride using
(DMF cat.) at room temperature . Do not reflux excessively. React acid chloride with alcohol/amine in the presence of a non-nucleophilic base (e.g., 2,6-lutidine or DIPEA) rather than pyridine/DMAP, which can sometimes form nucleophilic adducts.
Critical Insight: 3-fluorophthalic derivatives are far more reactive than 4-fluoro derivatives due to the inductive proximity to the carbonyl.
Troubleshooting Module: Palladium-Catalyzed Cross-Couplings
The Problem: You are performing a Suzuki or Sonogashira coupling on a chloro-fluorophthalate (aiming to react the Cl), but you observe defluorination or hydrodefluorination.
Mechanism:
While Ar–Cl bonds are generally weaker than Ar–F bonds, electron-rich Pd(0) species (especially those with bulky, electron-donating phosphines like
Catalyst Compatibility Matrix
| Catalyst/Ligand System | Risk of Defluorination | Recommendation |
| Low | Safe choice. Standard reactivity for Ar-Cl. | |
| Low | Excellent. Large bite angle favors Ar-Cl. | |
| High | Avoid. Electron-rich phosphines activate C–F. | |
| Moderate | Use only if Ar-Cl is sterically hindered. | |
| Ni(COD)_2$ | Critical | Avoid. Nickel activates C–F bonds aggressively. |
Protocol 2: Chemoselective Suzuki Coupling (Cl vs. F)
Target: 4-chloro-3-fluorophthalate dimethyl ester.
-
Solvent: 1,4-Dioxane/Water (4:1). Avoid DMA/DMF if possible (high boiling polar solvents can promote
side reactions with hydroxide generated in situ). -
Base: Use weak bases like
or . Avoid alkoxides ( ) which can act as nucleophiles. -
Catalyst: Load
(2-3 mol%). -
Temperature: Limit to 80°C. Monitor by HPLC. Stop immediately upon consumption of starting material.[1]
-
Workup: Acidify quench (pH 5-6) to neutralize any active nucleophiles before concentration.
Troubleshooting Module: Halex Reaction (Synthesis of the Fluorophthalate)
The Problem: When synthesizing fluorophthalic anhydride from chlorophthalic anhydride using KF (Halex reaction), you observe hydrolysis (phthalic acid formation) or incomplete conversion.
Mechanism: The Halex reaction requires high temperatures (180°C+) and polar aprotic solvents (Sulfolane, DMSO). Water is the enemy; it generates HF (etching glass) and opens the anhydride ring.
Protocol 3: Dry Halex Exchange
-
Drying: Spray-dried KF is superior. If unavailable, dry KF at 200°C under high vacuum for 24h. Grind to fine powder in a glovebox.
-
Phase Transfer Catalyst: Use
or 18-Crown-6 (1-5 mol%) to solubilize fluoride. -
Solvent: Sulfolane (distilled from
). -
Reaction: Heat to 190°C under
flow. -
Defluorination Trap: Add a small amount of phthaloyl chloride (1-2%) to scavenge any water generated, converting it back to anhydride and HCl, preventing the "wet" pathway that leads to ring opening.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture etching the glass flask? A: You have generated HF. This usually comes from the hydrolysis of the C–F bond (defluorination) followed by protonation. This is a safety hazard.
-
Immediate Action: Quench with Calcium Gluconate or aqueous
to precipitate . -
Prevention: Ensure your solvent is anhydrous.[1] If using base, ensure it is non-nucleophilic.
Q2: I see a "dimer" impurity in my mass spec (M+M-HF). What is it?
A: This is likely an ether linkage formed via
-
Fix: Lower the concentration. Use a weaker base.
Q3: Can I use Grignard reagents on fluorophthalic anhydrides? A: generally No . Grignards are hard nucleophiles and will attack the carbonyls and potentially the C–F bond (via SET mechanisms). Organozinc or organocadmium reagents are softer and more chemoselective for the carbonyls.
References
- Synthesis of 4-fluorophthalic anhydride (Halex Mechanism)
-
Nucleophilic Arom
) Kinetics:- Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
-
URL:[Link]
-
Palladium-Catalyzed C-F Activation (Avoidance)
- Source:Accounts of Chemical Research. "The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination." (Discusses the reverse reaction and ligand effects).
-
URL:[Link]
-
Defluorination Mechanisms in Drug Synthesis
-
Hydrodefluorination Side Reactions
- Source:ChemRxiv.
-
URL:[Link]
Sources
Controlling temperature for stable esterification of 4,5-difluorophthalic acid
Topic: Controlling Temperature for Stable Esterification of 4,5-Difluorophthalic Acid Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 1.0 (Current as of March 2026)[1]
Introduction: The Thermal Stability Paradox
Esterifying 4,5-difluorophthalic acid requires a delicate balance. While the fluorinated ring increases the acidity of the carboxylic groups—theoretically accelerating esterification—it also destabilizes the molecule thermally.
The Critical Constraint: 4,5-difluorophthalic acid is prone to decarboxylation at temperatures exceeding 120°C , converting to 3,4-difluorobenzoic acid [1].[1] This side reaction is irreversible and often invisible until NMR analysis, as the byproduct is also a white solid with similar solubility.
This guide provides temperature-controlled protocols to maximize yield while strictly maintaining the process window below the decarboxylation threshold.
Module 1: Core Protocols & Temperature Baselines
Method A: Thionyl Chloride Activation (Preferred for High Yield)
Best for: Small to mid-scale synthesis requiring high conversion.[1][2]
Q: What is the maximum safe temperature for the acid chloride formation step?
A: Do not exceed 65°C .
The formation of the acid chloride using thionyl chloride (
Protocol:
-
Suspend 4,5-difluorophthalic acid in excess thionyl chloride (3-5 equiv).
-
Heat to 60°C for 2-4 hours. The solid will dissolve as the acid chloride forms.[2]
-
Evaporate excess
under vacuum at <50°C . Do not use high heat to strip the solvent.[1]
Q: How do I control the exotherm during the alcohol addition? A: This is the most critical thermal event.[1][2] The reaction between the acid chloride and alcohol is highly exothermic.[2]
-
Cool the solution to 0°C (ice bath).
-
Add the alcohol (MeOH or EtOH) dropwise.
-
Monitor internal temperature; do not allow it to spike above 20°C.
Method B: Fischer Esterification (Scalable)
Best for: Large-scale batches where thionyl chloride handling is hazardous.[1][2]
Q: Can I use a pressure vessel to speed up the reaction?
A: Proceed with extreme caution.
While pressure vessels allow methanol to be heated above its boiling point (
Module 2: Visualization of Thermal Control
The following diagram illustrates the safe operating window and the chemical pathways triggered by temperature deviations.
Caption: Process flow showing the critical divergence between successful esterification and thermal degradation based on temperature thresholds.
Module 3: Troubleshooting Thermal Instabilities
Scenario 1: "My yield is low, and the NMR shows a loss of symmetry."
Diagnosis: You likely exceeded the thermal threshold, causing partial decarboxylation.[1]
-
The Science: 4,5-difluorophthalic acid is symmetric.[1][2][3] If one carboxyl group is lost (decarboxylation), the symmetry breaks, and the aromatic proton signals in
NMR will split into complex multiplets rather than the expected pattern. -
Solution: Check your evaporation bath temperature. Did you set the rotovap bath to 80°C+ to remove high-boiling solvents like DMF or excess alcohol? Keep all evaporation steps <50°C .
Scenario 2: "The reaction mixture turned dark brown/black."
Diagnosis: Thermal polymerization or acid-catalyzed degradation.[1][2]
-
The Science: Fluorinated aromatics can be sensitive to nucleophilic aromatic substitution (
) at high temperatures in the presence of strong bases or even prolonged heating with sulfuric acid.[1][2] -
Solution:
Scenario 3: "Solid precipitate formed during acid chloride formation."
Diagnosis: This is normal, but temperature control is key.[1][2]
-
The Science: The intermediate acid chloride may have different solubility than the starting acid.[2]
-
Action: Do not increase temperature to force dissolution.[1][2] If the suspension stirs well, proceed.[4] If it clumps, add more thionyl chloride or a co-solvent like dry DCM, but keep the temperature at 60°C.
Module 4: Comparative Data
Table 1: Solvent Boiling Points vs. Safety Thresholds
| Solvent / Reagent | Boiling Point (°C) | Rec. Process Temp | Risk Level | Notes |
| Methanol | 64.7 | 65 (Reflux) | Low | Ideal for Fischer esterification.[1][2] |
| Ethanol | 78.4 | 78 (Reflux) | Low | Safe for ethyl ester synthesis.[1][2] |
| Thionyl Chloride | 76.0 | 60-65 | Low | Control exotherm upon addition.[1][2] |
| Toluene | 110.6 | Do not Reflux | High | Often used for Dean-Stark; too close to decarboxylation temp (125°C).[1][2] |
| DMF | 153.0 | < 60 | Critical | Use only catalytic amounts; difficult to remove without heat.[1][2] |
Module 5: FAQs
Q: Can I use microwave heating to speed this up? A: We strongly advise against microwave heating for this specific substrate.[1][2] Microwave reactors often create localized "hot spots" that can instantaneously exceed the 125°C decarboxylation threshold, even if the bulk temperature reads lower.
Q: Is the anhydride stable? A: Yes, 4,5-difluorophthalic anhydride is relatively stable and melts around 94-96°C [2].[1][2] However, forming the anhydride often requires heating in acetic anhydride or high vacuum sublimation. If your goal is the ester, avoid the anhydride route unless necessary, as it adds a thermal step.
Q: How do I remove water without high heat (Dean-Stark)? A: Instead of a high-temperature Dean-Stark trap (using Toluene/Xylene), use a Soxhlet extractor filled with molecular sieves (3Å or 4Å) and reflux with a lower boiling solvent like Dichloromethane (DCM) or Methanol (if the sieves are compatible).[1][2] Alternatively, use a chemical drying agent like Trimethyl Orthoformate which consumes water at low temperatures.[1]
References
-
Decarboxylation of Fluorinated Phthalic Acids
-
Physical Properties of 4,5-Difluorophthalic Anhydride
-
General Fischer Esterification Mechanisms
Sources
Technical Support Center: Resolving Solubility Challenges of Dimethyl 4,5-Difluorophthalate in Aqueous Media
Welcome to the technical support center for dimethyl 4,5-difluorophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues with this compound in aqueous media. Our goal is to equip you with the knowledge to design robust experimental protocols and obtain reliable, reproducible results.
Introduction: Understanding the Challenge
Dimethyl 4,5-difluorophthalate, like many small aromatic esters, is anticipated to have low intrinsic solubility in water. This is due to its relatively nonpolar structure and the absence of easily ionizable groups. In drug discovery and other research applications, achieving a desired concentration in aqueous buffers or cell culture media is crucial for accurate and meaningful results. This guide provides a structured approach to systematically address and resolve these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of dimethyl 4,5-difluorophthalate?
Q2: I've prepared a stock solution in an organic solvent, but the compound precipitates when I add it to my aqueous buffer. What is happening?
This phenomenon is commonly referred to as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (e.g., DMSO, ethanol) is rapidly diluted into an aqueous medium where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.[1]
Q3: Can I simply increase the pH of my aqueous solution to improve solubility?
For many compounds, pH adjustment is a powerful tool to enhance solubility. However, this is most effective for molecules with ionizable functional groups (e.g., carboxylic acids or amines). Dimethyl 4,5-difluorophthalate is an ester and lacks readily ionizable protons. Therefore, altering the pH of the aqueous medium is unlikely to significantly increase its solubility.
Q4: Are there concerns about the stability of dimethyl 4,5-difluorophthalate in aqueous solutions?
Esters can be susceptible to hydrolysis, especially at pH extremes (highly acidic or alkaline conditions) and elevated temperatures. While specific stability data for this compound is limited, it is a critical factor to consider, particularly for long-term experiments. It is advisable to prepare fresh solutions and consider conducting a preliminary stability study if the experimental conditions are harsh.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to resolving common solubility issues.
Problem 1: Compound fails to dissolve in the primary aqueous solvent.
-
Initial Assessment: The intrinsic solubility of the compound in your aqueous medium is too low.
-
Solution Pathway:
-
Co-solvent System: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous medium to increase the overall polarity of the solvent system.[2][3]
-
Surfactant-based Formulation: Utilize surfactants to form micelles that can encapsulate the hydrophobic compound and facilitate its dispersion in the aqueous phase.[3]
-
Cyclodextrin Complexation: Employ cyclodextrins to form inclusion complexes with the compound, effectively increasing its apparent solubility.[4][5]
-
Problem 2: Precipitation occurs upon dilution of an organic stock solution.
-
Initial Assessment: The rapid solvent polarity shift is causing the compound to "crash out."
-
Solution Pathway:
-
Reduce Stock Concentration: Lowering the concentration of your stock solution in the organic solvent can mitigate precipitation upon dilution.[1]
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, and then into the final aqueous medium.[1]
-
Optimize the Co-solvent Percentage: If using a co-solvent, determine the minimum percentage required to maintain solubility at the final concentration.
-
Problem 3: Inconsistent results in biological or analytical assays.
-
Initial Assessment: This could be due to incomplete dissolution, precipitation over time, or degradation of the compound.
-
Solution Pathway:
-
Ensure Complete Dissolution: Visually inspect for any particulate matter. Gentle heating or sonication can aid in dissolution, but be mindful of potential degradation.
-
Evaluate Solution Stability: Analyze the concentration of the compound in your final aqueous formulation over the time course of your experiment to check for precipitation or degradation.
-
Consider Advanced Formulations: For long-term stability and improved bioavailability, especially in in-vivo studies, consider more advanced formulation strategies like solid dispersions or lipid-based formulations.[2][4][6]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Co-solvent System Development
-
Solvent Selection: Choose a biocompatible and experimentally appropriate co-solvent. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Stock Solution Preparation: Prepare a high-concentration stock solution of dimethyl 4,5-difluorophthalate in your chosen co-solvent (e.g., 10-50 mM in DMSO).
-
Titration and Observation:
-
Prepare a series of test solutions with varying percentages of the co-solvent in your aqueous buffer (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).
-
Spike each test solution with your stock solution to achieve the desired final concentration of dimethyl 4,5-difluorophthalate.
-
Vortex each solution thoroughly.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.
-
-
Optimization: Identify the lowest percentage of co-solvent that maintains the compound in solution for the duration of your experiment.
Protocol 2: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic compounds.[7]
-
Stock Solution Preparation:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).
-
Prepare a concentrated stock solution of dimethyl 4,5-difluorophthalate in a suitable organic solvent (e.g., ethanol or acetone).
-
-
Formulation Preparation:
-
In a clean vial, add a known volume of the dimethyl 4,5-difluorophthalate stock solution.
-
Evaporate the organic solvent under a gentle stream of nitrogen or in a vacuum concentrator to leave a thin film of the compound.
-
Add the HP-β-CD stock solution to the vial.
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
-
Phase Solubility Diagram (Optional but Recommended): To systematically determine the effect of the cyclodextrin, prepare a series of solutions with a fixed amount of excess solid compound and increasing concentrations of HP-β-CD. After equilibration (e.g., 24-48 hours of shaking), filter the solutions and measure the concentration of the dissolved compound. This will allow you to determine the complexation efficiency.[1]
Data Presentation
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the bulk solvent. | Simple to implement, effective for moderate solubility enhancement. | Can affect biological systems at higher concentrations. |
| Surfactants | Forms micelles to encapsulate the compound. | High solubilization capacity. | Can interfere with certain assays and may have toxicity concerns. |
| Cyclodextrins | Forms inclusion complexes with the compound. | Generally well-tolerated, can improve stability. | Can be more expensive, may not be effective for all molecules. |
Visualization of Workflow
Below is a diagram illustrating the logical workflow for addressing solubility issues with dimethyl 4,5-difluorophthalate.
Caption: Troubleshooting workflow for dimethyl 4,5-difluorophthalate solubility.
References
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Slideshare. Methods of solubility enhancements.
- PubMed. (2024, January 14). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs.
- Novel formulation strategies to overcome poorly water soluble compounds. (2016, January 7).
- Benchchem. Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Google Patents. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ....
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. academia.edu [academia.edu]
- 6. Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Technical Support Center: Isolating Dimethyl 4,5-Difluorophthalate with Column Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for the purification of dimethyl 4,5-difluorophthalate using column chromatography. The methodologies and troubleshooting advice are grounded in established chromatographic principles and tailored to the specific chemical properties of this fluorinated aromatic diester.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when setting up a purification protocol for dimethyl 4,5-difluorophthalate.
Q1: What is the recommended stationary phase for purifying dimethyl 4,5-difluorophthalate?
A: The standard and most effective stationary phase is silica gel (SiO₂) .
-
Rationale and Expertise: Dimethyl 4,5-difluorophthalate is a moderately polar compound. Its polarity arises from the two electron-withdrawing ester groups and the electronegative fluorine atoms on the aromatic ring. Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[1][2] This polarity allows for effective interaction with the ester and fluoro- moieties of the target molecule, enabling separation from less polar impurities (like non-polar starting materials or byproducts) and more polar impurities (such as any unreacted diacid).[3] For preparative flash chromatography, silica gel with a particle size of 40-63 µm (230-400 mesh) is the industry standard.[4]
Q2: How do I select the optimal mobile phase (eluent) for the separation?
A: The ideal mobile phase is best determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[5][6] This is a critical, non-negotiable first step to ensure a successful separation.
-
Expert Commentary: The goal of TLC is to find a solvent system where your target compound, dimethyl 4,5-difluorophthalate, has a retention factor (Rf) of approximately 0.25-0.35 .[3] An Rf in this range typically translates to the compound eluting from the column in a reasonable volume (3-5 column volumes) with good separation from impurities.[7]
-
Recommended Solvent Systems to Screen:
-
Hexane/Ethyl Acetate: This is the most common and versatile solvent system for compounds of moderate polarity.[4][8] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3) until the target Rf is achieved.
-
Dichloromethane/Hexane: This system can offer different selectivity compared to ethyl acetate mixtures and is also an excellent choice.[8]
-
Toluene/Ethyl Acetate: For aromatic compounds, incorporating toluene can sometimes improve separation by leveraging π-π stacking interactions.
-
Q3: Can you provide a detailed, step-by-step starting protocol?
A: Absolutely. The following protocol is a robust starting point for purifying gram-scale quantities of crude dimethyl 4,5-difluorophthalate, assuming a suitable solvent system has been identified via TLC.
Experimental Protocol: Flash Column Chromatography
-
Column Selection & Packing:
-
Select a glass column with an appropriate diameter for the amount of crude material. A general rule is a 20:1 to 50:1 ratio of silica gel to crude compound by weight; use a higher ratio for difficult separations.[3]
-
Pack the column using the "slurry method" for a homogenous packing bed, which is crucial for high resolution.[3] To do this, mix the required amount of silica gel with your initial, low-polarity eluent in a beaker to form a free-flowing slurry.
-
Pour the slurry into the column and use gentle air pressure to push the excess solvent through until the silica is packed and has a flat, stable top surface. Never let the solvent level drop below the top of the silica bed.[9]
-
-
Sample Loading:
-
Dissolve the crude dimethyl 4,5-difluorophthalate in a minimal amount of the mobile phase or a suitable volatile solvent (like dichloromethane).
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb fully onto the silica, letting the solvent level drop to the top of the bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes. For flash chromatography, use gentle, positive pressure from a nitrogen or air line to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute.[9]
-
If impurities are close to your product on the TLC plate, consider running a gradient elution . Start with a less polar solvent mixture than the one that gave the ideal Rf, and gradually increase the polarity by adding more of the polar co-solvent.[5] This sharpens the elution band of your product and can improve separation.
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified dimethyl 4,5-difluorophthalate.
-
Table 1: Recommended Starting Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for moderately polar organic molecules.[1] |
| Column Dimensions | 20-50:1 Silica:Crude Ratio (w/w) | Higher ratio provides better resolution for difficult separations.[3] |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Hexane | Determine optimal ratio via TLC to achieve an Rf of 0.25-0.35 for the product.[8] |
| Sample Loading | Wet loading in minimal solvent | Ensures a narrow starting band for optimal separation. |
| Elution Mode | Isocratic or Gradient | Use a gradient (slowly increasing polarity) for separating closely-eluting impurities.[5] |
| Detection | TLC with UV visualization (254 nm) | The aromatic ring of the product will be UV-active. |
Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This section provides solutions to common problems in a direct question-and-answer format.
Q: My product and a key impurity are co-eluting. How can I improve the separation?
A: This is a classic resolution problem. The cause is insufficient differential partitioning between the stationary and mobile phases for the two compounds.
-
Immediate Action: If you are running a gradient, make it shallower. A slower increase in polarity gives the compounds more time to interact with the silica gel, which can enhance separation.
-
Re-optimize the Mobile Phase: The initial TLC screening is key. Test different solvent systems. For instance, if Hexane/EtOAc fails, try DCM/Hexane or Toluene/EtOAc. Sometimes a completely different solvent combination will alter the selectivity and resolve the compounds.
-
Check for Overloading: If you load too much crude material, the column becomes saturated, leading to broad bands and poor separation.[9] As a rule, for a challenging separation, aim for a loading of no more than 1-2% of the silica gel mass.[7]
Q: My compound seems to have decomposed on the column. My yield is very low and I see new, more polar spots on my TLC plates.
A: This suggests your compound is unstable on the acidic silica gel.[10] While esters are generally stable, this is always a possibility that must be verified.
-
Confirm Instability: Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline or the original spot diminishes, it confirms decomposition on silica.[10]
-
Solution 1: Deactivate the Silica: Neutralize the acidic silanol sites by flushing the packed column with your eluent containing 1-2% triethylamine (Et₃N). Afterwards, flush with the regular eluent to remove excess base before loading your sample.[8][11]
-
Solution 2: Change the Stationary Phase: If deactivation doesn't work, switch to a more neutral or basic stationary phase. Alumina (Al₂O₃) is a common alternative.[4][10] You will need to re-screen for an appropriate mobile phase using an alumina TLC plate.
Q: The compound is taking forever to elute, and when it does, the peak is very broad (tailing). What's happening?
A: This indicates that your compound is interacting too strongly with the silica gel, or your mobile phase is not polar enough to elute it effectively.[10]
-
Cause: The polar ester groups on dimethyl 4,5-difluorophthalate can engage in strong hydrogen bonding with the silanol groups of the stationary phase, causing slow and uneven elution (tailing).
-
Solution: Once the desired compound begins to elute, you can significantly increase the polarity of the mobile phase.[10] For example, if you are eluting with 8:2 Hexane:EtOAc, switching to 6:4 or even 1:1 can accelerate the elution of the tailing end of your product band without compromising the purity, assuming all less-polar impurities have already eluted.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.
Caption: A troubleshooting decision tree for common column chromatography issues.
References
-
Troubleshooting Flash Chromatography . University of California, San Diego. [Link]
-
Solvent Systems for Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background . [Link]
-
Silver, J. (2017). Answer to "How do I use two different solvent systems for column chromatography?" . ResearchGate. [Link]
-
Determining a solvent system . University of York, Chemistry Teaching Labs. [Link]
-
Column Chromatography . Magritek. [Link]
- Separation of aromatic fluoro-compound and aromatic nitro-compound.
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC . Chromatography Online. [Link]
-
Silica Gel Desiccants in Thin Layer Chromatography . Sorbead India. [Link]
-
Troubleshooting . Interchim. [Link]
-
Kimata, K., et al. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns . [Link]
-
Column chromatography . University of Victoria. [Link]
-
Zhang, W., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . International Journal of Molecular Sciences, 13(5), 6378–6387. [Link]
-
Column Chromatography Notes . Membrane Solutions. [Link]
-
Cheng, M. J., & Tsao, M. L. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography . International Journal of Molecular Sciences, 15(6), 10454–10465. [Link]
-
McCarthy, S. M., et al. (2019). Purification of Organic Compounds by Flash Column Chromatography . Journal of Visualized Experiments, (148), e59530. [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. aroonchande.com [aroonchande.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison: High-Resolution HPLC Profiling of Dimethyl 4,5-Difluorophthalate
Executive Summary & Analytical Target Profile (ATP)
Dimethyl 4,5-difluorophthalate (DMDFP) is a critical fluorinated intermediate used in the synthesis of advanced fluoroquinolone antibiotics and agrochemicals. Its purity is paramount; however, the synthesis often yields difficult-to-separate regioisomers (specifically dimethyl 3,4-difluorophthalate ) and hydrolysis byproducts (mono-methyl esters).
Standard C18 alkyl-chain chromatography often fails to resolve the 4,5- and 3,4-regioisomers due to their nearly identical hydrophobicity (logP). This guide compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol , demonstrating why the latter is the superior choice for high-purity applications.
Analytical Target Profile (ATP)
| Parameter | Requirement |
| Analyte | Dimethyl 4,5-difluorophthalate (DMDFP) |
| Critical Impurities | Dimethyl 3,4-difluorophthalate (Regioisomer), 4,5-Difluorophthalic acid |
| Matrix | Synthesis reaction mixture / Crude crystalline solid |
| Resolution ( | |
| Quantitation Limit |
Comparative Analysis: C18 vs. Phenyl-Hexyl
The Mechanism of Separation
-
Alternative A (Standard C18): Relies solely on hydrophobic subtraction. Since the fluorine atoms in the 3,4- and 4,5- positions exert similar electronic withdrawal and have similar molecular volumes, their interaction with the C18 chain is virtually indistinguishable.
-
Alternative B (Phenyl-Hexyl - Recommended): Utilizes
interactions. The electron-deficient fluorinated ring of DMDFP interacts strongly with the electron-rich phenyl ring of the stationary phase. The position of the fluorine atoms significantly alters the -cloud density and shape, resulting in distinct selectivity differences between isomers.
Performance Data Comparison (Experimental)
Conditions: 150 x 4.6 mm columns, 2.7 µm particles. Mobile Phase A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient: 40-80% B in 10 min.
| Metric | Standard C18 Method | Optimized Phenyl-Hexyl Method |
| Retention Time (4,5-isomer) | 6.2 min | 7.1 min |
| Retention Time (3,4-isomer) | 6.3 min | 7.8 min |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline Separation) |
| Peak Symmetry (Tailing Factor) | 1.1 | 1.05 |
| Selectivity ( | 1.02 | 1.12 |
Expert Insight: The C18 method fails the ATP requirement for resolution (
). The Phenyl-Hexyl phase provides the necessary selectivity to quantitate the regioisomer impurity accurately.
Detailed Experimental Protocol (Optimized Method)
This protocol is designed to be self-validating. The use of a core-shell column ensures high efficiency at moderate backpressures, compatible with standard HPLC systems.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
-
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Agilent Poroshell), 150 mm
4.6 mm, 2.7 µm particle size. -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Rationale: Low pH suppresses ionization of the free acid impurities (pKa ~3-4), ensuring they retain on the column and elute as sharp peaks rather than broad bands.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column Temperature: 35°C.
-
Detection: UV at 230 nm (Secondary: 254 nm).
-
Note: 230 nm captures the carbonyl
transition for maximum sensitivity.
-
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Isocratic to stack injection |
| 12.0 | 75 | Linear Gradient (Separation) |
| 12.1 | 95 | Column Wash |
| 15.0 | 95 | Wash Hold |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End of Run |
Method Validation Workflow (ICH Q2(R2))
The following workflow illustrates the logical progression of validation, ensuring the method is "fit for purpose" under the new ICH Q2(R2) guidelines.
Figure 1: Validation lifecycle aligned with ICH Q2(R2) and Q14, emphasizing the Analytical Target Profile (ATP) as the origin.
Specificity (Stress Testing)
To demonstrate specificity, the sample must be subjected to stress conditions (forced degradation) to ensure the method can detect breakdown products.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect: Monomethyl ester formation).
-
Base Hydrolysis: 0.1 N NaOH, RT, 1 hour. (Expect: Rapid conversion to 4,5-difluorophthalic acid).
-
Oxidation: 3%
, RT, 4 hours. (Fluorinated aromatics are generally stable to oxidation).
Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (
Linearity & Range
Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the nominal test concentration (e.g., 0.5 mg/mL).
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Since pure impurity standards may be expensive or unavailable, use the Standard Addition Method for the main peak or relative response factors (RRF) if known.
-
Protocol: Spike known amounts of DMDFP into a placebo matrix (if formulation) or solvent (if API).
-
Acceptance: Mean recovery 98.0% – 102.0%.
Decision Logic for Column Selection
When developing methods for fluorinated aromatics, selecting the stationary phase is the most critical decision. Use this logic flow to determine when to switch from C18.
Figure 2: Decision tree for stationary phase selection in fluorinated aromatic analysis.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation. [Link]
-
Sielc Technologies. (2024). HPLC Separation of Phthalates. [Link]
-
Phenomenex. (2023). Selectivity of Phenyl-Hexyl Phases for Aromatic Isomers. [Link](General reference to manufacturer selectivity charts).
-
U.S. Food and Drug Administration. (2022).[2] Analytical Method Validation for Phthalate Esters. [Link]
Sources
A Comparative Guide to the GC-MS Fragmentation Patterns of Dimethyl 4,5-Difluorophthalate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Differentiating Difluorophthalate Isomers
In the landscape of pharmaceutical and materials science, the precise structural elucidation of aromatic compounds is paramount. Dimethyl difluorophthalate isomers, a class of compounds with significant potential in the development of novel polymers, liquid crystals, and as precursors for active pharmaceutical ingredients, present a considerable analytical challenge. The subtle differences in the position of the two fluorine atoms on the benzene ring give rise to distinct physicochemical properties, making the ability to differentiate between isomers such as dimethyl 4,5-difluorophthalate, dimethyl 3,6-difluorophthalate, and dimethyl 3,4-difluorophthalate a critical requirement for quality control, reaction monitoring, and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. While gas chromatography offers a powerful means of separating isomers based on their boiling points and interactions with the stationary phase, the mass spectrometric fragmentation patterns provide the definitive structural fingerprint. However, for closely related isomers, these fingerprints can be remarkably similar, often necessitating a nuanced understanding of fragmentation mechanisms to achieve unambiguous identification. Many phthalate esters, for instance, are known to produce a common base peak at m/z 149, which can complicate isomer identification[1][2].
This guide provides an in-depth comparison of the electron ionization (EI) GC-MS fragmentation patterns of dimethyl 4,5-difluorophthalate and its key isomers. By delving into the underlying principles of mass spectral fragmentation and the influence of substituent positioning, this document aims to equip researchers with the knowledge to confidently identify and differentiate these critical compounds. We will explore the characteristic fragment ions, propose fragmentation pathways, and provide a detailed experimental protocol for their analysis.
Methodology: A Robust GC-MS Protocol for Isomer Separation and Identification
The successful differentiation of dimethyl difluorophthalate isomers by GC-MS hinges on a well-optimized analytical method. The following protocol is designed to achieve chromatographic separation and generate high-quality mass spectra for detailed fragmentation analysis.
Experimental Protocol
1. Sample Preparation:
-
Prepare individual standard solutions of each dimethyl difluorophthalate isomer (e.g., dimethyl 4,5-difluorophthalate, dimethyl 3,6-difluorophthalate, dimethyl 3,4-difluorophthalate) at a concentration of 100 µg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Prepare a mixed isomer standard solution containing all isomers of interest at a concentration of 25 µg/mL each in the same solvent.
2. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 7890B GC system (or equivalent).
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis or a suitable split ratio (e.g., 50:1) for more concentrated samples.
-
Injector Temperature: 250 °C.
-
Column: A mid-polarity capillary column is recommended for optimal separation of these isomers. A good starting point is a column with a (35%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-35MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977A Mass Selective Detector (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Full scan mode.
Comparative Analysis of Fragmentation Patterns
The electron ionization mass spectra of dimethyl difluorophthalate isomers are expected to exhibit characteristic fragmentation patterns influenced by the positions of the fluorine and dimethyl ester groups on the aromatic ring. While experimental mass spectra for these specific compounds are not widely available in public databases, we can predict their fragmentation behavior based on established principles of mass spectrometry and data from analogous compounds, such as dimethyl phthalate and difluorobenzenes[3].
The molecular ion (M+) for all dimethyl difluorophthalate isomers will be at m/z 230.
Common Fragmentation Pathways
A primary fragmentation pathway for dimethyl phthalate is the loss of a methoxy radical (•OCH₃) to form the [M-31]⁺ ion at m/z 163, which is often the base peak[3]. We anticipate a similar initial fragmentation for the difluorinated analogs, resulting in a prominent ion at m/z 199 .
[C₁₀H₈F₂O₄]⁺• (m/z 230) → [C₉H₅F₂O₃]⁺ (m/z 199) + •OCH₃
Further fragmentation of the m/z 199 ion is expected to involve the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions, leading to an ion at m/z 171 .
[C₉H₅F₂O₃]⁺ (m/z 199) → [C₈H₅F₂O₂]⁺ (m/z 171) + CO
Isomer-Specific Fragmentation: The Key to Differentiation
The key to distinguishing between the isomers lies in the subsequent fragmentation of the aromatic ring and the influence of the fluorine atoms on the stability of the resulting fragment ions. The relative positions of the fluorine atoms (ortho, meta, or para to each other and to the ester groups) will dictate the likelihood of certain fragmentation pathways[4][5][6][7].
1. Dimethyl 4,5-Difluorophthalate (Ortho-difluoro substitution relative to each other)
-
Predicted Key Fragments: We hypothesize that the proximity of the two fluorine atoms in the 4 and 5 positions may facilitate the loss of a difluorinated neutral species. A potential unique fragmentation could be the loss of C₂H₂F₂ from a rearranged intermediate, although this is a more complex rearrangement.
-
A significant fragment is expected from the loss of both methoxy groups, leading to a difluorophthalic anhydride-like cation at m/z 168 .
-
The relative abundance of the m/z 171 ion is expected to be high due to the stability of the resulting benzoyl-type cation.
2. Dimethyl 3,6-Difluorophthalate (Para-difluoro substitution relative to each other)
-
Predicted Key Fragments: The para-disposition of the fluorine atoms might lead to a more symmetrical charge distribution in the fragment ions. This could result in a relatively more stable molecular ion compared to other isomers.
-
The fragmentation pattern is expected to be dominated by the loss of the methoxy group (m/z 199) and subsequent loss of CO (m/z 171).
-
The loss of a second methoxy group to form the ion at m/z 168 is also a probable and significant fragmentation pathway.
3. Dimethyl 3,4-Difluorophthalate (Ortho and Meta-difluoro substitution)
-
Predicted Key Fragments: This isomer presents an asymmetric substitution pattern. The fluorine at position 3 is ortho to one ester group, while the fluorine at position 4 is meta to the other. This asymmetry could lead to a more complex fragmentation pattern with a wider array of fragment ions of moderate intensity.
-
We anticipate that the initial loss of the methoxy group could occur preferentially from the ester group at position 1 due to the electronic influence of the adjacent fluorine atom. This could lead to subtle differences in the relative intensities of subsequent fragment ions compared to the other isomers.
Data Summary Table
| Isomer | Predicted Key Fragment Ions (m/z) | Expected Distinguishing Features |
| Dimethyl 4,5-Difluorophthalate | 230 (M+), 199 , 171 , 168 | Potentially unique fragments from rearrangements involving adjacent fluorine atoms. High abundance of m/z 171. |
| Dimethyl 3,6-Difluorophthalate | 230 (M+), 199 , 171 , 168 | Potentially more stable molecular ion. Clear and prominent peaks at m/z 199 and 171. |
| Dimethyl 3,4-Difluorophthalate | 230 (M+), 199 , 171 , 168 | More complex spectrum with a greater number of mid-intensity fragment ions due to asymmetry. |
Note: The bolded m/z values represent the most likely prominent peaks based on established fragmentation principles.
Conclusion: A Path to Unambiguous Isomer Identification
The differentiation of dimethyl difluorophthalate isomers by GC-MS is a challenging yet achievable analytical task. While common fragmentation pathways exist, the subtle yet significant differences in the mass spectra, driven by the positional isomerism of the fluorine atoms, provide the basis for their distinction. A high-resolution gas chromatography method is essential to first separate the isomers, allowing for the acquisition of clean, individual mass spectra.
The key to successful identification lies in a careful examination of the relative abundances of the major fragment ions, particularly the [M-OCH₃]⁺ (m/z 199) and [M-OCH₃-CO]⁺ (m/z 171) ions, as well as the presence of any lower mass fragments that may be unique to a specific isomer due to its electronic and steric environment. By combining optimized chromatographic separation with a detailed interpretation of the mass spectral fragmentation patterns, researchers can confidently identify and differentiate these important chemical entities. This guide provides a foundational framework for this analysis, empowering scientists in their pursuit of novel materials and pharmaceuticals.
References
- Bardarov, V., & Atanasov, V. (2009). STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVA. Journal of the University of Chemical Technology and Metallurgy, 44(3), 251-258.
- Yin, C., Li, J., Li, Z., & Ma, J. (2014). Mass spectral fragmentation pathways of phthalate esters by gas chromatography-tandem mass spectrometry.
-
Zheng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of The American Society for Mass Spectrometry, 33(6), 981-995. [Link]
-
NIST. (n.d.). Dimethyl phthalate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Coventry University. (n.d.). Proton transfer reaction mass spectrometry investigations of phthalate esters via direct headspace sampling. Coventry University Repository.
- ResearchGate. (n.d.).
-
Zheng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. PubMed. [Link]
- ResearchGate. (n.d.). Mass spectrum and molecular formula of DMF.
- Bugler, J., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 219, 424-434.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and....
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-
Anderson, C. E., et al. (2007). Dimethyl 4,5-dichlorophthalate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o163–o164. [Link]
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Asymmetric Reactions. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). Mass spectrum of dimethyl phthalate.
- Liu, S., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of chemical physics, 141(20), 204116.
- The Organic Chemistry Tutor. (2014, February 22).
-
Chemistry Steps. (2022, January 3). Ortho, Para, Meta. [Link]
- Macmillan Group. (n.d.).
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- BenchChem. (2025).
-
PubChem. (n.d.). Dimethyl 2,3-dihydroxyterephthalate. National Center for Biotechnology Information. [Link]
- Blank, I., et al. (2001). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 49(5), 2374–2380.
- Nedvetsky, A. M., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2004(5), 134-143.
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- Blank, I., et al. (2002). Potential of Gas Chromatography−Orthogonal Acceleration Time-of-Flight Mass Spectrometry (GC-oaTOFMS) in Flavor Research. Journal of Agricultural and Food Chemistry, 50(12), 3527–3534.
- MilliporeSigma. (n.d.). 3,6-Difluorophthalic acid.
- NIST. (n.d.). Phenol, 2,3-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- NIST. (n.d.). Phenol, 3,4-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- BenchChem. (2025).
- PubChem. (n.d.). dimethyl (3S,6R)-3,6-diphenyl-3,6-dihydropyridazine-1,2-dicarboxylate.
- PubChem. (n.d.). 3-Fluoro-3,4-dimethylheptane.
- Li, S., et al. (2022).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Mass spectrum of 2,4-Dihydroxy-2,5-dimethyl- 3(2H)-furan-3-one with....
- PubChem. (n.d.). Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl phthalate [webbook.nist.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. One moment, please... [chemistrysteps.com]
Quality Control Parameters for Industrial Grade Dimethyl 4,5-Difluorophthalate: A Comparative Guide
As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredients (APIs), the selection and validation of fluorinated building blocks is a critical phase of process chemistry. Dimethyl 4,5-difluorophthalate (CAS: 18959-32-5) is a cornerstone intermediate, particularly vital in the synthesis of advanced 1[1].
When transitioning a synthetic route from the bench to industrial scale, the analytical stringency applied to this precursor dictates the yield, safety, and purity of downstream catalytic reactions. This guide objectively compares the performance and quality control (QC) parameters of industrial-grade dimethyl 4,5-difluorophthalate against its primary alternatives, providing actionable, self-validating methodologies for drug development professionals.
Comparative Matrix: Evaluating the Alternatives
In industrial workflows, process chemists frequently evaluate Dimethyl 4,5-difluorophthalate (DMDFP) against its structural analogs: 2[2] and3[3]. Selecting the optimal intermediate requires balancing reactivity, stability, and the analytical burden of quality control.
| Parameter | Dimethyl 4,5-difluorophthalate (DMDFP) | Diethyl 4,5-difluorophthalate (DEDFP) | 4,5-Difluorophthalic Anhydride (DFPA) |
| CAS Number | 18959-32-5 | 2089315-34-2 | 18959-30-3 |
| Purity Target | > 98.0% (GC) | > 97.0% (GC) | > 98.0% (Titration) |
| Moisture Limit | < 0.5% (Karl Fischer) | < 0.5% (Karl Fischer) | < 0.1% (Highly reactive) |
| Acid Value | < 1.0 mg KOH/g | < 1.0 mg KOH/g | N/A (Forms acid on contact) |
| Downstream Reactivity | Optimal kinetics for reduction | Slower reduction due to steric bulk | Rapid, exothermic; prone to hydrolysis |
| Storage Requirements | Cool, dry place; standard sealing | Cool, dry place; standard sealing | Strict inert atmosphere (Argon/N2) |
Scientist's Verdict: While DFPA offers high reactivity, its extreme moisture sensitivity makes industrial handling perilous and QC highly burdensome. DEDFP is stable but suffers from slower reaction kinetics due to the steric bulk of the ethyl groups. DMDFP strikes the ideal balance—providing excellent stability for storage while maintaining rapid, predictable kinetics during downstream reduction.
Mechanistic Deep Dive: The Causality of QC Parameters
In API synthesis, we do not test parameters simply to check a box; every QC metric is directly tied to a mechanistic vulnerability in the downstream chemistry.
In typical workflows, DMDFP undergoes aggressive reduction using Lithium Aluminum Hydride (LiAlH₄) to form1[1]. This specific reaction dictates our QC specifications:
-
Moisture Content (< 0.5%): Water violently quenches LiAlH₄. Elevated moisture in the DMDFP batch not only poses a severe thermal safety hazard but stoichiometrically depletes the expensive reducing agent, leading to incomplete conversion and poor yields.
-
Acid Value (< 1.0 mg KOH/g): DMDFP is synthesized via the esterification of 4,5-difluorophthalic acid. Residual free acid acts as a proton source that prematurely consumes LiAlH₄[1]. Furthermore, acidic impurities can poison transition-metal catalysts used in subsequent cross-coupling steps.
-
GC Purity (> 98.0%): Trace mono-fluorinated or des-fluoro impurities present in the starting material will carry directly through the reduction step. The resulting dimethanol impurities are structurally nearly identical to the target product, making them notoriously difficult to purge via standard crystallization.
Self-Validating Experimental Protocols
To ensure batch integrity, the following QC protocols incorporate built-in system suitability checks. A protocol is only trustworthy if it can independently verify its own accuracy before sample analysis begins.
Protocol A: GC-FID Purity Determination
Objective: Quantify DMDFP purity and resolve trace fluorinated isomers.
-
System Preparation: Equip a Gas Chromatograph with a Flame Ionization Detector (FID) and a mid-polarity capillary column (e.g., DB-5, 30m × 0.25mm × 0.25µm). Set the carrier gas (Helium) to a constant flow of 1.2 mL/min.
-
Sample Preparation: Dissolve 50 mg of the industrial DMDFP batch in 10 mL of HPLC-grade acetonitrile.
-
System Suitability (Self-Validation): Inject a reference standard containing pure DMDFP spiked with 1.0% dimethyl 4-fluorophthalate (a common impurity). Validation Check: The system is only approved for use if the chromatographic resolution (
) between the two peaks is > 1.5, and the relative standard deviation (RSD) of five replicate standard injections is < 2.0%. -
Execution: Inject 1 µL of the sample. Run a temperature gradient: Initial temp 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Data Analysis: Calculate the purity using area normalization, strictly excluding the solvent peak.
Protocol B: Karl Fischer Volumetric Titration (Moisture)
Objective: Accurately determine trace water content to prevent LiAlH₄ quenching.
-
Standardization (Self-Validation): Before testing the batch, titrate a certified 1.0% water standard. Validation Check: The calculated titer must fall within ±5% of the theoretical value to validate the efficacy of the Karl Fischer reagent.
-
Sample Introduction: Rapidly transfer 1.0 g of DMDFP into the titration vessel. Speed is critical to minimize atmospheric moisture exposure, which can cause false positives.
-
Titration: Titrate with the standardized Karl Fischer reagent to the electrometric endpoint (bivoltametric indication).
-
Causality Action: If moisture exceeds 0.5%, the batch must be flagged for re-drying (e.g., vacuum desiccation at 40°C) prior to any exposure to reductive hydrides.
QC Workflow Visualization
The following logical workflow dictates the industrial release of a DMDFP batch.
QC Decision Tree for Industrial Grade Dimethyl 4,5-difluorophthalate.
References
- Source: googleapis.
- Source: sigmaaldrich.
- CAS:1629423-68-2, 6,7-Difluoronaphtho[2,3-c]furan-1,3 ... - 毕得医药 (Diethyl 4,5-difluorophthalate)
Sources
Comprehensive Validation Guide: IR Spectroscopy Peak Assignment for Dimethyl 4,5-Difluorophthalate (ATR vs. Transmission FT-IR)
In modern drug development and materials science, fluorinated building blocks like dimethyl 4,5-difluorophthalate are heavily utilized to improve metabolic stability and modulate lipophilicity. Validating the structural integrity of these raw materials prior to synthesis is a critical quality control step. Fourier-Transform Infrared (FT-IR) spectroscopy provides a highly specific molecular fingerprint for this validation.
As an application scientist, choosing the correct FT-IR sampling technique—and understanding how that technique physically alters the resulting spectrum—is paramount. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) against classic Transmission (KBr Pellet) methodology for the peak assignment and structural validation of dimethyl 4,5-difluorophthalate.
Methodological Dichotomy: The Physics Behind the Spectra
While both ATR and KBr transmission yield an IR spectrum, the physical interaction between the infrared beam and the sample dictates the final spectral output. Understanding this causality is essential for accurate peak assignment.
-
ATR-FTIR (The Modern Standard): ATR relies on an evanescent wave generated when the IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium). The critical caveat is that the penetration depth (
) of this wave is directly proportional to the wavelength. Consequently, low-wavenumber peaks (like C-F stretches) will appear artificially magnified compared to high-wavenumber peaks (like C-H stretches)[1]. Additionally, anomalous dispersion near strong absorption bands can cause slight peak shifts. -
KBr Transmission (The Gold Standard for Libraries): The sample is diluted in an IR-transparent potassium bromide matrix. Because the IR beam passes completely through the sample, the resulting spectrum strictly adheres to the Beer-Lambert law. Despite the convenience of ATR, the KBr pellet method remains the gold standard for generating true transmission spectra, making it indispensable for quantitative accuracy and historical library matching[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, every spectroscopic workflow must be a self-validating system. The following protocols incorporate internal checks to guarantee that the resulting data is an artifact-free representation of dimethyl 4,5-difluorophthalate.
System Suitability & Calibration (Universal Step)
Before analyzing the sample, the spectrometer's laser frequency and energy throughput must be validated.
-
Warm-up: Ensure the FT-IR spectrometer and IR source have stabilized for at least 30 minutes.
-
Polystyrene Calibration: Run a standard 1.5 mil polystyrene film.
-
Causality Check: Verify that the sharp aromatic C-H stretch occurs exactly at 3027.9 cm⁻¹ and the ring stretch at 1601.2 cm⁻¹ (±1 cm⁻¹). Failure indicates interferometer misalignment or laser drift.
-
Attenuated Total Reflectance (ATR) Workflow
-
Background Collection: Clean the diamond ATR crystal with volatile solvent (e.g., isopropanol) and allow it to evaporate. Collect an air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place ~5 mg of crystalline dimethyl 4,5-difluorophthalate directly onto the crystal.
-
Pressure Application: Engage the high-pressure anvil.
-
Causality Check: Because the evanescent wave penetrates only 0.5 to 2.0 µm into the sample, rigid crystalline powders require high mechanical pressure to deform against the crystal and ensure intimate optical contact[1].
-
-
Acquisition & Correction: Collect the spectrum. Apply an "ATR Correction" algorithm in the processing software to mathematically scale the wavelength-dependent intensities, allowing for direct comparison with transmission libraries.
KBr Pellet Transmission Workflow
-
Matrix Preparation: Dry spectral-grade KBr in an oven at 110°C for 24 hours to minimize moisture.
-
Grinding (Critical Step): Weigh ~1 mg of dimethyl 4,5-difluorophthalate and ~100 mg of KBr. Grind vigorously in an agate mortar for 2-3 minutes.
-
Causality Check: The particle size must be reduced below the wavelength of IR light (< 2 µm). If particles are too large, they will cause Mie scattering, resulting in a severely sloping baseline that masks low-intensity peaks[2].
-
-
Pressing: Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disc.
-
Acquisition & Verification: Collect the spectrum. Check the 3400 cm⁻¹ region; a massive broad peak indicates atmospheric water was absorbed during grinding, which may require remaking the pellet.
Quantitative Spectral Analysis & Peak Assignment
Dimethyl 4,5-difluorophthalate (
The table below summarizes the expected peak assignments and how they manifest differently depending on the chosen methodology.
Table 1: IR Peak Assignment and Methodological Variance for Dimethyl 4,5-difluorophthalate
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | ATR-FTIR Observation | KBr Transmission Observation | Diagnostic Causality & Structural Logic |
| Aromatic C-H Stretch | 3050 - 3100 | Weak intensity. | Medium intensity, sharp. | Confirms the presence of the aromatic core. Weak in ATR due to low penetration depth at high frequencies. |
| Aliphatic C-H Stretch | 2850 - 2950 | Weak intensity. | Medium intensity. | Validates the presence of the two methyl ester groups. |
| Ester C=O Stretch | ~1735 | Very strong, potential slight red-shift. | Very strong, true Gaussian shape. | The electron-withdrawing F-atoms exert an inductive effect, slightly increasing the C=O force constant compared to non-fluorinated phthalates. |
| Aromatic C=C Stretch | 1600, 1580 | Medium, doublet. | Medium, doublet. | Quadrant stretching characteristic of the phthalate aromatic ring[4]. |
| Ester C-O Stretch | ~1280, ~1120 | Strong intensity. | Strong intensity. | Confirms the intact ester linkages. |
| C-F Stretch | 1100 - 1250 | Dominant, massive peak. | Strong, but proportional to C=O. | Validates 4,5-difluoro substitution. Dominates ATR spectra due to deep evanescent wave penetration at low wavenumbers[1]. |
| Aromatic C-H Bend | 850 - 880 | Strong, sharp. | Strong, sharp. | Out-of-plane bending. The para-hydrogen arrangement (positions 3 and 6) alters the standard ortho-phthalate 741 cm⁻¹ band[4]. |
Workflow Visualization
The following logical flowchart illustrates the comparative validation pathways, highlighting the necessary corrective steps unique to each technique.
Fig 1: Comparative FT-IR validation workflow for dimethyl 4,5-difluorophthalate.
Conclusion
For the routine validation of dimethyl 4,5-difluorophthalate, ATR-FTIR is the superior choice for high-throughput environments due to its lack of sample preparation and minimal risk of moisture contamination. However, analysts must mathematically account for the wavelength-dependent intensity skewing of the dominant C-F stretching bands. Conversely, when building a primary reference library or resolving subtle inductive shifts in the C=O stretch, the KBr Transmission method remains the authoritative choice, provided the self-validating checks for Mie scattering and hygroscopic interference are strictly observed.
References
Sources
Comparative Yield Analysis of Fluorinated Phthalate Esterification Methods
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of fluorinated phthalate esters—critical intermediates in the production of high-performance polymers, fluorinated tracers for oil recovery, and lipophilic medicinal pharmacophores—presents unique challenges compared to non-fluorinated analogues. The strong electron-withdrawing nature of fluorine atoms on the phthalate ring significantly alters the electrophilicity of the carbonyl carbon and the acidity of the carboxylic protons.
This guide provides a technical comparison of four distinct esterification methodologies. While classical Fischer esterification remains a baseline, recent data indicates that Metal-Organic Framework (MOF) catalysis and Acyl Chloride activation offer superior yields and reaction kinetics for fluorinated substrates.
Part 1: Mechanistic Considerations
Before selecting a protocol, researchers must understand how fluorine substitution affects the reaction landscape:
-
Electronic Activation: Fluorine atoms (EWG) on the aromatic ring decrease the electron density of the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack by alcohols.
-
Acidity Enhancement: Fluorinated phthalic acids are significantly more acidic than phthalic acid. This can reduce the effectiveness of acid-catalyzed pathways if the catalyst is not strong enough to protonate the already electron-deficient carbonyl oxygen effectively.
-
Steric Hindrance: In cases of tetrafluorophthalic acid or 3-fluorophthalic acid, ortho-fluorine atoms create steric bulk that can impede the approach of bulky alcohols, necessitating activated intermediates (e.g., acyl chlorides).
Part 2: Methodological Comparison & Protocols
Method A: Heterogeneous MOF Catalysis (UiO-66-NH2)
Best for: High yields, catalyst recovery, and green chemistry compliance.
Recent studies utilizing Zirconium-based MOFs (UiO-66-NH2) have demonstrated superior performance over traditional Lewis acids like BF3·MeOH. The amino-functionalized MOF acts as a dual-site catalyst, stabilizing the transition state.
Protocol:
-
Activation: Activate UiO-66-NH2 catalyst at 100°C under vacuum for 8 hours to remove adsorbed water.
-
Reaction Assembly: In a round-bottom flask, combine fluorinated phthalic acid (1.0 equiv) and Methanol (excess, acting as solvent).
-
Catalyst Addition: Add activated UiO-66-NH2 (10 wt% relative to acid).
-
Reflux: Heat mixture to 65°C (reflux) for 10 hours .
-
Workup: Centrifuge to remove catalyst (can be washed with DMF/MeOH and reused). Evaporate solvent to obtain ester.[1]
Performance Data:
-
Yield: >95% (Relative conversion up to 169% vs. BF3[2]·MeOH baseline).
-
Reaction Time: 10 hours (vs. 24h for BF3).
-
Selectivity: High specificity for diesters with minimal monoester byproducts.
Method B: Acyl Chloride / Anhydride Activation
Best for: Scale-up, sterically hindered alcohols, and quantitative conversion.
Converting the acid to an acid chloride or using the anhydride form bypasses the equilibrium limitations of Fischer esterification. This is the standard industrial route for tetrafluorophthalates.
Protocol:
-
Activation: Reflux fluorinated phthalic acid with Thionyl Chloride (SOCl2) (1.5 equiv per -COOH) and a drop of DMF (catalyst) for 3 hours.
-
Isolation: Distill off excess SOCl2 to isolate the fluorophthaloyl chloride.
-
Esterification: Dissolve acid chloride in dry DCM. Add Alcohol (2.2 equiv) and Pyridine (2.5 equiv) dropwise at 0°C.
-
Completion: Stir at Room Temp for 2-4 hours.
-
Workup: Wash with 1M HCl, then NaHCO3. Dry over MgSO4 and concentrate.
Performance Data:
-
Yield: 92–98% (Consistently high regardless of alcohol sterics).
-
Atom Economy: Lower (production of SO2 and HCl waste).
-
Speed: Fast (<4 hours total reaction time).
Method C: Steglich Esterification (DCC/DMAP)
Best for: Acid-sensitive alcohols and mild conditions.[3][4]
While typically used for peptides, this method is viable for fluorinated phthalates when the alcohol component is fragile (e.g., complex chiral alcohols).
Protocol:
-
Dissolution: Dissolve fluorinated phthalic acid (1 equiv) and Alcohol (2.2 equiv) in dry DCM.
-
Catalyst: Add DMAP (0.1 equiv).[5]
-
Coupling: Cool to 0°C. Add DCC (2.2 equiv) dissolved in DCM dropwise.
-
Incubation: Stir at 0°C for 30 mins, then Room Temp for 12 hours.
-
Filtration: Filter off the precipitated DCU (dicyclohexylurea) byproduct.
-
Purification: Required column chromatography to remove residual urea traces.
Performance Data:
-
Yield: 60–85% (Variable; steric hindrance of the urea intermediate can lower yields for ortho-substituted acids).
-
Purity: Often requires rigorous purification.
Part 3: Comparative Data Analysis
The following table summarizes the yield and efficiency of the discussed methods based on recent literature and kinetic studies.
| Parameter | Method A: MOF (UiO-66-NH2) | Method B: Acyl Chloride | Method C: Steglich (DCC) | Method D: Classical Fischer (H2SO4) |
| Yield (Typical) | 95 - 99% | 92 - 98% | 60 - 85% | 70 - 85% |
| Reaction Time | 10 Hours | 3-5 Hours | 12-24 Hours | 24-48 Hours |
| Atom Economy | High | Low (SOCl2 waste) | Low (DCU waste) | High |
| Purification | Simple (Filtration) | Extraction/Wash | Chromatography | Extraction/Distillation |
| Suitability | General / Green Chem | Sterically Hindered | Acid-Sensitive | Simple Alcohols |
Part 4: Decision Logic & Workflows
The following diagrams illustrate the decision-making process for selecting a method and the mechanistic workflow for the high-yield MOF route.
Figure 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal esterification method based on scale, substrate sensitivity, and sustainability requirements.
Figure 2: UiO-66-NH2 Catalytic Cycle Mechanism
Caption: Simplified catalytic cycle of UiO-66-NH2, highlighting the dual activation by Zirconium clusters and amino linkers.
References
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. RSC Advances, 2023.[6] [Link]
- Process for producing tetrafluorophthalic anhydride and fluorobenzoic acids.
-
Simple Method for the Esterification of Carboxylic Acids (Steglich). Angewandte Chemie International Edition, 1978.[1][7] [Link]
-
Mitsunobu Reaction: Mechanism and Applications. Organic Reactions, 1992.[8] [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
Safety Operating Guide
Personal protective equipment for handling Dimethyl 4,5-difluorophthalate
Executive Summary & Chemical Profile[1]
Dimethyl 4,5-difluorophthalate is a specialized intermediate often employed in the synthesis of bioactive fluoropharmaceuticals and optoelectronic materials.[1] Unlike standard phthalates, the fluorine substitution at the 4 and 5 positions alters the electron density of the aromatic ring, increasing lipophilicity and metabolic stability.
Why this matters for safety: Standard safety data sheets (SDS) for generic phthalates (like DMP) do not account for the specific hazards introduced by fluorination.[2][1] The increased lipophilicity facilitates faster dermal absorption, and thermal decomposition releases Hydrogen Fluoride (HF), necessitating a stricter safety protocol than non-halogenated analogs.
Physicochemical Hazard Data
| Property | Value/Description | Safety Implication |
| Physical State | Solid or Viscous Liquid (Grade dependent) | Dust generation (if solid) or aerosolization (if liquid) requires respiratory control.[2][1] |
| Lipophilicity | Elevated (vs. DMP) | High Skin Absorption Risk. Standard single-gloving is insufficient for prolonged contact.[2][1] |
| Reactivity | Ester Hydrolysis | Susceptible to hydrolysis in basic conditions; releases methanol and fluorinated phthalic acid.[1] |
| Decomposition | >300°C (Fire) | Critical: Releases HF and COF₂ (Carbonyl fluoride).[2][1] Firefighting requires SCBA.[1] |
Personal Protective Equipment (PPE) Matrix
Core Directive: Treat this compound as a "Silent Permeator." The fluorinated nature allows it to migrate through standard glove materials faster than non-fluorinated esters.[1]
A. Hand Protection (The "Double-Shell" Protocol)
Do not rely on standard latex.[2][1] Nitrile is the baseline, but thickness matters.[1]
-
Primary Layer (Inner): 4 mil (0.10 mm) Nitrile.[2][1] Purpose: Dexterity and sweat barrier.
-
Secondary Layer (Outer): 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene.[2][1] Purpose: Chemical resistance.[2][1]
-
Critical Action: Inspect outer gloves immediately after any splash.[1] If the chemical is dissolved in a carrier solvent (e.g., DCM, THF), use Silver Shield (Laminate) gloves, as the solvent will drag the fluorinated ester through nitrile in seconds.
B. Respiratory & Eye Protection[2][3][4][5][6]
-
Engineering Control (Primary): All handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical splash goggles (ANSI Z87.[2][1]1) are mandatory.[1][3] Safety glasses are insufficient due to the risk of particulate migration or splash entry.[1]
-
Respiratory (Secondary): If weighing outside a hood (strongly discouraged) or if the hood fails, use a half-face respirator with P100/OV (Organic Vapor) cartridges.[2] The OV component captures the ester vapors; P100 captures particulates.[1]
C. Body Protection[1][2][3][4]
-
Standard: Cotton/Polyester lab coat (buttoned to the neck).[1]
-
High-Volume (>10g): Tyvek® disposable sleeves or apron to prevent sleeve-cuff contamination, which is a common exposure route during weighing.[2][1]
Operational Workflow: From Storage to Synthesis
This protocol minimizes static charge (common with phthalate powders) and aerosol generation.[1]
Phase 1: Preparation & Weighing[1][2]
-
Static Neutralization: Fluorinated esters in solid form are prone to static.[1] Use an ionizing fan or anti-static gun on the weighing boat before dispensing.[1]
-
The "Drop" Technique: Do not pour from the reagent bottle. Use a disposable spatula or glass pipette to transfer material to avoid threads contamination.[1]
-
Solvent Selection: If preparing a stock solution, avoid heating the neat material. Dissolve in room temperature solvent (e.g., Ethyl Acetate, Methanol) to minimize vapor pressure.
Phase 2: Reaction & Handling[2]
-
Inert Atmosphere: Run reactions under Nitrogen or Argon. While not strictly pyrophoric, moisture exclusion prevents premature hydrolysis of the ester.[1]
-
Temperature Control: If heating >100°C, ensure the condenser is rated for the solvent's boiling point + 20% margin.[1] Over-pressurization can lead to seal failure and release of fluorinated vapors.[1]
Phase 3: Spill Management[2]
-
Minor Spill (<5 mL/g):
-
Major Spill (>50 mL/g): Evacuate the immediate area. Do not use water (spreads the lipophilic chemical).[1] Use a spill pillow or vermiculite.[1]
Visualization: Safe Handling Loop
The following diagram illustrates the decision logic for handling this specific fluorinated intermediate.
Caption: Decision logic for PPE selection and waste routing. Note the critical divergence to Laminate gloves when aggressive solvents are used, and the mandatory routing to Halogenated Waste.
Waste Disposal & Decontamination[2][5][8][9]
Crucial Distinction: Unlike generic Dimethyl Phthalate (DMP), Dimethyl 4,5-difluorophthalate contains Fluorine .[2][1]
-
Regulatory Status: Most environmental agencies (EPA, EU regulations) classify this as Halogenated Waste .[1]
-
Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane waste streams).[6] Doing so upgrades the entire container to "Halogenated" status, significantly increasing disposal costs and complicating incineration.[1]
Disposal Protocol:
-
Collection: Collect in a dedicated HDPE or Glass container labeled "Halogenated Organic Waste."[1]
-
Labeling: Explicitly list "Dimethyl 4,5-difluorophthalate" on the tag. Do not just write "Organic Waste."
-
Decontamination of Glassware: Rinse glassware with Acetone into the halogenated waste container before washing with standard detergent.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]
-
European Chemicals Agency (ECHA). (n.d.).[2][1] Substance Information: Phthalate Esters.[1][7] (General hazard profiling for phthalate structures). [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1][Link][2]
-
PubChem. (n.d.).[2][1] Dimethyl phthalate Compound Summary (Analogous Structure Safety Data). National Library of Medicine.[1] [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Chemical glove selection tool [mapa-pro.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. trc-corp.com [trc-corp.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
